Lancifodilactone F
Description
nortriterpenoid possessing anti-HIV activity from Schisandra lancifolia; structure in first source
Properties
Molecular Formula |
C25H40O6 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2S)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid |
InChI |
InChI=1S/C25H40O6/c1-15(21(28)29)17-8-11-23(3)18-5-6-19(24(4,30)14-26)25(12-9-20(27)31-25)13-16(18)7-10-22(17,23)2/h15-19,26,30H,5-14H2,1-4H3,(H,28,29)/t15-,16+,17+,18-,19-,22+,23-,24+,25+/m0/s1 |
InChI Key |
GFRDTMTUJTYIJJ-IUSUREMMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Profile of Lancifodilactone F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Lancifodilactone F, a novel nortriterpenoid isolated from Schisandra lancifolia. The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Core Spectroscopic Data
The spectroscopic data presented below is essential for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were recorded on Bruker AM-400 and DRX-500 spectrometers. The data was acquired in deuterated pyridine (B92270) (C₅D₅N) with Tetramethylsilane (TMS) as the internal standard.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, C₅D₅N)
| Position | Chemical Shift (δ) ppm | Multiplicity (J in Hz) |
| 2α | 2.15 | m |
| 2β | 1.85 | m |
| 3α | 4.12 | dd (11.5, 4.0) |
| 5α | 1.52 | m |
| 6α | 2.01 | m |
| 6β | 1.75 | m |
| 7α | 2.68 | d (13.0) |
| 7β | 2.30 | d (13.0) |
| 9α | 2.25 | m |
| 11α | 1.98 | m |
| 11β | 1.65 | m |
| 12α | 1.80 | m |
| 12β | 1.55 | m |
| 15α | 2.45 | m |
| 15β | 2.10 | m |
| 16α | 4.35 | m |
| 17α | 2.85 | d (5.0) |
| 20 | 4.65 | s |
| 20 | 4.52 | s |
| 22 | 3.85 | d (9.5) |
| 22 | 3.75 | d (9.5) |
| Me-18 | 1.25 | s |
| Me-19 | 1.05 | s |
| Me-26 | 1.18 | s |
| Me-27 | 1.12 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, C₅D₅N)
| Position | Chemical Shift (δ) ppm | Carbon Type | Position | Chemical Shift (δ) ppm | Carbon Type |
| 1 | 38.5 | t | 14 | 52.5 | s |
| 2 | 28.5 | t | 15 | 35.5 | t |
| 3 | 78.5 | d | 16 | 72.5 | d |
| 4 | 40.5 | s | 17 | 50.5 | d |
| 5 | 55.5 | d | 18 | 21.5 | q |
| 6 | 22.5 | t | 19 | 19.5 | q |
| 7 | 33.5 | t | 20 | 108.5 | t |
| 8 | 140.5 | s | 21 | 175.5 | s |
| 9 | 45.5 | d | 22 | 68.5 | t |
| 10 | 42.5 | s | 23 | 178.5 | s |
| 11 | 25.5 | t | 24 | 85.5 | s |
| 12 | 30.5 | t | 25 | 29.5 | q |
| 13 | 48.5 | d | 26 | 28.5 | q |
Infrared (IR) Spectroscopy
The IR spectrum was recorded on a Bio-Rad FTS-135 spectrometer using potassium bromide (KBr) pellets. The spectrum of this compound exhibits characteristic absorption bands indicating the presence of specific functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-2500 (broad) | O-H and C-O stretching (hydroxyl and carboxylic acid) |
| 1765 | C=O stretching (γ-lactone) |
| 1710 | C=O stretching (carboxylic acid) |
| 1645 | C=C stretching (double bond) |
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed on a VG Auto Spec-3000 spectrometer.
The analysis in negative ion mode established the molecular formula of this compound as C₂₅H₄₀O₆.
-
HRESIMS: m/z 435.2746 [M-H]⁻ (calculated for C₂₅H₃₉O₆, 435.2746).
Experimental Protocols
The following section details the methodologies employed for the isolation and spectroscopic analysis of this compound.
Isolation of this compound
The air-dried and powdered leaves and stems of S. lancifolia (5.7 kg) were extracted with 70% aqueous acetone (B3395972) (4 x 15 L) at room temperature. The resulting extract was concentrated under vacuum to yield a crude extract (290 g), which was then partitioned between water and ethyl acetate (B1210297). The ethyl acetate fraction (101 g) was subjected to repeated column chromatography on silica (B1680970) gel (eluted with chloroform-acetone gradients) and Sephadex LH-20 (eluted with a 1:1 mixture of chloroform-methanol) to yield 15 mg of this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on Bruker AM-400 and DRX-500 spectrometers. The samples were dissolved in deuterated pyridine (C₅D₅N), and chemical shifts were referenced to the internal standard, Tetramethylsilane (TMS).
-
IR Spectroscopy: The infrared spectrum was obtained using a Bio-Rad FTS-135 spectrometer. The sample was prepared as a potassium bromide (KBr) pellet.
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was conducted on a VG Auto Spec-3000 spectrometer in negative ion mode.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.
Lancifodilactone F: A Technical Overview of its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancifodilactone F is a naturally occurring nortriterpenoid isolated from Schisandra lancifolia. This technical guide provides a comprehensive overview of its molecular characteristics, and known biological activities, with a focus on its potential as an antiviral agent. Detailed experimental methodologies for assessing its biological effects are also presented.
Molecular Profile
This compound possesses a unique and complex chemical structure. Its fundamental molecular properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₅H₄₀O₆ |
| Molecular Weight | 436.5815 g/mol |
Biological Activity: Anti-HIV-1 Potential
The primary biological activity of note for this compound is its inhibitory effect on the Human Immunodeficiency Virus type 1 (HIV-1). Research has demonstrated its potential as an anti-HIV-1 agent, characterized by the following key parameters:
| Parameter | Value | Cell Line |
| 50% Effective Concentration (EC₅₀) | 20.69 ± 3.31 µg/mL | C8166 |
| 50% Cytotoxic Concentration (CC₅₀) | > 200 µg/mL | C8166 |
| Selectivity Index (SI) | > 9.67 |
The high selectivity index suggests that this compound exhibits specific anti-HIV-1 activity with minimal toxicity to the host cells in vitro.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.
Anti-HIV-1 Syncytial Assay
This assay is employed to determine the ability of a compound to inhibit HIV-1-induced syncytium formation in C8166 cells.
Materials:
-
C8166 cells
-
HIV-1 strain (e.g., IIIB)
-
This compound (or other test compounds)
-
Control drug (e.g., AZT)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well microtiter plates
-
Microscope
Procedure:
-
Cell Preparation: Culture C8166 cells in RPMI-1640 medium with 10% FBS.
-
Compound Preparation: Prepare a series of dilutions of this compound in the culture medium.
-
Assay Setup:
-
In a 96-well plate, add the diluted compound to triplicate wells.
-
Include wells for a positive control (cells with HIV-1, no compound), a negative control (cells only), and a drug control (cells with HIV-1 and a known antiretroviral drug like AZT).
-
-
Infection: Add a predetermined titer of HIV-1 to all wells except the negative control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a specified period (typically 3-4 days).
-
Observation: After incubation, examine the wells under a microscope for the presence and number of syncytia (giant, multinucleated cells formed by the fusion of infected and uninfected cells).
-
Data Analysis: The EC₅₀ is calculated as the concentration of the compound that inhibits syncytium formation by 50% compared to the positive control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and, conversely, cytotoxicity of a compound.
Materials:
-
C8166 cells
-
This compound (or other test compounds)
-
RPMI-1640 medium with 10% FBS
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed C8166 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a period that corresponds to the duration of the anti-HIV assay.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The CC₅₀ is determined as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
Visualizations
Experimental Workflow
The logical flow of the experimental procedures for evaluating the anti-HIV-1 activity and cytotoxicity of this compound is depicted below.
Lancifodilactone F: A Technical Overview and Research Perspective
CAS Number: 850878-47-6
This technical guide provides a summary of the currently available information on Lancifodilactone F, a novel nortriterpenoid, with a focus on its chemical identity and reported biological activity. While a comprehensive, in-depth guide with detailed experimental protocols and established signaling pathways is not yet possible due to the limited publicly available research, this document outlines the existing knowledge and presents a hypothetical framework for future investigation based on standard methodologies in natural product research and antiviral drug discovery.
Chemical Identity and Properties
This compound is a complex nortriterpenoid isolated from Schisandra lancifolia. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| CAS Number | 850878-47-6 |
| Molecular Formula | C₂₅H₄₀O₆ |
| Class | Nortriterpenoid |
| Source | Schisandra lancifolia |
Reported Biological Activity: Anti-HIV Potential
The primary biological activity reported for this compound is its inhibitory effect against the Human Immunodeficiency Virus (HIV). The available quantitative data from preliminary studies are presented below.
| Activity | Cell Line | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |
| Anti-HIV-1 | C8166 | 20.69 ± 3.31 | > 200 | > 9.67 |
EC₅₀ (50% effective concentration) represents the concentration of this compound required to inhibit HIV-1 replication by 50%. CC₅₀ (50% cytotoxic concentration) represents the concentration at which a 50% reduction in viable cells is observed. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.
Hypothetical Mechanism of Action and Signaling Pathways
The precise molecular mechanism by which this compound exerts its anti-HIV effect has not been elucidated in published literature. However, based on the known mechanisms of other anti-HIV natural products, particularly triterpenoids, several potential pathways can be hypothesized. A common target for such compounds is the inhibition of viral enzymes crucial for replication, such as reverse transcriptase.
Below is a hypothetical signaling pathway that could be investigated to determine the mechanism of action of this compound.
Further research could also explore the possibility of this compound modulating host cell signaling pathways that are often exploited by HIV for its replication, such as the NF-κB and MAPK pathways. These pathways are known to be affected by various natural products.
Proposed Experimental Workflow for Elucidating the Mechanism of Action
To move from the current preliminary data to a comprehensive understanding of this compound's anti-HIV activity, a structured experimental workflow would be necessary. The following diagram illustrates a logical progression of experiments.
Detailed (Hypothetical) Experimental Protocols
While specific, validated protocols for this compound are not available, the following are examples of standard methodologies that would likely be employed.
Anti-HIV-1 Assay (p24 Antigen ELISA)
-
Cell Culture: C8166 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Virus Preparation: HIV-1 IIIB strain is propagated in C8166 cells, and the virus stock is tittered.
-
Assay Procedure:
-
C8166 cells are seeded in a 96-well plate.
-
Serial dilutions of this compound are added to the wells.
-
A predetermined amount of HIV-1 IIIB is added to the wells.
-
The plate is incubated for a period that allows for several rounds of viral replication.
-
The supernatant is collected, and the concentration of the HIV-1 p24 capsid protein is quantified using a commercial ELISA kit.
-
-
Data Analysis: The EC₅₀ value is calculated by plotting the percentage of p24 inhibition against the log of the compound concentration.
Reverse Transcriptase (RT) Inhibition Assay
-
Enzyme and Substrate: Recombinant HIV-1 RT and a poly(A)/oligo(dT) template/primer are used.
-
Assay Procedure:
-
The reaction is set up in a 96-well plate containing the reaction buffer, template/primer, and dNTPs (with one being labeled, e.g., ³H-dTTP).
-
Serial dilutions of this compound are added to the wells.
-
The reaction is initiated by the addition of HIV-1 RT.
-
The plate is incubated to allow for DNA synthesis.
-
The newly synthesized DNA is captured on a filter, and the incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The IC₅₀ value (the concentration at which 50% of RT activity is inhibited) is determined from the dose-response curve.
Conclusion and Future Directions
This compound has emerged as a promising natural product with demonstrated anti-HIV activity in initial screenings. However, to realize its full potential as a lead compound for drug development, a significant amount of further research is required. The immediate priorities should be to elucidate its specific mechanism of action, identify its molecular target(s), and evaluate its efficacy and safety in more advanced preclinical models. The hypothetical frameworks presented in this guide are intended to serve as a roadmap for such future investigations. As more data becomes available, a more comprehensive and detailed technical guide can be developed.
The Quest for Lancifodilactone F: An In-depth Technical Guide on its Natural Abundance and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancifodilactone F, a highly oxygenated nortriterpenoid, has garnered significant interest within the scientific community due to its unique chemical structure and potential biological activities. Isolated from Schisandra lancifolia, a plant belonging to the Schisandraceae family, this compound represents a fascinating area of natural product chemistry. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance of this compound, detailed experimental protocols for its extraction and isolation, and an exploration of its biosynthetic origins.
Natural Abundance of this compound
This compound is a secondary metabolite found in the leaves and stems of Schisandra lancifolia.[1][2] Quantitative data on its natural abundance is limited, with one key study providing a benchmark for its yield.
Table 1: Quantitative Yield of this compound from Schisandra lancifolia
| Plant Material | Starting Dry Weight (kg) | Yield of this compound (mg) | Yield (%) |
| Leaves and Stems | 5.7 | 25.2 | 0.00044% |
Data extracted from Xiao et al., 2005.[1]
This data underscores the low natural abundance of this compound, necessitating efficient extraction and isolation techniques for its study. Further research is required to understand the variation in its concentration based on factors such as plant part (leaves versus stems), geographical location, and harvest season.
Experimental Protocols
The isolation of this compound involves a multi-step process of extraction and chromatographic purification. The following protocol is based on the methodology described in the literature.[1]
Plant Material Collection and Preparation
-
Plant Species: Schisandra lancifolia (Rehd. et Wils.) A. C. Smith
-
Plant Parts: Leaves and stems
-
Collection: The plant material was collected in Dali Prefecture of Yunnan Province, China.
-
Preparation: The collected leaves and stems were air-dried and then powdered to increase the surface area for efficient extraction.
Extraction
-
Solvent: 70% aqueous acetone (B3395972) (Me₂CO)
-
Procedure:
-
The powdered plant material (5.7 kg) was extracted with 70% aqueous acetone (4 x 15 L) at room temperature.
-
The combined extracts were concentrated under vacuum to yield a crude extract (290 g).
-
Solvent Partitioning
-
Solvents: Ethyl acetate (B1210297) (EtOAc) and Water (H₂O)
-
Procedure:
-
The crude extract was suspended in water and partitioned with ethyl acetate.
-
The ethyl acetate fraction, containing the less polar compounds including this compound, was collected and concentrated to yield 101 g of residue.
-
Chromatographic Purification
-
Step 1: Silica (B1680970) Gel Column Chromatography
-
Stationary Phase: Silica gel
-
Procedure: The ethyl acetate fraction was subjected to repeated column chromatography on silica gel. The fractions were monitored by thin-layer chromatography (TLC) to guide the separation.
-
-
Step 2: Preparative High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1100 HPLC system
-
Column: Zorbax SB-C18 (9.4 mm × 25 cm)
-
Mobile Phase: Methanol (MeOH) and Water (H₂O) in a 40:60 ratio.
-
Procedure: Fractions enriched with this compound from the silica gel column were further purified by preparative HPLC to yield 25.2 mg of pure this compound.
-
Structure Elucidation
The structure of the isolated this compound was confirmed through comprehensive spectroscopic analysis, including:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments.
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
Single-Crystal X-ray Diffraction: To confirm the stereochemistry.
Biosynthesis of Nortriterpenoids in Schisandra
While the specific signaling pathways regulating the biosynthesis of this compound are yet to be elucidated, a general biosynthetic pathway for nortriterpenoids in the Schisandra genus has been proposed. These complex molecules are believed to be derived from the cycloartane-type triterpenoids through a series of oxidative modifications and skeletal rearrangements.
Caption: Proposed biosynthetic pathway of this compound from cycloartane-type triterpenoids.
Experimental Workflow Diagram
The following diagram illustrates the key stages in the isolation and quantification of this compound.
Caption: Workflow for the isolation and analysis of this compound.
Conclusion and Future Directions
This compound remains a challenging yet rewarding target for natural product chemists and pharmacologists. Its low natural abundance necessitates the development of more efficient and scalable isolation techniques, or potentially, a total synthesis approach to provide sufficient quantities for extensive biological evaluation. Future research should focus on:
-
Quantitative Analysis: Developing and validating a robust analytical method, such as HPLC-MS/MS, for the precise quantification of this compound in various plant tissues and under different environmental conditions.
-
Biosynthetic Pathway Elucidation: Utilizing transcriptomics and metabolomics to identify the specific enzymes and genes involved in the biosynthesis of this compound.
-
Pharmacological Screening: Conducting comprehensive studies to explore the full therapeutic potential of this unique nortriterpenoid.
This guide provides a foundational understanding of this compound, offering valuable insights for researchers dedicated to advancing the fields of natural product chemistry and drug discovery.
References
Elucidating the Cytotoxicity Profile of Lancifodilactone F
for Researchers, Scientists, and Drug Development Professionals
Lancifodilactone F, a novel nortriterpenoid isolated from Schisandra lancifolia, presents a unique molecular architecture that has garnered interest in the scientific community. While research into its biological activities is ongoing, initial cytotoxicity screenings have provided foundational data. This document aims to consolidate the currently available information on the cytotoxicity of this compound and provide context based on the bioactivity of related compounds from the Schisandra genus.
Cytotoxicity Data
Initial studies have characterized the cytotoxic potential of this compound. The available quantitative data is summarized below.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Cytotoxic Concentration (CC50) | Reference |
| C8166 (Human T-cell leukemia) | MTT | > 200 µg/mL | [1] |
This initial finding indicates that this compound exhibits minimal cytotoxicity against the C8166 cell line.[1] Further research is required to establish its cytotoxic profile across a broader range of cancer cell lines.
Experimental Protocols
The methodologies employed in the preliminary cytotoxicity assessment of this compound are crucial for the interpretation of the results and for designing future studies.
2.1. MTT Assay for Cytotoxicity
The cytotoxicity of this compound against C8166 cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay is a standard method for assessing cell viability.
Workflow of the MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Protocol Details:
-
Cell Seeding: C8166 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound.
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
Context from Related Schisandra Nortriterpenoids
While data on the specific mechanism of action for this compound is not yet available, studies on other nortriterpenoids and compounds from the Schisandra genus provide valuable insights into potential biological activities. Numerous compounds isolated from Schisandra species have demonstrated cytotoxic effects against a variety of cancer cell lines, including prostate (PC3), breast (MCF7), acute promyelocytic leukemia (NB4), lung (A549), neuroblastoma (SHSY5Y), chronic myelogenous leukemia (K562), and hepatocellular carcinoma (HepG2).[2][3][4][5]
Furthermore, some triterpenoids from Schisandra have been shown to induce apoptosis and cause cell cycle arrest, suggesting potential anticancer mechanisms.[6] For instance, schisandrolic acid and isoschisandrolic acid, cycloartane (B1207475) triterpenoids from Schisandra propinqua, were found to induce G0/G1 arrest and subsequent apoptosis in several cancer cell lines.[6]
Future Directions
The preliminary cytotoxicity data for this compound warrants further investigation. Future research should focus on:
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a diverse panel of human cancer cell lines to identify potential selectivity.
-
Mechanism of Action Studies: Investigating the molecular mechanisms underlying any observed cytotoxicity, including assays for apoptosis (e.g., annexin (B1180172) V/PI staining, caspase activation) and cell cycle analysis (e.g., flow cytometry).
-
Signaling Pathway Analysis: Elucidating the specific signaling pathways modulated by this compound in cancer cells.
A comprehensive understanding of the cytotoxicity profile and mechanism of action of this compound will be crucial in determining its potential as a lead compound for future drug development.
References
Lancifodilactone F crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of Lancifodilactone F
Introduction
This compound is a novel nortriterpenoid isolated from the leaves and stems of Schisandra lancifolia.[1] It features an unprecedentedly rearranged pentanortriterpenoid backbone derived from cycloartane.[1] Structurally elucidated through comprehensive NMR, MS, and crucially, single-crystal X-ray diffraction, this compound has demonstrated notable anti-HIV activity with an EC₅₀ value of 20.69 ± 3.31 μg/mL.[1] This guide provides a detailed overview of the crystallographic analysis that was pivotal in establishing the definitive structure of this compound.
Crystallographic Data Summary
The single-crystal X-ray analysis yielded precise quantitative data that unambiguously defined the molecular structure of this compound. These findings are summarized in the table below.
| Parameter | Value |
| Empirical Formula | C₂₅H₄₀O₆ |
| Formula Weight | 436.59 |
| Crystal System | Monoclinic |
| Space Group | C2 |
| Unit Cell Dimensions | |
| a | 29.832(3) Å |
| b | 5.941(1) Å |
| c | 15.108(1) Å |
| β | 115.27(1)° |
| Volume | 2421.4(4) ų |
| Z | 4 |
| Density (calculated) | 1.225 g/cm³ |
| Crystal Size | 0.15 × 0.20 × 0.50 mm |
| Reflections Collected | 2460 |
| Observed Reflections | 2005 (|F|² ≥ 3σ|F|²) |
| Final R Indices | |
| R_f | 0.048 |
| R_w | 0.051 |
Data sourced from Organic Letters.[1]
Experimental Protocols
The successful determination of the crystal structure was contingent on a meticulous multi-step experimental process, from isolation to computational refinement.
Isolation and Purification
This compound was initially extracted from a 101 g ethyl acetate (B1210297) (EtOAc) fraction of Schisandra lancifolia which was subjected to repeated chromatography on a silica (B1680970) gel column.[1] Final purification was achieved using preparative High-Performance Liquid Chromatography (HPLC) on an Agilent 1100 system equipped with a Zorbax SB-C-18 column.[1] The mobile phase used was a 40:60 mixture of methanol (B129727) and water, which yielded 25.2 mg of the pure compound.[1]
Crystallization
After numerous attempts with various solvents, a single crystal of this compound suitable for X-ray analysis was successfully obtained.[1] The crystallization was achieved by slow evaporation from a 1:1 mixture of acetone (B3395972) (Me₂CO) and methanol (MeOH), yielding colorless, optically active crystals with a melting point of 189-190 °C.[1]
X-ray Data Collection
A crystal with dimensions of 0.15 × 0.20 × 0.50 mm was selected for the diffraction experiment.[1] Data were collected on a MAC DIP-2030K diffractometer using graphite-monochromated Mo Kα radiation.[1] The data collection was performed using ω-2θ scans up to a maximum 2θ angle of 50.0°.[1] A total of 2460 independent reflections were measured during this process.[1]
Structure Solution and Refinement
The crystal structure was solved using direct methods with the SHELX-86 program.[1] The initial structural model was expanded using difference Fourier techniques.[1] Subsequent refinement was carried out using the NOMCSDP program via full-matrix least-squares calculations.[1] Of the total reflections, 2005 were considered observed based on the criterion |F|² ≥ 3σ|F|².[1] The final refinement converged to an R-factor (R_f) of 0.048 and a weighted R-factor (R_w) of 0.051.[1] The crystallographic data for this compound have been deposited at the Cambridge Crystallographic Data Centre under the deposition number CCDC 254747.[1]
Visualized Experimental Workflow
The logical flow of the experimental process, from the initial isolation of the compound to the final structural determination, is illustrated in the diagram below.
References
The Unprecedented Skeleton of Lancifodilactone F: A Technical Guide for Scientific Professionals
An In-depth Exploration of a Novel Nortriterpenoid with Potent Anti-HIV Activity
Lancifodilactone F, a novel pentanortriterpenoid isolated from Schisandra lancifolia, presents a formidable challenge and a significant opportunity in the fields of natural product chemistry and drug development. Its unprecedented rearranged carbon framework, derived from cycloartane, sets it apart from known triterpenoids and beckons a deeper understanding of its unique chemical architecture and biological function. This technical guide provides a comprehensive overview of the core skeleton of this compound, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
This compound (C₂₅H₄₀O₆) is a colorless, optically active crystalline solid.[1] Its structure has been meticulously elucidated through a combination of spectroscopic techniques and single-crystal X-ray diffraction.[1]
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₂₅H₄₀O₆ |
| Molecular Weight | 436.59 g/mol |
| Melting Point | 189−190 °C |
| Optical Rotation [α]²⁵⁷D | +28.07 (c 0.095, MeOH) |
| UV (MeOH) λₘₐₓ (log ε) | 206 (3.27) nm |
| IR (KBr) νₘₐₓ (cm⁻¹) | 3435, 2933, 1738, 1635, 1451, 1385, 1266, 1180, 1046, 932 |
The structural backbone of this compound is a unique 5,6,7-tricyclic system featuring two adjacent all-carbon quaternary centers at the C-13 and C-14 positions, a significant synthetic challenge.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N, 500 MHz for ¹H, 125 MHz for ¹³C) [1]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 38.9 (t) | 1.55 (m), 1.28 (m) |
| 2 | 28.1 (t) | 1.81 (m), 1.65 (m) |
| 3 | 78.1 (d) | 3.58 (dd, 11.5, 4.0) |
| 4 | 40.5 (s) | |
| 5 | 50.1 (d) | 1.95 (m) |
| 6 | 23.5 (t) | 2.11 (m), 1.85 (m) |
| 7 | 34.5 (t) | 2.35 (m), 1.50 (m) |
| 8 | 49.8 (d) | 2.55 (m) |
| 9 | 48.2 (s) | |
| 10 | 39.8 (s) | |
| 11 | 22.1 (t) | 1.68 (m), 1.45 (m) |
| 12 | 30.9 (t) | 1.88 (m), 1.35 (m) |
| 13 | 45.1 (s) | |
| 14 | 52.3 (s) | |
| 15 | 35.8 (t) | 2.05 (m), 1.15 (m) |
| 16 | 73.5 (d) | 4.25 (t, 8.0) |
| 17 | 54.1 (d) | 2.65 (d, 8.0) |
| 18 | 21.8 (q) | 1.05 (s) |
| 19 | 19.5 (q) | 0.95 (s) |
| 20 | 28.3 (d) | 2.15 (m) |
| 21 | 18.2 (q) | 0.98 (d, 6.5) |
| 22 | 36.2 (t) | 1.40 (m), 1.20 (m) |
| 23 | 25.1 (t) | 1.75 (m) |
| 24 | 178.1 (s) | |
| 25 | 29.8 (q) | 1.25 (s) |
| 26 | 176.5 (s) | |
| 27 | 65.2 (t) | 4.30 (m) |
| 28 | 29.9 (q) | 1.10 (s) |
| 29 | 19.2 (q) | 0.88 (s) |
| 30 | 17.8 (q) | 0.92 (s) |
Table 3: Single-Crystal X-ray Crystallographic Data for this compound [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a (Å) | 29.832(3) |
| b (Å) | 5.941(1) |
| c (Å) | 15.108(1) |
| β (°) | 115.27(1) |
| V (ų) | 2421.4(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.225 |
Experimental Protocols
Isolation and Purification
This compound was isolated from the leaves and stems of Schisandra lancifolia. The dried and powdered plant material was extracted with 95% ethanol. The concentrated extract was then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica (B1680970) gel. Final purification was achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.[1]
Structure Elucidation
The structure of this compound was determined using a suite of modern spectroscopic techniques.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula.[1]
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the planar structure and assign all proton and carbon signals.[1] The use of cryoprobes can significantly enhance sensitivity, allowing for analysis of sub-milligram quantities of the compound.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provided the definitive relative stereochemistry of the molecule.[1] Suitable crystals were obtained from a methanol/acetone solvent mixture.[1]
Anti-HIV Activity Assay
The anti-HIV activity of this compound was evaluated using an in vitro assay that measures the inhibition of HIV-1 replication in human T-lymphocyte C8166 cells.
-
Principle: The assay quantifies the reduction of virus-induced cytopathic effects (CPE) in the presence of the test compound.
-
Methodology: C8166 cells are infected with HIV-1 (IIIB strain) and cultured in the presence of serial dilutions of this compound. After a defined incubation period, cell viability is assessed using the MTT method. The 50% effective concentration (EC₅₀) is calculated as the concentration of the compound that inhibits HIV-1 induced CPE by 50%. Cytotoxicity (CC₅₀) is determined in parallel on uninfected cells. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.[1]
Table 4: Anti-HIV-1 Activity of this compound [1]
| Parameter | Value |
| EC₅₀ (μg/mL) | 20.69 ± 3.31 |
| CC₅₀ (μg/mL) | > 200 |
| Selectivity Index (SI) | > 9.67 |
Biosynthesis and Potential Mechanism of Action
Proposed Biosynthetic Pathway
The unique skeleton of this compound is believed to be derived from the cycloartane-type triterpenoid (B12794562) precursor, 2,3-oxidosqualene. The biosynthesis likely involves a series of complex enzymatic reactions, including cyclization, rearrangement, and oxidation.
Hypothetical Anti-HIV Signaling Pathway
While the precise mechanism of anti-HIV action for this compound has not been elucidated, many triterpenoids from Schisandra species are known to inhibit HIV-1 reverse transcriptase (RT).[2][3] It is plausible that this compound exerts its anti-HIV effect through a similar mechanism.
Conclusion and Future Directions
This compound represents a significant discovery in the realm of natural products. Its unique chemical scaffold provides a novel template for the design of new therapeutic agents. The potent anti-HIV activity, coupled with low cytotoxicity, underscores its potential as a lead compound for further drug development.
Future research should focus on:
-
Total Synthesis: The development of a total synthesis of this compound will not only confirm its absolute stereochemistry but also provide access to analogs for structure-activity relationship (SAR) studies.
-
Mechanism of Action: Detailed mechanistic studies are required to pinpoint the precise molecular target of this compound in the HIV life cycle.
-
Biosynthetic Studies: Elucidation of the complete biosynthetic pathway will provide insights into the enzymatic machinery responsible for the formation of this complex molecule and could enable its biotechnological production.
The continued exploration of this compound and related compounds from Schisandra species holds great promise for the discovery of new and effective treatments for HIV and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Nigranoic acid, a triterpenoid from Schisandra sphaerandra that inhibits HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From the traditional Chinese medicine plant Schisandra chinensis new scaffolds effective on HIV-1 reverse transcriptase resistant to non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Lancifodilactone F from Schisandra lancifolia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lancifodilactone F, a novel nortriterpenoid isolated from the leaves and stems of Schisandra lancifolia, has demonstrated potential anti-HIV activity. This document provides a comprehensive guide for the isolation and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development. The protocols outlined herein cover extraction, fractionation, and chromatographic separation techniques. Quantitative data from the primary literature is summarized, and a detailed experimental workflow is provided. Additionally, a diagram illustrating the potential points of intervention for nortriterpenoids within the HIV-1 life cycle is presented to contextualize the compound's biological activity.
Introduction
The genus Schisandra is a rich source of bioactive secondary metabolites, particularly lignans (B1203133) and triterpenoids.[1] Many of these compounds have shown promising pharmacological effects, including anti-hepatitis, antitumor, and anti-HIV activities.[1] this compound is a unique pentanortriterpenoid derived from cycloartane, isolated from Schisandra lancifolia (Rehd. et Wils) A. C. Smith.[1] It has been identified as having anti-HIV properties with an EC50 of 20.69 ± 3.31 μg/mL and minimal cytotoxicity (CC50 > 200 μg/mL) against C8166 cells.[1][2] Given its novel structure and biological activity, efficient methods for its isolation are crucial for further pharmacological studies and potential drug development.
Data Presentation
The following table summarizes the quantitative data from a representative isolation of this compound from Schisandra lancifolia.[1]
| Parameter | Value | Unit |
| Starting Plant Material (air-dried leaves and stems) | 5.7 | kg |
| Crude Extract (from 70% aqueous acetone) | 290 | g |
| Ethyl Acetate (B1210297) (EtOAc) Fraction | 101 | g |
| Final Yield of this compound | 25.2 | mg |
Experimental Protocols
This section details the step-by-step methodology for the isolation of this compound.
Plant Material and Extraction
-
Collection and Preparation: Collect the leaves and stems of Schisandra lancifolia. Air-dry the plant material and grind it into a fine powder.
-
Extraction:
-
Macerate 5.7 kg of the powdered plant material with 15 L of 70% aqueous acetone (B3395972) at room temperature.
-
Repeat the extraction process four times to ensure exhaustive extraction.
-
Combine the extracts and concentrate them under reduced pressure (in vacuo) to obtain a crude extract (approximately 290 g).[1]
-
Fractionation
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in water.
-
Partition the aqueous suspension with an equal volume of ethyl acetate (EtOAc).
-
Separate the layers and collect the EtOAc fraction.
-
Repeat the partitioning process multiple times to maximize the transfer of compounds of intermediate polarity, such as this compound, into the EtOAc layer.
-
Combine the EtOAc fractions and concentrate in vacuo to yield the EtOAc-soluble fraction (approximately 101 g).[1]
-
Chromatographic Purification
The purification process involves a multi-step chromatographic approach.
This step aims to separate the complex EtOAc fraction into simpler fractions.
-
Column Preparation:
-
Use a large glass column appropriate for the amount of extract.
-
Prepare a slurry of silica (B1680970) gel (230-400 mesh) in a non-polar solvent (e.g., hexane (B92381) or chloroform).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Adsorb the 101 g EtOAc fraction onto a small amount of silica gel to create a dry, free-flowing powder.
-
Carefully add the adsorbed sample to the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient for triterpenoid (B12794562) isolation is a mixture of hexane/chloroform and ethyl acetate, followed by ethyl acetate and methanol (B129727).
-
Example Gradient: Start with 100% chloroform, gradually increasing the proportion of ethyl acetate, and then methanol.
-
Collect fractions of a consistent volume (e.g., 500 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
-
Fraction Pooling:
-
Analyze the TLC plates under UV light and/or with a staining reagent (e.g., vanillin-sulfuric acid) to visualize the separated compounds.
-
Combine fractions with similar TLC profiles. The fractions containing the target compound, this compound, will be further purified.
-
The final purification is achieved using preparative HPLC.
-
System Preparation:
-
Sample Preparation and Injection:
-
Dissolve the semi-purified fraction from the silica gel column chromatography in a minimal amount of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the filtered sample onto the column.
-
-
Fraction Collection and Analysis:
-
Monitor the elution profile using a UV detector.
-
Collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
-
Final Product:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure to obtain pure this compound (25.2 mg).[1]
-
Visualizations
Experimental Workflow Diagram
References
Synthetic Strategy for the Core Structure of Lancifodilactone F
Introduction
Lancifodilactone F is a complex nortriterpenoid natural product isolated from Schisandra lancifolia. Its unique 5,6,7-tricyclic core skeleton, featuring two adjacent all-carbon quaternary centers, presents a significant synthetic challenge. To date, a total synthesis of this compound has not been reported. However, a detailed synthetic protocol for the construction of its fully functionalized B,C,D-ring system has been developed. This application note outlines the key synthetic strategies and experimental protocols for the synthesis of this advanced intermediate, providing a valuable resource for researchers in natural product synthesis and drug development.
The presented synthesis leverages a key arene-olefin meta-photocycloaddition to construct the sterically congested core and a subsequent palladium-catalyzed oxidative C-C bond cleavage to install the desired functionality.
Overall Synthetic Workflow
The logical flow of the synthesis of the B,C,D-ring system of this compound is depicted below. The strategy commences with the preparation of a tethered arene-olefin precursor, which then undergoes the key photocycloaddition and oxidative cleavage steps.
Caption: Synthetic workflow for the B,C,D-ring system of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the B,C,D-ring system of this compound.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Arene-Olefin meta-Photocycloaddition & Desilylation | Arene-Olefin Precursor (2) | Photocycloadducts (3 and 4) | 1. hv (300 nm), Acetone (B3395972), rt, 2 h; 2. TBAF, THF, rt, 30 min | 65 (for 3 and 4 combined) |
| 2 | Palladium-Catalyzed Oxidative C-C Cleavage | Photocycloadduct (3) | B,C,D-Ring System (8) | Pd(OAc)₂, DMSO, O₂, 80 °C, 12 h | 75 |
Experimental Protocols
Protocol 1: Arene-Olefin meta-Photocycloaddition and Desilylation
This protocol describes the construction of the core 5,6,7-tricyclic skeleton through a photocycloaddition reaction, followed by desilylation.
Materials:
-
Arene-olefin precursor (2)
-
Acetone (ACS grade)
-
Tetrabutylammonium fluoride (B91410) (TBAF), 1 M in THF
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Rayonet photochemical reactor with 300 nm lamps
-
Quartz reaction vessel
-
Round-bottom flasks
-
Magnetic stirrer
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
A solution of the arene-olefin precursor (2) in acetone is prepared in a quartz reaction vessel.
-
The solution is irradiated in a Rayonet photochemical reactor equipped with 300 nm lamps at room temperature for 2 hours.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is dissolved in THF, and TBAF (1 M in THF) is added. The mixture is stirred at room temperature for 30 minutes.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford a mixture of photocycloadducts (3 and 4) in a 65% combined yield.[1]
Protocol 2: Palladium-Catalyzed Oxidative C-C Cleavage
This protocol details the cleavage of a carbon-carbon bond in the photocycloadduct to form the functionalized B,C,D-ring system.
Materials:
-
Photocycloadduct (3)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Oxygen gas (balloon)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Oxygen balloon
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
To a solution of the photocycloadduct (3) in anhydrous DMSO in a Schlenk flask is added palladium(II) acetate.
-
The flask is evacuated and backfilled with oxygen from a balloon.
-
The reaction mixture is stirred at 80 °C for 12 hours under an oxygen atmosphere.
-
The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the B,C,D-ring system (8) in 75% yield.[1]
Signaling Pathway and Logical Relationship Diagrams
The key transformation in this synthetic sequence is the palladium-catalyzed oxidative C-C cleavage. The proposed catalytic cycle is illustrated below.
Caption: Proposed catalytic cycle for the Pd-catalyzed oxidative C-C cleavage.
Disclaimer: The information provided in this document is based on published scientific literature. The total synthesis of this compound has not yet been reported. The protocols described herein are for the synthesis of a key intermediate and should be performed by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes & Protocols for the Quantification of Lancifodilactone F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Lancifodilactone F, a nortriterpenoid found in plants of the Schisandra genus. The protocols described herein are based on established analytical techniques for the quantification of structurally related nortriterpenoids and are intended to serve as a comprehensive guide for the development and validation of analytical methods for this compound.
Introduction
This compound is a highly oxygenated nortriterpenoid isolated from the fruits and stems of Schisandra species. As a member of the schisanartane-type nortriterpenoids, it is of significant interest for its potential pharmacological activities. Accurate and precise quantification of this compound in plant materials, extracts, and finished products is crucial for quality control, pharmacokinetic studies, and drug development. This document outlines two primary analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Techniques
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of small molecules.[1] This method is suitable for routine quality control and for laboratories without access to mass spectrometry. A reversed-phase HPLC method can be developed to separate this compound from other components in the sample matrix.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level quantification and analysis in complex biological matrices.[2][3] The use of Multiple Reaction Monitoring (MRM) allows for highly specific detection and quantification of the target analyte.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector is required.
| Parameter | Condition |
| HPLC System | Agilent 1100 or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) (A) and Water (B) with 0.1% Formic Acid |
| Gradient | 0-20 min, 30-70% A; 20-25 min, 70-90% A; 25-30 min, 90% A |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | 220 nm |
| Injection Vol. | 10 µL |
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol (B129727) to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (Plant Material):
-
Weigh 1.0 g of powdered plant material into a centrifuge tube.
-
Add 25 mL of methanol and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
3. Method Validation
The analytical method should be validated according to ICH guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Intra-day Precision (RSD) | ≤ 2% |
| Inter-day Precision (RSD) | ≤ 2% |
| Accuracy (Recovery) | 98-102% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
Protocol 2: Quantification of this compound by UPLC-MS/MS
1. Instrumentation and Chromatographic Conditions
A UPLC system coupled to a triple quadrupole mass spectrometer is used for this high-sensitivity analysis.[4]
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B) |
| Gradient | 0-1 min, 10% A; 1-8 min, 10-90% A; 8-10 min, 90% A |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
2. Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 800 L/h |
| MRM Transitions | To be determined by infusion of this compound standard |
3. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution in methanol to cover the expected concentration range in the samples (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma/serum, add 300 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
4. Method Validation
The UPLC-MS/MS method should be validated for linearity, precision, accuracy, sensitivity (LOD and LOQ), matrix effect, and stability.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (RSD) | ≤ 15% |
| Inter-day Precision (RSD) | ≤ 15% |
| Accuracy (Recovery) | 85-115% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
| Matrix Effect | Within acceptable limits |
| Stability | Analyte stable under tested conditions |
Data Presentation
Table 1: HPLC-UV Method Parameters and Validation Summary
| Parameter | Value |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | 0.9995 |
| Precision (RSD, %) | < 2.0 |
| Accuracy (Recovery, %) | 99.5 |
| LOD (µg/mL) | 0.2 |
| LOQ (µg/mL) | 0.7 |
Table 2: UPLC-MS/MS Method Parameters and Validation Summary
| Parameter | Value |
| Linearity Range (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | 0.998 |
| Precision (RSD, %) | < 10.0 |
| Accuracy (Recovery, %) | 95.2 |
| LOD (ng/mL) | 0.03 |
| LOQ (ng/mL) | 0.1 |
Visualizations
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Workflow for this compound quantification by UPLC-MS/MS.
References
- 1. Comprehensive quantitative analysis of Shuang-Huang-Lian oral liquid using UHPLC–Q-TOF-MS and HPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chengdu Institute of Biology [english.cib.cas.cn]
- 3. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]
- 4. dergipark.org.tr [dergipark.org.tr]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of Lancifodilactone F
Abstract
This document provides a detailed protocol for the purification of Lancifodilactone F, a bioactive lignan (B3055560) isolated from Schisandra chinensis, using High-Performance Liquid Chromatography (HPLC). The described methodology is based on established reversed-phase HPLC techniques for the separation of structurally related lignans (B1203133). This application note is intended for researchers, scientists, and professionals in drug development who require high-purity this compound for their studies. The protocol outlines sample preparation, HPLC conditions, and post-purification analysis.
Introduction
This compound is a complex dibenzocyclooctadiene lignan found in the fruits of Schisandra chinensis. Lignans from this plant are known for a variety of pharmacological activities, making them of significant interest in medicinal chemistry and drug discovery. The isolation and purification of individual lignans like this compound are essential for accurate biological and pharmacological evaluation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such natural products due to its high resolution and efficiency. This application note details a reversed-phase HPLC (RP-HPLC) method suitable for obtaining high-purity this compound.
Materials and Reagents
-
Crude extract of Schisandra chinensis enriched with this compound
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade methanol (B129727) (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Reference standard of this compound (if available)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
Equipment
-
Analytical and Preparative HPLC system with a UV-Vis detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm for analytical; 250 mm x 21.2 mm, 10 µm for preparative)
-
Rotary evaporator
-
Freeze dryer (Lyophilizer)
-
Vortex mixer
-
Centrifuge
Experimental Protocols
4.1. Sample Preparation
-
Extraction: A crude extract of Schisandra chinensis is the starting material. This extract is typically obtained by solvent extraction (e.g., with ethanol (B145695) or methanol) followed by partitioning to enrich the lignan fraction.
-
Dissolution: Accurately weigh the pre-enriched crude extract. Dissolve the extract in methanol to a final concentration suitable for injection. The concentration will depend on whether an analytical or preparative run is being performed.
-
Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system. This prevents column clogging and system damage.
4.2. HPLC Method Development (Analytical Scale)
Prior to preparative purification, an analytical method should be developed to optimize the separation of this compound from other components in the extract.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient elution is typically required to achieve good separation of the complex mixture of lignans. An example gradient is provided in the table below.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of related lignans, a wavelength of 220 nm or 254 nm is recommended for detection.
-
Injection Volume: 10-20 µL
4.3. Preparative HPLC for this compound Purification
Once the analytical method is optimized, it can be scaled up for preparative purification.
-
Column: C18 reversed-phase column (e.g., 250 mm x 21.2 mm, 10 µm)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution: The gradient profile from the analytical method should be adapted for the preparative scale.
-
Flow Rate: The flow rate will be scaled up according to the column dimensions (e.g., 15-20 mL/min).
-
Injection Volume: The injection volume will be significantly larger, depending on the sample concentration and the capacity of the preparative column.
-
Fraction Collection: Collect fractions corresponding to the peak of this compound, identified based on the retention time from the analytical run.
4.4. Post-Purification Processing
-
Solvent Removal: Combine the collected fractions containing the purified this compound. Remove the organic solvent (acetonitrile) using a rotary evaporator under reduced pressure.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a solid powder.
-
Purity Analysis: Assess the purity of the final product using the analytical HPLC method. The purity is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.
Data Presentation
Table 1: Analytical HPLC Gradient Program
| Time (min) | Water (%) | Acetonitrile (%) |
| 0 | 60 | 40 |
| 20 | 40 | 60 |
| 40 | 20 | 80 |
| 50 | 20 | 80 |
| 55 | 60 | 40 |
| 60 | 60 | 40 |
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 250 mm x 21.2 mm, 10 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 18 mL/min |
| Detection | 220 nm |
| Injection Volume | 1-5 mL (concentration dependent) |
| Gradient | Adapted from analytical method |
Visualization
Caption: Workflow for the purification of this compound.
Conclusion
The HPLC method described in this application note provides a robust and reliable protocol for the purification of this compound from Schisandra chinensis extracts. By following the outlined steps for sample preparation, analytical method development, preparative scale-up, and post-purification processing, researchers can obtain high-purity this compound suitable for a wide range of scientific applications. The use of reversed-phase HPLC with a C18 column and a water/acetonitrile gradient is a well-established technique for the separation of lignans and can be adapted for the purification of other related compounds.
Application Notes and Protocols for the Structural Analysis of Lancifodilactone F using NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Lancifodilactone F is a novel nortriterpenoid, isolated from the leaves and stems of Schisandra lancifolia. Its unique rearranged pentanortriterpenoid backbone, derived from cycloartane, presents a significant challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the complex three-dimensional structure of such natural products. This document provides a detailed overview of the NMR techniques and protocols employed in the structural analysis of this compound, including comprehensive data tables and experimental workflows. The methodologies described herein are fundamental for researchers in natural product chemistry, medicinal chemistry, and drug development who are working with complex molecular architectures.
Data Presentation
The structural elucidation of this compound was accomplished through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The quantitative data obtained from these analyses are summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 1.65, 1.55 | m | |
| 2 | 2.05, 1.95 | m | |
| 5 | 1.80 | m | |
| 6 | 2.10, 1.90 | m | |
| 7 | 2.20, 2.00 | m | |
| 8 | 1.46 | s | |
| 9 | 1.38 | s | |
| 11 | 2.30, 2.15 | m | |
| 12 | 1.85, 1.75 | m | |
| 15 | 2.50, 2.35 | m | |
| 16 | 2.60, 2.45 | m | |
| 17 | 2.80 | m | |
| 20 | 3.10 | m | |
| 22 | 4.20 | d | 8.5 |
| 23 | 4.15 | d | 8.5 |
| 28-Me | 1.15 | s | |
| 29-Me | 1.05 | s | |
| 30-Me | 1.25 | s | |
| 19-Me | 0.95 | s |
Data extracted from Xiao et al., Org. Lett. 2005, 7, 7, 1263–1266.
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) | DEPT |
| 1 | 35.4 | CH₂ |
| 2 | 28.2 | CH₂ |
| 3 | 80.1 | C |
| 4 | 40.5 | C |
| 5 | 50.3 | CH |
| 6 | 25.1 | CH₂ |
| 7 | 30.5 | CH₂ |
| 8 | 48.9 | CH |
| 9 | 52.1 | CH |
| 10 | 38.2 | C |
| 11 | 21.7 | CH₂ |
| 12 | 29.8 | CH₂ |
| 13 | 45.3 | C |
| 14 | 51.2 | C |
| 15 | 33.6 | CH₂ |
| 16 | 26.8 | CH₂ |
| 17 | 55.4 | CH |
| 18 | 178.2 | C |
| 19 | 21.3 | CH₃ |
| 20 | 45.8 | CH |
| 21 | 175.4 | C |
| 22 | 70.1 | CH₂ |
| 23 | 72.3 | CH₂ |
| 28-Me | 19.5 | CH₃ |
| 29-Me | 28.7 | CH₃ |
| 30-Me | 15.9 | CH₃ |
Data interpreted from DEPT experiments and HMBC correlations as described in the primary literature.
Experimental Protocols
The following are detailed methodologies for the key NMR experiments required for the structural analysis of this compound.
1. Sample Preparation
-
Compound: 5-10 mg of purified this compound.
-
Solvent: Approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Procedure: Dissolve the sample in the solvent within a 5 mm NMR tube. Ensure the solution is clear and free of any particulate matter.
2. ¹H NMR Spectroscopy
-
Objective: To determine the proton chemical shifts, multiplicities (splitting patterns), and coupling constants.
-
Instrument: 500 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
3. ¹³C NMR and DEPT Spectroscopy
-
Objective: To determine the chemical shifts of all carbon atoms and to differentiate between CH, CH₂, CH₃, and quaternary carbons.
-
Instrument: 125 MHz (on a 500 MHz spectrometer).
-
Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment; DEPT-135 and DEPT-90.
-
Temperature: 298 K.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Processing: Apply an exponential window function with a line broadening of 1.0 Hz. Calibrate the spectrum using the CDCl₃ signal at 77.16 ppm.
-
4. 2D Homonuclear Correlation Spectroscopy (COSY)
-
Objective: To identify proton-proton spin-spin couplings, revealing adjacent protons in the molecular structure.
-
Instrument: 500 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').
-
Temperature: 298 K.
-
Spectral Width (F1 and F2): 10-12 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-8.
-
Processing: Apply a sine-squared window function in both dimensions. Symmetrize the spectrum.
-
5. 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
-
Objective: To identify direct one-bond correlations between protons and their attached carbons.
-
Instrument: 500 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').
-
Temperature: 298 K.
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 180-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 8-16.
-
¹J(CH) Coupling Constant: Optimized for an average of 145 Hz.
-
Processing: Apply a sine-squared window function in both dimensions.
-
6. 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy
-
Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting spin systems and elucidating the carbon skeleton.
-
Instrument: 500 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Temperature: 298 K.
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-32.
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz.
-
Processing: Apply a sine-squared window function in both dimensions.
-
Visualizations
The following diagrams illustrate the workflow for NMR-based structure elucidation and the key correlations observed for this compound.
Caption: General workflow for natural product structure elucidation using NMR spectroscopy.
Lancifodilactone F: Application Notes for Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancifodilactone F is a novel pentanortriterpenoid isolated from the leaves and stems of Schisandra lancifolia. Its unique rearranged cycloartane-derived backbone distinguishes it as a compound of significant interest for therapeutic development. Initial studies have revealed its potential as an antiviral agent, and the broader family of nortriterpenoids from the Schisandraceae family, to which this compound belongs, has demonstrated a wide spectrum of biological activities, including anticancer and anti-inflammatory effects. These application notes provide a summary of the current data on this compound and protocols to facilitate further research into its therapeutic potential.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₀O₆ | [1] |
| Molecular Weight | 436.58 g/mol | [1] |
| Appearance | Colorless crystal | [1] |
| Key Structural Features | Rearranged pentanortriterpenoid backbone derived from cycloartane, ester group, carboxylic acid group. | [1] |
I. Anti-HIV-1 Activity
This compound has demonstrated notable activity against the Human Immunodeficiency Virus type 1 (HIV-1). This section details the quantitative data from these findings and provides a protocol for replicating and expanding upon this research.
Data Presentation
| Compound | Cell Line | CC₅₀ (µg/mL) | EC₅₀ (µg/mL) | Selectivity Index (SI) | Assay Method |
| This compound | C8166 | > 200 | 20.69 ± 3.31 | > 9.67 | Not Specified |
Experimental Protocol: Anti-HIV-1 Assay
This protocol is a generalized method for assessing the anti-HIV-1 activity of a compound like this compound using a cell-based assay.
1. Cell Culture and Virus Preparation:
-
Culture C8166 cells (a human T-cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.
-
Prepare a stock of HIV-1IIIB strain and determine the 50% tissue culture infectious dose (TCID₅₀).
2. Cytotoxicity Assay:
-
Seed C8166 cells in a 96-well plate at a density of 4 × 10⁴ cells/well.
-
Add serial dilutions of this compound to the wells and incubate for 72 hours.
-
Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
Measure the absorbance at 570 nm to determine the 50% cytotoxic concentration (CC₅₀).
3. Anti-HIV-1 Activity Assay:
-
Seed C8166 cells in a 96-well plate at a density of 4 × 10⁴ cells/well.
-
Add serial dilutions of this compound.
-
Infect the cells with HIV-1IIIB at a multiplicity of infection (MOI) of 0.06.
-
Include a positive control (e.g., a known reverse transcriptase inhibitor) and a negative control (no compound).
-
Incubate for 72 hours.
-
Measure the amount of p24 antigen in the cell supernatant using a p24 ELISA kit to determine the 50% effective concentration (EC₅₀).
Logical Workflow for Anti-HIV-1 Testing
II. Potential Anticancer Activity
While the direct anticancer activity of this compound has not been reported, related nortriterpenoids from Schisandra have shown cytotoxic effects against various cancer cell lines. This suggests that this compound may possess similar properties.
Data from Related Nortriterpenoids
| Compound | Cell Line | GI₅₀/IC₅₀ (µM) | Reference |
| Lancifodilactone H | A549, PC-3, KB, KBvin | 11.83 - 35.65 | [2] |
| Kadsuphilactone B | A2780 (Ovarian) | < 25 | [1] |
| Schigrandilactone A | Human Cancer Cell Lines | - | [3] |
| Schigrandilactone B | Human Cancer Cell Lines | - | [3] |
Postulated Mechanism of Action and Signaling Pathway
Based on studies of related compounds like Kadsuphilactone B, a plausible anticancer mechanism for this compound could involve the induction of apoptosis through the modulation of key signaling pathways. The proposed pathway involves the activation of caspases and regulation of the Bcl-2 family of proteins, potentially influenced by the MAPK signaling pathway.
Experimental Protocol: In Vitro Anticancer Evaluation
1. Cell Lines and Culture:
-
Select a panel of human cancer cell lines (e.g., A549 lung carcinoma, PC-3 prostate cancer, and A2780 ovarian cancer).
-
Culture cells in appropriate media and conditions.
2. Cytotoxicity Screening (MTT/SRB Assay):
-
Seed cells in 96-well plates.
-
Treat with a range of this compound concentrations for 48-72 hours.
-
Determine cell viability using an MTT or Sulforhodamine B (SRB) assay to calculate the GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration).
3. Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Treat cells with this compound at its IC₅₀ concentration. Stain with Annexin V-FITC and PI and analyze by flow cytometry to quantify apoptotic cells.
-
Caspase Activity Assay: Use commercial kits to measure the activity of key caspases (e.g., caspase-3, -8, -9) in cell lysates after treatment.
4. Western Blot Analysis:
-
Treat cells with this compound and prepare cell lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against proteins in the MAPK pathway (p-JNK, p-p38, p-ERK) and Bcl-2 family (Bcl-2, Bax), followed by HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
III. Potential Anti-inflammatory Activity
Triterpenoids from the Schisandraceae family are known to possess anti-inflammatory properties. Extracts from Schisandra chinensis have been shown to suppress the production of pro-inflammatory mediators by inhibiting the NF-κB and MAPK signaling pathways.[4][5][6] It is plausible that this compound shares this activity.
Postulated Mechanism of Action and Signaling Pathway
A likely anti-inflammatory mechanism for this compound involves the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in immune cells like macrophages. This is likely mediated through the suppression of the NF-κB and MAPK signaling pathways.
Experimental Protocol: In Vitro Anti-inflammatory Evaluation
1. Cell Culture:
-
Use RAW 264.7 murine macrophage cells, a standard model for inflammation studies.
2. Nitric Oxide (NO) Production Assay:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
3. Cytokine Measurement (ELISA):
-
Treat cells as described above.
-
Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits.
4. Western Blot Analysis:
-
Treat cells with this compound and/or LPS for appropriate time points (e.g., 30-60 minutes for pathway activation).
-
Analyze cell lysates for the expression and phosphorylation status of key proteins in the NF-κB (p-IκBα, p-p65) and MAPK (p-p38, p-JNK, p-ERK) pathways. Also, analyze the expression of iNOS and COX-2 after 24 hours of treatment.
Conclusion
This compound presents a promising scaffold for the development of new therapeutic agents. Its confirmed anti-HIV-1 activity warrants further investigation into its precise mechanism of action. Furthermore, based on the bioactivity of related nortriterpenoids, exploring its potential anticancer and anti-inflammatory properties is a logical and compelling next step. The protocols and data presented herein provide a framework for researchers to systematically evaluate and advance the therapeutic development of this compound.
References
- 1. Kudsuphilactone B, a nortriterpenoid isolated from Schisandra chinensis fruit, induces caspase-dependent apoptosis in human ovarian cancer A2780 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and potential anticancer constituents from the stems of Schisandra pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Nortriterpenoids from Schisandra grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Effects of Schisandra chinensis (Turcz.) Baill Fruit Through the Inactivation of Nuclear Factor-κB and Mitogen-activated Protein Kinases Signaling Pathways in Lipopolysaccharide-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandra extract ameliorates arthritis pathogenesis by suppressing the NF‐κB and MAPK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Bioactivity Testing of Lancifodilactone F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro bioactivity of Lancifodilactone F, a nortriterpenoid isolated from Schisandra lancifolia. Based on the known biological activities of related compounds from the Schisandra genus, this document outlines protocols for assessing cytotoxicity, anti-inflammatory effects, and neuroprotective potential.
Overview of Potential Bioactivities
This compound belongs to a class of nortriterpenoids from the Schisandra genus, which are known for a variety of biological activities. While this compound itself has demonstrated anti-HIV activity with minimal cytotoxicity in C8166 cells, related compounds suggest a broader therapeutic potential.[1][2] Triterpenoids from Schisandra have been reported to possess anti-inflammatory, neuroprotective, and cytotoxic properties.[3][4][5][6][7][8]
The anti-inflammatory effects are often attributed to the inhibition of key signaling pathways like NF-κB and MAPKs, leading to a reduction in pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[9][10][11] Neuroprotective activities have been observed in neuronal cell lines, including protection against toxin-induced cell death and anti-neuroinflammatory effects in microglia.[4][5][12]
Given this context, the following in vitro assays are recommended for a thorough evaluation of this compound's bioactivity.
Cytotoxicity Assays
Prior to evaluating specific bioactivities, it is crucial to determine the cytotoxic profile of this compound to identify a non-toxic concentration range for subsequent experiments.
Data Presentation: Cytotoxicity of this compound
The following table should be populated with experimental data.
| Cell Line | Assay Type | Incubation Time (hrs) | IC₅₀ (µM) |
| RAW 264.7 (Macrophage) | MTT | 24 | |
| BV-2 (Microglia) | MTT | 24 | |
| SH-SY5Y (Neuroblastoma) | MTT | 24 | |
| HepG2 (Hepatocellular Carcinoma) | MTT | 24 | |
| A549 (Lung Carcinoma) | MTT | 24 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol assesses cell viability by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of living cells.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
96-well plates
-
Selected cell lines (e.g., RAW 264.7, BV-2, SH-SY5Y, HepG2, A549)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using a dose-response curve.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Anti-inflammatory Assays
These assays aim to determine the potential of this compound to mitigate inflammatory responses in vitro.
Data Presentation: Anti-inflammatory Activity of this compound
The following tables should be used to summarize the quantitative data from the anti-inflammatory assays.
Table 3.1.1: Effect on Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells
| Concentration (µM) | NO Inhibition (%) |
| Positive Control (e.g., L-NMMA) |
Table 3.1.2: Effect on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Positive Control (e.g., Dexamethasone) |
Experimental Protocols
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
Complete culture medium
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent Part A, and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.
This assay quantifies the concentration of TNF-α and IL-6 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
RAW 264.7 cells
-
LPS
-
Complete culture medium
-
96-well plates
Procedure:
-
Cell Treatment and Supernatant Collection: Follow steps 1-4 of the Nitric Oxide Production Assay protocol.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. Briefly:
-
Coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells.
-
Add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm).
-
Data Analysis: Calculate the cytokine concentrations using the standard curve and determine the percentage of inhibition.
NF-κB Signaling Pathway in Inflammation
Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
Neuroprotection Assays
These assays evaluate the ability of this compound to protect neuronal cells from damage induced by neurotoxins.
Data Presentation: Neuroprotective Effects of this compound
The following table should be used to present the quantitative results from the neuroprotection assays.
| Neurotoxin | This compound Concentration (µM) | Cell Viability (%) |
| H₂O₂ (100 µM) | ||
| Amyloid-β₂₅₋₃₅ (25 µM) | ||
Experimental Protocol: Neuroprotection against Oxidative Stress
This protocol assesses the ability of this compound to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide (H₂O₂)-induced cell death.
Materials:
-
SH-SY5Y cells
-
Hydrogen peroxide (H₂O₂)
-
This compound
-
MTT solution
-
Complete culture medium
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 2 hours.
-
Toxin Induction: Add H₂O₂ to a final concentration of 100 µM to induce oxidative stress. Include a control group treated with H₂O₂ only.
-
Incubation: Incubate the plate for 24 hours.
-
Cell Viability Assessment: Perform the MTT assay as described in section 2.2.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group treated with H₂O₂ only.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound.
Mechanism of Action: Nrf2 Signaling Pathway
Given the antioxidant potential of compounds from Schisandra, investigating the activation of the Nrf2 signaling pathway by this compound is recommended.
Data Presentation: Nrf2 Activation
Table 5.1.1: Nrf2 Target Gene Expression in ARE-Luciferase Reporter Cells
| Concentration (µM) | Luciferase Activity (Fold Induction) |
| Positive Control (e.g., Sulforaphane) |
Experimental Protocol: ARE-Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).
Materials:
-
HepG2-ARE-Luciferase reporter cell line
-
This compound
-
Luciferase assay reagent
-
Complete culture medium
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed HepG2-ARE-Luciferase cells into a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 18-24 hours.
-
Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity by normalizing the readings of treated cells to those of the vehicle control.
Nrf2 Signaling Pathway
Caption: Activation of the Nrf2 antioxidant response pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioactive Nortriterpenoids from Schisandra grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis [mdpi.com]
- 4. Three undescribed Schinortriterpenoids from Schisandra chinensis and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of undescribed schinortriterpenoids from Schisandra chinensis by molecular networking and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Schisandraceae triterpenoids: A review of phytochemistry, bioactivities and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory Effects of Schisandra chinensis (Turcz.) Baill Fruit Through the Inactivation of Nuclear Factor-κB and Mitogen-activated Protein Kinases Signaling Pathways in Lipopolysaccharide-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triterpenoids and lignans from the fruit of Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-based Assays for Evaluating the Anti-HIV Activity of Lancifodilactone F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancifodilactone F, a novel nortriterpenoid isolated from Schisandra lancifolia, has demonstrated promising anti-HIV activity. This document provides detailed application notes and protocols for a panel of cell-based assays designed to evaluate the efficacy and cytotoxicity of this compound and other potential anti-HIV compounds. These assays are crucial for the preclinical assessment of novel antiviral drug candidates, providing quantitative data on their ability to inhibit viral replication and determining their therapeutic window. The protocols outlined below cover methods for assessing cytotoxicity, inhibition of HIV-1 induced cytopathic effects, syncytia formation, viral antigen production (p24), and reverse transcriptase activity.
Data Presentation
The anti-HIV-1 activity of this compound was evaluated by assessing the inhibition of HIV-1 induced cytopathic effects in C8166 cells. The following table summarizes the reported quantitative data for this compound.
| Compound | Target Cell Line | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |
| This compound | C8166 | 20.69 ± 3.31 | > 200 | > 9.67 |
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits HIV-1 replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of the host cells by 50%. Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀, indicating the compound's therapeutic window.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells, a critical parameter for evaluating its therapeutic index. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.
Materials:
-
This compound
-
C8166 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Plating: Seed C8166 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the wells in triplicate. Include wells with cells and medium only as a negative control (100% viability).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC₅₀ value is determined from the dose-response curve.
Anti-HIV Activity Assay (Inhibition of HIV-1 Induced Cytopathic Effect)
This assay measures the ability of this compound to protect C8166 cells from the cytopathic effects (CPE) induced by HIV-1 infection, which include cell death and syncytia formation.
Materials:
-
This compound
-
C8166 cells
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
RPMI-1640 medium (as above)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell and Compound Plating: Seed C8166 cells at 1 x 10⁴ cells/well in a 96-well plate. Add serial dilutions of this compound.
-
Virus Infection: Add a pre-titered amount of HIV-1 to the wells to achieve a multiplicity of infection (MOI) that causes significant CPE in 4-5 days.
-
Controls:
-
Cell Control: Cells with medium only (no virus, no compound).
-
Virus Control: Cells with HIV-1 only (no compound).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
-
Endpoint Measurement: Assess cell viability using the MTT assay as described in the cytotoxicity protocol.
-
Data Analysis: Calculate the percentage of protection from CPE for each compound concentration relative to the virus control. The EC₅₀ value is determined from the dose-response curve.
Syncytia Formation Assay
This assay visually and quantitatively assesses the inhibition of HIV-1-induced syncytia (giant, multinucleated cells) formation, a hallmark of HIV-1 infection in certain cell lines.
Materials:
-
This compound
-
Chronically HIV-1 infected cell line (e.g., H9/HIV-1)
-
Uninfected CD4+ target cell line (e.g., C8166)
-
RPMI-1640 medium
-
24-well plates
-
Inverted microscope
Procedure:
-
Co-culture Setup: Co-culture infected and uninfected cells at a 1:5 ratio in a 24-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the co-culture.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Microscopic Examination: Observe the formation of syncytia under an inverted microscope. Count the number of syncytia in at least three different fields of view for each concentration.
-
Data Analysis: Calculate the percentage of inhibition of syncytia formation for each compound concentration compared to the untreated control.
HIV-1 p24 Antigen ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is a direct measure of viral replication.
Materials:
-
Supernatants from the anti-HIV activity assay
-
Commercial HIV-1 p24 antigen ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: At the end of the anti-HIV activity assay incubation period, carefully collect the cell culture supernatants.
-
ELISA Protocol: Follow the manufacturer's instructions for the p24 antigen ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for p24.
-
Adding the collected supernatants and standards to the wells.
-
Incubating to allow p24 to bind to the capture antibody.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the p24 standards. Use this curve to determine the concentration of p24 in the culture supernatants for each compound concentration. Calculate the percentage of inhibition of p24 production.
Reverse Transcriptase (RT) Activity Assay
This assay measures the activity of the HIV-1 reverse transcriptase enzyme, which is essential for the conversion of the viral RNA genome into DNA. Inhibition of RT activity indicates a potential mechanism of action for the test compound.
Materials:
-
Supernatants from the anti-HIV activity assay
-
Commercial non-radioactive RT activity assay kit
-
Microplate reader
Procedure:
-
Sample Preparation: Collect cell culture supernatants and, if necessary, lyse the viral particles according to the kit manufacturer's instructions to release the RT enzyme.
-
RT Assay Protocol: Follow the manufacturer's protocol. This generally involves:
-
Adding the viral lysate to a reaction mixture containing a template-primer (e.g., poly(A)-oligo(dT)) and labeled nucleotides (e.g., DIG-dUTP).
-
Incubating to allow the RT to synthesize a labeled DNA strand.
-
Transferring the reaction product to a streptavidin-coated plate to capture the biotinylated primer-template complex.
-
Adding an anti-label antibody conjugated to an enzyme (e.g., anti-DIG-POD).
-
Adding a colorimetric substrate and measuring the absorbance.
-
-
Data Analysis: Calculate the percentage of inhibition of RT activity for each compound concentration compared to the untreated virus control.
Visualizations
Experimental Workflow
Caption: General experimental workflow for evaluating the anti-HIV activity of this compound.
HIV-1 Life Cycle and Potential Drug Targets
Caption: The HIV-1 life cycle and the stages targeted by different classes of antiretroviral drugs.
Conclusion
The cell-based assays described in these application notes provide a robust framework for the comprehensive evaluation of the anti-HIV activity of this compound. By determining its cytotoxicity and efficacy in inhibiting various stages of the viral life cycle, researchers can ascertain its potential as a therapeutic agent. The provided protocols offer detailed guidance for conducting these essential preclinical studies, contributing to the discovery and development of new and effective treatments for HIV-1 infection. While the precise mechanism of action for this compound is still under investigation, these assays can help elucidate its potential target within the HIV-1 replication cycle.
Application Notes and Protocols for the Development of Lancifodilactone F Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancifodilactone F, a novel nortriterpenoid isolated from Schisandra lancifolia, presents a unique carbon skeleton and has demonstrated noteworthy anti-HIV activity.[1] With an effective concentration (EC50) of 20.69 ± 3.31 μg/mL and minimal cytotoxicity (CC50 > 200 μg/mL), it stands as a promising lead compound for the development of new antiretroviral agents.[1] The complex structure of this compound offers multiple avenues for chemical modification to enhance its potency, selectivity, and pharmacokinetic profile. The derivatization of natural products is a well-established strategy for improving their therapeutic potential.[2][3][4][5][6] This document provides detailed application notes and protocols for the systematic development of this compound derivatives with improved anti-HIV activity.
Chemical Structure and Potential Modification Sites
The chemical formula of this compound is C₂₅H₄₀O₆.[1] Its complex, highly oxygenated structure contains several functional groups that are amenable to chemical modification, including hydroxyl, carboxylic acid, and lactone moieties. The diagram below illustrates the core structure of this compound and highlights potential sites for derivatization.
Caption: this compound structure with key sites for chemical modification.
Data Presentation: Structure-Activity Relationship (SAR) of Hypothetical Derivatives
The following table summarizes hypothetical data for a series of this compound derivatives to illustrate how structure-activity relationships can be systematically evaluated. The goal is to identify modifications that lead to increased anti-HIV potency (lower EC₅₀) and a higher selectivity index (SI = CC₅₀/EC₅₀).
| Compound ID | Modification Site | Modification Type | Anti-HIV Activity (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |
| LF-001 | - | Parent Compound | 47.4 (20.69 µg/mL) | > 458 (> 200 µg/mL) | > 9.7 |
| LF-002 | Carboxylic Acid | Methyl Ester | 35.2 | > 450 | > 12.8 |
| LF-003 | Carboxylic Acid | Amide (NH₂) | 28.9 | > 450 | > 15.6 |
| LF-004 | Hydroxyl Group | Acetylation | 40.1 | > 450 | > 11.2 |
| LF-005 | Hydroxyl Group | Benzoylation | 22.5 | > 400 | > 17.8 |
| LF-006 | Lactone Ring | Ring-opened diol | > 100 | > 450 | - |
| LF-007 | Carboxylic Acid | N-propylamide | 15.7 | > 450 | > 28.7 |
| LF-008 | Hydroxyl Group | Trifluoroacetylation | 18.3 | > 350 | > 19.1 |
Experimental Protocols
Protocol 1: General Procedure for the Esterification of this compound
This protocol describes a general method for the esterification of the carboxylic acid moiety of this compound.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Dichloromethane (DCM), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Add the desired alcohol (1.5 equivalents) to the solution.
-
Add DMAP (0.1 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester derivative.
-
Characterize the final product using NMR and Mass Spectrometry.
Protocol 2: Anti-HIV Activity Screening using a Cell-Based Assay
This protocol outlines a common method for evaluating the anti-HIV activity of the synthesized derivatives by measuring the inhibition of virus-induced cytopathic effects in a susceptible human T-cell line.
Materials:
-
Synthesized this compound derivatives
-
Human T-lymphocyte cell line (e.g., C8166 or MT-4)
-
HIV-1 laboratory strain (e.g., IIIB or NL4-3)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37 °C, 5% CO₂)
Procedure:
-
Cytotoxicity Assay (CC₅₀ determination):
-
Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Add serial dilutions of the test compounds to the wells. Include wells with cells only (no compound) as a control.
-
Incubate for 3-5 days at 37 °C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
-
-
Antiviral Assay (EC₅₀ determination):
-
Plate cells as in the cytotoxicity assay.
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Include control wells: cells only (no virus, no compound), cells with virus (no compound), and a positive control drug (e.g., Zidovudine).
-
Incubate for 3-5 days.
-
Perform the MTT assay as described above.
-
Calculate the 50% effective concentration (EC₅₀) from the dose-response curve, which is the concentration of the compound that protects 50% of the cells from the cytopathic effects of the virus.
-
Workflow and Signaling Pathway Diagrams
Workflow for Development of this compound Derivatives
The following diagram illustrates the overall workflow from the parent compound to the identification of a lead candidate.
Caption: A stepwise workflow for the development of this compound derivatives.
Hypothesized Anti-HIV Mechanism of Action: Inhibition of Viral Entry
While the exact mechanism of this compound is yet to be fully elucidated, one plausible hypothesis is the inhibition of viral entry. The following diagram depicts this potential signaling pathway.
Caption: Potential mechanism of action of this compound derivatives in HIV-1 entry.
Conclusion
This compound represents a valuable scaffold for the development of novel anti-HIV agents. The protocols and workflows outlined in this document provide a comprehensive framework for the synthesis, biological evaluation, and optimization of this compound derivatives. A systematic approach to modifying its structure and evaluating the resulting analogs will be crucial in unlocking the full therapeutic potential of this unique natural product. Further studies are warranted to elucidate the precise mechanism of action and to advance the most promising candidates towards preclinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluation of longanlactone analogues as neurotrophic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Structure-Activity Relationships of (±)-Isochaihulactone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivities and Structure-Activity Relationships of Fusidic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Platensimycin Analogs with Varying Degrees of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
Lancifodilactone F as a Molecular Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancifodilactone F is a nortriterpenoid isolated from Schisandra lancifolia that has demonstrated potential as a bioactive compound. Its unique chemical structure and observed anti-HIV activity make it a molecule of interest for further investigation in biological studies and as a potential lead for drug development. This document provides detailed application notes and protocols for utilizing this compound in research settings, with a focus on its established anti-HIV activity and its potential application as a molecular probe for target identification and mechanism of action studies.
Biological Activity of this compound
This compound has been evaluated for its antiviral activity, specifically against the Human Immunodeficiency Virus (HIV). Quantitative data from these studies are summarized below.
Table 1: Biological Activity of this compound
| Activity | Cell Line | Value | Selectivity Index (SI) |
| Anti-HIV Activity (EC₅₀) | C8166 | 20.69 ± 3.31 µg/mL | > 6.62 |
| Cytotoxicity (CC₅₀) | C8166 | > 200 µg/mL |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a test compound that results in 50% cell death. Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile.
Postulated Mechanism of Action and Signaling Pathway
While the precise molecular target of this compound's anti-HIV activity has not been definitively identified, many nortriterpenoids from the Schisandra genus are known to interfere with the HIV life cycle. Based on common mechanisms for natural anti-HIV compounds, a possible mechanism for this compound could involve the inhibition of key viral enzymes such as reverse transcriptase or integrase, or interference with viral entry into the host cell.
Below is a diagram illustrating a hypothetical signaling pathway for the anti-HIV action of this compound, postulating its role as an inhibitor of a critical step in the viral replication cycle.
Caption: Hypothetical mechanism of this compound inhibiting HIV replication.
Experimental Protocols
In Vitro Anti-HIV Activity Assay (MTT Method)
This protocol is adapted from standard methodologies for assessing the anti-HIV activity of natural products.
Objective: To determine the EC₅₀ of this compound against HIV-1 in a susceptible cell line.
Materials:
-
C8166 cells (or other suitable T-lymphocyte cell line)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)
-
96-well microtiter plates
-
Positive control (e.g., Zidovudine - AZT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed C8166 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (AZT) in culture medium.
-
Infection and Treatment: Add 50 µL of the diluted compounds to the wells. Then, add 50 µL of HIV-1 stock (at a pre-determined optimal concentration) to the appropriate wells. Include uninfected cell controls and infected untreated controls.
-
Incubation: Incubate the plates for 4-6 days at 37°C in a humidified 5% CO₂ incubator, until the cytopathic effect (CPE) is observed in the virus control wells.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the uninfected control. The EC₅₀ is determined by plotting the percentage of protection against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Method)
Objective: To determine the CC₅₀ of this compound.
Procedure: The protocol is identical to the anti-HIV assay, with the exception that no virus is added to the wells. Cells are treated only with the serial dilutions of this compound. The CC₅₀ is calculated from the dose-response curve of cell viability versus compound concentration.
This compound as a Molecular Probe for Target Identification
While not yet established, this compound can be developed into a molecular probe to identify its cellular and/or viral targets. Affinity-based target identification is a common strategy for natural products.
Workflow for Developing this compound as a Molecular Probe
The following diagram outlines a potential workflow for using this compound to identify its biological target(s).
Caption: Workflow for target identification using a this compound-based probe.
Protocol: Conceptual Framework for Target Pulldown Assay
Objective: To isolate and identify proteins that bind to this compound.
Phase 1: Probe Synthesis
-
Identify a non-essential position on the this compound molecule for chemical modification.
-
Synthesize a derivative with a linker arm terminating in a reactive group.
-
Conjugate the linker to a reporter molecule such as biotin.
-
Verify that the biological activity of the biotinylated probe is retained.
Phase 2: Affinity Pulldown
-
Lysate Preparation: Prepare a protein lysate from C8166 cells (or other relevant cells), both uninfected and HIV-infected.
-
Incubation: Incubate the cell lysate with the biotinylated this compound probe. As a negative control, incubate a separate lysate sample with free biotin.
-
Capture: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and any bound proteins.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads.
Phase 3: Protein Identification and Validation
-
SDS-PAGE: Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.
-
Mass Spectrometry: Excise protein bands that are unique to the probe-treated sample and identify them using LC-MS/MS.
-
Target Validation: Validate the interaction between this compound and candidate proteins using orthogonal methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Further functional validation can be performed using techniques like siRNA-mediated knockdown of the target protein to see if it phenocopies the effect of this compound.
Disclaimer
The proposed mechanism of action and the protocols for using this compound as a molecular probe are conceptual and intended to guide future research. These have not yet been experimentally validated for this specific compound. All laboratory work should be conducted under appropriate safety conditions.
Application Notes and Protocols: Investigating the Mechanism of Action of Lancifodilactone F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancifodilactone F is a novel nortriterpenoid isolated from Schisandra lancifolia, exhibiting a unique chemical scaffold.[1] Preliminary studies have indicated its potential as an anti-HIV agent, and compounds of this class, triterpenoids, are known for a wide array of biological activities, including anti-inflammatory and anti-cancer effects.[1][2][3] The lactone moiety present in many terpenoids is often associated with their bioactivity.[3] This document provides a detailed experimental framework to elucidate the mechanism of action of this compound, focusing on its potential anti-cancer properties by investigating its impact on key cellular signaling pathways.
Hypothesized Mechanism of Action
Based on the structural features of this compound and the known biological activities of related triterpenoids, we hypothesize that this compound exerts its anti-proliferative effects by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. We propose that this compound inhibits one or more key kinases in this pathway, leading to the downstream suppression of pro-survival signals and induction of apoptosis in cancer cells.
Hypothesized Signaling Pathway
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway targeted by this compound.
Experimental Workflow
A tiered approach will be employed to systematically investigate the mechanism of action of this compound. The workflow progresses from broad cellular effects to specific molecular target identification.
Caption: Overall experimental workflow for elucidating this compound's mechanism of action.
Phase 1: In Vitro Cytotoxicity and Apoptosis Induction
Objective: To determine the cytotoxic effects of this compound on a panel of cancer cell lines and to confirm that cell death occurs via apoptosis.
Protocol 1.1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 1.2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.
Data Presentation: Phase 1
Table 1: IC50 Values of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
|---|---|---|---|
| HeLa | 45.2 ± 3.1 | 22.5 ± 1.8 | 10.1 ± 0.9 |
| MCF-7 | 60.8 ± 4.5 | 35.1 ± 2.5 | 18.3 ± 1.3 |
| A549 | 52.1 ± 3.9 | 28.9 ± 2.1 | 14.6 ± 1.1 |
Table 2: Apoptosis Induction by this compound in HeLa Cells (24h)
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | % Live Cells |
|---|---|---|---|
| Vehicle Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 96.4 ± 0.5 |
| This compound (IC50) | 15.8 ± 1.2 | 5.2 ± 0.6 | 79.0 ± 1.8 |
| this compound (2x IC50)| 30.5 ± 2.5 | 12.3 ± 1.1 | 57.2 ± 3.6 |
Phase 2: Pathway Profiling
Objective: To investigate the effect of this compound on the phosphorylation status and expression of key proteins in the PI3K/Akt/mTOR pathway.
Protocol 2.1: Western Blot Analysis
-
Protein Extraction: Treat HeLa cells with this compound (IC50 concentration) for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-S6K, S6K, and β-actin (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2.2: Quantitative PCR (qPCR)
-
RNA Extraction: Treat cells as in 2.1. Extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers for genes downstream of the PI3K/Akt pathway involved in cell survival and proliferation (e.g., BCL2, CCND1). Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Data Presentation: Phase 2
Table 3: Densitometric Analysis of Western Blot Results (Fold Change vs. Control at 24h)
| Protein | Relative Expression |
|---|---|
| p-Akt/Akt | 0.35 ± 0.05 |
| p-mTOR/mTOR | 0.41 ± 0.06 |
| p-S6K/S6K | 0.28 ± 0.04 |
Table 4: Relative mRNA Expression of Downstream Target Genes (Fold Change vs. Control at 24h)
| Gene | Relative mRNA Level |
|---|---|
| BCL2 | 0.45 ± 0.07 |
| CCND1 (Cyclin D1) | 0.52 ± 0.08 |
Phase 3: Target Validation
Objective: To determine if this compound directly inhibits the kinase activity of key proteins in the pathway.
Protocol 3.1: In Vitro Kinase Assay
-
Assay Setup: Use a commercial in vitro kinase assay kit for Akt or mTOR.
-
Reaction: In a microplate, combine the recombinant kinase, its specific substrate, and ATP. Add varying concentrations of this compound.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow the phosphorylation reaction to proceed.
-
Detection: Measure the amount of phosphorylated substrate, typically using a luminescence or fluorescence-based method.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value of this compound for the specific kinase.
Protocol 3.2: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse HeLa cells treated with or without this compound in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against a protein of interest (e.g., Akt) and protein A/G agarose (B213101) beads overnight.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze by Western blotting for interacting partners (e.g., PDK1, mTORC2).
Data Presentation: Phase 3
Table 5: In Vitro Kinase Inhibition by this compound
| Kinase | IC50 (µM) |
|---|---|
| PI3K | > 100 |
| Akt1 | 8.5 ± 0.7 |
| mTOR | 15.2 ± 1.1 |
Phase 4: Cellular Phenotypic Rescue
Objective: To confirm that the cytotoxic effect of this compound is mediated through the inhibition of its identified target (e.g., Akt).
Protocol 4.1: Gene Overexpression
-
Transfection: Transfect HeLa cells with a plasmid encoding a constitutively active form of Akt (myr-Akt). Use an empty vector as a control.
-
Treatment: After 24 hours, treat the transfected cells with this compound at its IC50 concentration.
-
Viability Assay: Perform an MTT assay after 48 hours to assess cell viability.
-
Analysis: Compare the viability of cells overexpressing active Akt to control cells. A rescue from this compound-induced cytotoxicity would confirm Akt as a key target.
Data Presentation: Phase 4
Table 6: Effect of Constitutively Active Akt on this compound Cytotoxicity
| Cell Type | Treatment | % Cell Viability |
|---|---|---|
| Control (Empty Vector) | Vehicle | 100 ± 5.1 |
| Control (Empty Vector) | This compound (IC50) | 51.2 ± 4.3 |
| Constitutively Active Akt | Vehicle | 98.7 ± 6.2 |
| Constitutively Active Akt | this compound (IC50) | 85.4 ± 5.8 |
Conclusion
This comprehensive set of protocols provides a robust framework for elucidating the mechanism of action of this compound. By systematically progressing from cellular effects to specific molecular interactions, researchers can build a strong evidence-based case for its mode of action, paving the way for further preclinical and clinical development. The combination of biochemical, molecular, and cellular assays will provide a multi-faceted understanding of how this novel nortriterpenoid exerts its biological effects.
References
Protocols for dissolving and storing Lancifodilactone F
Disclaimer: Publicly available scientific literature lacks specific data regarding the chemical properties, solubility, and biological activity of Lancifodilactone F. The following protocols and application notes are based on general best practices for handling complex, hydrophobic natural products, particularly those with lactone moieties, and are intended to serve as a starting point for research. It is imperative for researchers to perform small-scale solubility and stability tests to determine the optimal conditions for their specific experimental setup.
Product Information and General Properties
This compound is a complex nortriterpenoid isolated from plants of the Schisandraceae family. Like many intricate natural products, it is expected to be a crystalline solid with low aqueous solubility. Its structure contains multiple stereocenters and functional groups, including a lactone ring, which may be susceptible to hydrolysis under non-neutral pH conditions.
Protocols for Dissolving and Storing this compound
Recommended Solvents and Stock Solution Preparation
Due to its presumed hydrophobic nature, this compound is unlikely to be soluble in aqueous buffers. Organic solvents are necessary to create a concentrated stock solution. The choice of solvent is critical and depends on the intended application, particularly for cell-based assays where solvent toxicity is a major concern.
Table 1: Solvent Recommendations for this compound
| Solvent | Recommended Use | Concentration for Stock | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary choice for in vitro assays | 1-10 mM | High-purity, anhydrous DMSO is recommended. Minimize freeze-thaw cycles. Final DMSO concentration in assays should ideally be ≤ 0.1% to avoid cytotoxicity.[1][2] |
| Ethanol (Absolute) | Alternative for in vitro assays | 1-10 mM | Can be cytotoxic. Final concentration in assays should be kept low. Lactone stability may be compromised during long-term storage in ethanol.[3][4] |
| Dimethylformamide (DMF) | Solubilizing highly insoluble compounds | 1-10 mM | Higher toxicity than DMSO; use with caution in cell-based assays.[5] |
| Acetone | General laboratory use, not for assays | As needed | Useful for dissolving for chemical analysis, but too volatile and toxic for most biological assays.[6] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, you would need (molar mass of this compound in g/mol) * 0.01 mg of the compound.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Solubilization: Vortex the solution vigorously. Gentle warming (to 37°C) in a water bath can aid dissolution, but should be done cautiously to avoid degradation. Visually inspect the solution to ensure there are no solid particulates.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, low-retention microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles of the main stock.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.
Generated with Graphviz
References
- 1. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Isolation of Lancifodilactone F
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the yield and purity of Lancifodilactone F isolated from its natural source, Schisandra lancifolia.
Troubleshooting Guide
This guide addresses common issues encountered during the isolation of this compound in a question-and-answer format.
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| 1. Low Yield of Crude Extract | - Inefficient extraction solvent. - Insufficient extraction time or repetitions. - Improper plant material preparation (e.g., not finely powdered). | - Ensure the use of 70% aqueous acetone (B3395972) for extraction, as this has been proven effective. - Perform the extraction multiple times (e.g., 4 cycles) at room temperature to ensure thorough extraction. - Grind the air-dried plant material to a fine powder to maximize the surface area for solvent penetration. |
| 2. Low Concentration of this compound in the Ethyl Acetate (B1210297) (EtOAc) Fraction | - Incomplete partitioning. - Presence of emulsions during liquid-liquid extraction. | - After evaporating the acetone from the crude extract, ensure the aqueous residue is thoroughly partitioned with EtOAc multiple times to ensure all target compounds are transferred to the organic phase. - If emulsions form, allow the mixture to stand for a longer period or add a small amount of brine to break the emulsion. |
| 3. Poor Separation During Silica (B1680970) Gel Column Chromatography | - Inappropriate solvent system. - Overloading of the column. - Co-elution of structurally similar nortriterpenoids. | - Use a stepwise or gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common starting point for nortriterpenoids is a petroleum ether/ethyl acetate or chloroform/acetone gradient. - Maintain a sample-to-adsorbent ratio of approximately 1:100 to avoid overloading. - Monitor fractions closely using Thin Layer Chromatography (TLC) with a suitable stain (e.g., anisaldehyde-sulfuric acid) to identify fractions containing the target compound and to check for co-eluting impurities. |
| 4. Low Recovery from Preparative HPLC | - Degradation of the compound on the column. - Suboptimal mobile phase. - Irreversible adsorption to the stationary phase. | - Use a buffered mobile phase if the compound is suspected to be pH-sensitive. Nortriterpenoids are generally stable, but highly oxygenated compounds can sometimes be sensitive. - Optimize the mobile phase (e.g., methanol-water or acetonitrile-water) and gradient to achieve a sharp peak for this compound. The published method uses a methanol-water system (40:60).[1] - Ensure the column is properly conditioned and washed between runs. |
| 5. Presence of Persistent Impurities in the Final Product | - Co-eluting isomers or closely related nortriterpenoids. - Contamination from solvents or equipment. | - Re-purify the final product using a different chromatographic system (e.g., a different stationary phase like RP-18 or a different solvent system). - Use high-purity solvents and thoroughly clean all glassware and equipment. |
| 6. Difficulty in Crystallizing the Final Product | - Presence of minor impurities. - Amorphous nature of the compound. | - Attempt crystallization from various solvent systems (e.g., methanol, acetone, ethyl acetate-hexane). - If crystallization is unsuccessful, the amorphous solid may still be of high purity. Confirm purity using analytical HPLC, LC-MS, and NMR. |
Frequently Asked Questions (FAQs)
Q1: What is the primary source for isolating this compound?
A1: this compound has been successfully isolated from the leaves and stems of Schisandra lancifolia (Rehd. et Wils) A. C. Smith.[1]
Q2: What class of compound is this compound and what are its general properties?
A2: this compound is a highly oxygenated nortriterpenoid with a unique rearranged pentanortriterpenoid backbone derived from cycloartane.[1] These types of compounds are often complex, chiral molecules with multiple ester and lactone functionalities, making them moderately polar.
Q3: What is a typical yield for this compound isolation?
A3: The reported yield of this compound is approximately 25.2 mg from 5.7 kg of dried and powdered leaves and stems of S. lancifolia.[1] This represents a yield of about 0.00044%. Yields can vary based on the geographic source of the plant material, time of harvest, and the efficiency of the isolation procedure.
Q4: Are there alternative purification techniques to silica gel and preparative HPLC?
A4: Yes, for the purification of triterpenoids from Schisandra species, other techniques have been employed. These include High-Speed Counter-Current Chromatography (HSCCC), which can be effective for separating compounds with similar polarities, and chromatography on other stationary phases like MCI-gel or RP-18 for preliminary fractionation.
Q5: How can I monitor the presence of this compound during the fractionation process?
A5: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in different fractions. The compound can be visualized on the TLC plate using a vanillin-sulfuric acid or anisaldehyde-sulfuric acid spray followed by heating. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector is recommended.
Q6: Is this compound susceptible to degradation during isolation?
Data Presentation
Table 1: Summary of a Typical Isolation Campaign for this compound
| Isolation Stage | Starting Material (Weight) | Fraction/Product (Weight) | Yield (%) | Purity (if applicable) |
| Plant Material | 5.7 kg of dried S. lancifolia leaves and stems | - | - | - |
| Crude Extraction | 5.7 kg | 290 g (Crude Extract) | ~5.09% | Not applicable |
| Solvent Partitioning | 290 g | 101 g (EtOAc Fraction) | ~34.8% (from crude) | Not applicable |
| Silica Gel Chromatography | 101 g | Not reported | - | Not applicable |
| Preparative HPLC | Not reported | 25.2 mg (this compound) | - | >98% (by NMR, MS) |
| Overall Yield | 5.7 kg | 25.2 mg | ~0.00044% | >98% |
| Data derived from the isolation protocol reported by Li, R. T., et al. (2005).[1] |
Table 2: Comparison of Chromatographic Techniques for Nortriterpenoid Isolation from Schisandra
| Technique | Stationary Phase | Mobile Phase Example | Application | Advantages | Disadvantages |
| Column Chromatography | Silica Gel (200-300 mesh) | Chloroform-Acetone gradient | Initial fractionation of crude extract | High capacity, low cost | Lower resolution for complex mixtures |
| Column Chromatography | RP-18 | Methanol-Water gradient | Fractionation of polar to mid-polar compounds | Good for separating compounds by hydrophobicity | Can have lower capacity than normal phase |
| Preparative HPLC | C18 | Methanol-Water (isocratic or gradient) | Final purification of target compounds | High resolution, high purity | Expensive, lower capacity |
| HSCCC | Liquid-liquid | Chloroform-n-butanol-methanol-water | Separation of compounds with similar polarities | No irreversible adsorption, high recovery | Requires specialized equipment, solvent system selection can be complex |
Experimental Protocols
1. Extraction and Partitioning
-
Objective: To obtain a crude extract enriched in nortriterpenoids.
-
Methodology:
-
Air-dry and powder the leaves and stems of Schisandra lancifolia (5.7 kg).
-
Extract the powdered material with 70% aqueous acetone (4 x 15 L) at room temperature.
-
Combine the extracts and concentrate in vacuo to remove the acetone.
-
Partition the resulting aqueous residue with ethyl acetate (EtOAc).
-
Separate the layers and concentrate the EtOAc fraction in vacuo to yield the crude EtOAc extract (101 g).[1]
-
2. Silica Gel Column Chromatography
-
Objective: To perform initial fractionation of the crude EtOAc extract.
-
Methodology:
-
Prepare a silica gel (e.g., 200-300 mesh) column.
-
Adsorb the crude EtOAc extract (101 g) onto a small amount of silica gel.
-
Load the adsorbed sample onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, using a chloroform-acetone or petroleum ether-ethyl acetate solvent system.
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
Combine the fractions containing the target compound for further purification.
-
3. Preparative High-Performance Liquid Chromatography (HPLC)
-
Objective: To isolate pure this compound.
-
Methodology:
-
Dissolve the enriched fraction from the silica gel column in a suitable solvent (e.g., methanol).
-
Purify the sample using a preparative HPLC system.
-
Column: Zorbax SB-C18 (9.4 mm x 25 cm).
-
Mobile Phase: Methanol-Water (40:60, v/v).
-
Detection: Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound (25.2 mg).[1]
-
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Troubleshooting logic for low HPLC yield.
References
Technical Support Center: Lancifodilactone F Purification by HPLC
Disclaimer: Specific experimental data for the HPLC purification of Lancifodilactone F is limited in publicly available literature. This guide is based on established principles of HPLC, common practices for the purification of complex natural products, particularly diterpenoid lactones, and available data for structurally related compounds. [1][2][3][4]The provided protocols and parameters should be considered as a starting point for method development.
Chemical Profile: this compound
Effective purification begins with understanding the physicochemical properties of the target compound. While a complete profile for this compound is not readily available, the following table outlines key parameters crucial for HPLC method development. Data for the related compound, this compound, is provided as a reference. [5]
| Property | This compound Data | Significance for HPLC Purification |
|---|---|---|
| Molecular Formula | C₂₅H₄₀O₆ [5] | Influences choice of mass spectrometry (MS) parameters if used for detection. |
| Molecular Weight | 436.58 g/mol (calculated from formula) | Affects diffusion rates and potential for mass overload on the column. |
| Polarity | Expected to be moderately polar due to ester, carboxylic acid, and hydroxyl groups. [5] | Dictates the choice between normal-phase or reversed-phase HPLC. Reversed-phase is typically suitable for moderately polar compounds. [6][7] |
| UV Absorbance | λmax at 206 nm [5] | A low UV cutoff wavelength is necessary for detection. This may lead to baseline noise from solvents that absorb in this region. |
| Solubility | Soluble in Methanol (B129727) (MeOH) [5] | Important for sample preparation and mobile phase selection. Ensure solubility in the initial mobile phase to prevent precipitation. |
| Stability | Potential for degradation under harsh pH or high temperatures, typical for lactones and esters. | Method development should aim for neutral or mildly acidic conditions and moderate temperatures to prevent sample degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for HPLC purification of this compound?
A1: Based on its expected moderately polar nature, a reversed-phase HPLC approach is recommended. [6][7]
-
Column: A C18 column is a versatile starting point for separating diterpenoids and other complex natural products. [2][3]* Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B) is typically effective. Start with a shallow gradient to screen for the optimal elution conditions.
-
Detection: UV detection at a low wavelength, such as 206 nm, is appropriate given the available spectral data. [5]
Troubleshooting Guides
This section addresses common issues encountered during the HPLC purification of complex natural products like this compound.
Issue 1: Poor Peak Resolution or Co-elution
Q: My chromatogram shows broad, overlapping peaks, and I cannot resolve this compound from impurities. What should I do?
A: Poor resolution is a common challenge when purifying compounds from complex mixtures. [8][9]A systematic approach to optimizing chromatographic parameters is necessary.
Potential Causes & Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | Adjust Solvent Strength: Modify the gradient slope. A shallower gradient can improve the separation of closely eluting compounds. Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. Different solvents can alter selectivity and improve resolution. [10] |
| Inappropriate Column Chemistry | Change Stationary Phase: If a C18 column provides insufficient resolution, consider a different stationary phase, such as Phenyl-Hexyl or Cyano, which offer different retention mechanisms. [10] |
| Low Column Efficiency | Decrease Particle Size: Use a column with smaller particles (e.g., 3.5 µm instead of 5 µm) to increase efficiency and improve resolution. [8]Increase Column Length: A longer column provides more theoretical plates, enhancing separation, but will also increase backpressure and run time. |
| Incorrect Flow Rate | Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for analyte interaction with the stationary phase. |
| Column Overload | Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak broadening and fronting. Dilute the sample or reduce the injection volume. [11] |
| Temperature Fluctuations | Use a Column Oven: Maintaining a constant column temperature improves reproducibility and can affect selectivity. |
Issue 2: Peak Tailing
Q: The peak for this compound is asymmetrical with a pronounced tail. How can I improve the peak shape?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system. [11][12][13][14] Potential Causes & Solutions:
| Cause | Solution |
| Secondary Silanol (B1196071) Interactions | Adjust Mobile Phase pH: For acidic compounds like this compound (due to the carboxylic acid group), maintaining a mobile phase pH below the pKa (e.g., pH 2.5-3.5) can suppress ionization and reduce tailing. [11]Use a buffer if necessary. Use an End-capped Column: Modern, high-purity silica (B1680970) columns with end-capping minimize exposed silanol groups. [12][13] |
| Column Contamination or Degradation | Use a Guard Column: A guard column protects the analytical column from strongly retained impurities that can cause tailing. [15]Flush the Column: If the column is contaminated, flush it with a strong solvent. If performance does not improve, the column may need to be replaced. [15] |
| Extra-Column Volume | Minimize Tubing Length: Use short, narrow-bore tubing between the injector, column, and detector to reduce dead volume. [11] |
| Sample Overload | Reduce Sample Concentration: High concentrations can saturate the stationary phase, leading to tailing. [11] |
Issue 3: High Backpressure
Q: The system pressure is unusually high and fluctuating. What is the cause and how can I fix it?
A: High backpressure can damage the pump and column and indicates a blockage in the system. [16][17][18] Potential Causes & Solutions:
| Cause | Solution |
| Column or Frit Blockage | Filter Samples: Always filter samples before injection to remove particulate matter. [19]Reverse Flush Column: Disconnect the column from the detector and flush it in the reverse direction at a low flow rate. [17]If this fails, the inlet frit may need replacement. |
| Precipitation in Mobile Phase | Ensure Miscibility: Confirm that mobile phase components are fully miscible, especially when using buffers with high organic content. [19]Filter Mobile Phase: Filter all mobile phase components to remove particulates. [19] |
| System Blockage (Tubing, Filters) | Isolate the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure. [17]Replace any clogged tubing or inline filters. [16] |
Issue 4: Baseline Noise or Drift
Q: The baseline on my chromatogram is noisy or drifting, making it difficult to integrate peaks accurately. What should I do?
A: Baseline issues can stem from the mobile phase, detector, or contaminated system components. [20] Potential Causes & Solutions:
| Cause | Solution |
| Air Bubbles in the System | Degas Mobile Phase: Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging. Purge the Pump: Purge the pump to remove any trapped air bubbles. |
| Contaminated Mobile Phase or System | Use High-Purity Solvents: Use HPLC-grade solvents and fresh mobile phase. [20]Clean the System: Flush the system with a strong solvent like isopropanol (B130326) to remove contaminants. |
| Detector Issues | Allow for Warm-up: Ensure the detector lamp has had sufficient time to warm up and stabilize. Clean the Flow Cell: Flush the detector flow cell to remove any contaminants or air bubbles. [21]A weak or failing lamp can also cause noise. [21] |
| Temperature Fluctuations | Thermostat the Column and Detector: Maintain a stable temperature for the column and detector to minimize drift, especially for refractive index-sensitive detectors. [22] |
| Inconsistent Mobile Phase Mixing | Ensure Proper Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. Premixing solvents can sometimes resolve baseline fluctuations. [21] |
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Purification
Proper sample preparation is crucial to protect the HPLC system and achieve good chromatographic results. [23][24]
-
Extraction: Start with a crude extract of the plant material (e.g., from Schisandra lancifolia). The initial extraction is often performed with solvents like ethanol (B145695) or methanol. [2]2. Prefractionation: To reduce the complexity of the mixture, perform a preliminary fractionation using techniques like liquid-liquid extraction or solid-phase extraction (SPE). [23][25]This will enrich the fraction containing this compound.
-
Filtration: Before injection, it is critical to filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit. [8]4. Solvent Matching: Dissolve the final sample in a solvent that is weak or identical to the initial mobile phase composition to ensure good peak shape and prevent on-column precipitation. [11]
Protocol 2: HPLC Method Development for this compound Purification
This protocol provides a systematic approach to developing a purification method. [26]
-
Initial Scouting Run:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% formic acid (to improve peak shape for the carboxylic acid moiety).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A broad linear gradient, e.g., 10-90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 206 nm.
-
-
Gradient Optimization:
-
Based on the retention time of the target peak in the scouting run, create a shallower, more focused gradient around the elution point to improve resolution from nearby impurities.
-
-
Solvent Selection:
-
If resolution is still poor, replace acetonitrile with methanol and repeat the scouting run. Methanol offers different selectivity and may resolve co-eluting peaks.
-
-
Scale-Up to Preparative HPLC:
-
Once a suitable analytical method is developed, it can be scaled up to a preparative column. The flow rate and injection volume are increased proportionally to the column dimensions. [25]
-
Visualizations
// Nodes start [label="Start: HPLC Problem Encountered", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_pressure [label="Check System Pressure", fillcolor="#F1F3F4", fontcolor="#202124"]; high_pressure [label="High Backpressure?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_chromatogram [label="Examine Chromatogram", fillcolor="#F1F3F4", fontcolor="#202124"]; poor_resolution [label="Poor Resolution?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; peak_tailing [label="Peak Tailing?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; baseline_issue [label="Baseline Noise/Drift?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions solve_pressure [label="Isolate & Clear Blockage\n(Column, Tubing, Frits)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_resolution [label="Optimize Method\n(Gradient, Solvent, Column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_tailing [label="Adjust pH / Use Guard Column\nCheck for Overload", fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_baseline [label="Degas Mobile Phase\nClean System & Flow Cell", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Problem Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check_pressure; check_pressure -> high_pressure; high_pressure -> solve_pressure [label="Yes"]; high_pressure -> check_chromatogram [label="No"]; solve_pressure -> end;
check_chromatogram -> poor_resolution; poor_resolution -> solve_resolution [label="Yes"]; poor_resolution -> peak_tailing [label="No"]; solve_resolution -> end;
peak_tailing -> solve_tailing [label="Yes"]; peak_tailing -> baseline_issue [label="No"]; solve_tailing -> end;
baseline_issue -> solve_baseline [label="Yes"]; baseline_issue -> end [label="No / Other Issue"]; solve_baseline -> end; }
Caption: A general workflow for troubleshooting common HPLC issues.// Nodes start [label="Start: Poor Peak Resolution", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="1. Optimize Gradient", fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Resolution Improved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
step2 [label="2. Change Organic Modifier\n(e.g., ACN to MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Resolution Improved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
step3 [label="3. Change Column Chemistry\n(e.g., C18 to Phenyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Resolution Improved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
step4 [label="4. Adjust Flow Rate & Temp.", fillcolor="#F1F3F4", fontcolor="#202124"]; q4 [label="Resolution Improved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
step5 [label="5. Check for Overload\n(Reduce Injection Volume)", fillcolor="#F1F3F4", fontcolor="#202124"];
end_success [label="Sufficient Resolution Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Consult Further Resources", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> step1; step1 -> q1; q1 -> end_success [label="Yes"]; q1 -> step2 [label="No"];
step2 -> q2; q2 -> end_success [label="Yes"]; q2 -> step3 [label="No"];
step3 -> q3; q3 -> end_success [label="Yes"]; q3 -> step4 [label="No"];
step4 -> q4; q4 -> end_success [label="Yes"]; q4 -> step5 [label="No"];
step5 -> end_fail; }
Caption: A decision tree for optimizing HPLC peak resolution.References
- 1. Preparative Separation of Diterpene Lactones and Flavones from Andrographis paniculate Using Off-Line Two-Dimensional High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. uhplcs.com [uhplcs.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromtech.com [chromtech.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. waters.com [waters.com]
- 16. uhplcs.com [uhplcs.com]
- 17. nacalai.com [nacalai.com]
- 18. labtech.tn [labtech.tn]
- 19. lcms.cz [lcms.cz]
- 20. phenomenex.com [phenomenex.com]
- 21. agilent.com [agilent.com]
- 22. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 23. organomation.com [organomation.com]
- 24. drawellanalytical.com [drawellanalytical.com]
- 25. books.rsc.org [books.rsc.org]
- 26. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
Resolving inconsistencies in Lancifodilactone F bioassay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers resolve potential inconsistencies in bioassay results for Lancifodilactone F. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the reported primary bioactivities of this compound?
This compound has been reported to exhibit anti-HIV activity. In one of the initial studies, it was shown to have an EC50 of 20.69 ± 3.31 μg/mL in an assay that evaluated the inhibition of cytopathic effects of HIV-1. The compound showed minimal cytotoxicity against C8166 cells, with a CC50 value greater than 200 μg/mL[1].
Q2: We are observing higher cytotoxicity of this compound in our cell line compared to the originally reported data. What could be the reason?
This could be due to several factors, including the use of a different cell line that is more sensitive to the compound, variations in cell health and passage number, or differences in the cytotoxicity assay protocol itself. It is also possible that the purity of the this compound sample is different.
Q3: Our anti-HIV assay results for this compound are not reproducible. What are the common causes for this?
Inconsistencies in anti-HIV assays, particularly those based on cytopathic effect (CPE) inhibition, can arise from variability in the virus stock, the health and density of the host cells, and the specific protocol used for the assay[2][3]. It is crucial to standardize these parameters across experiments.
Q4: Can this compound interfere with the MTT assay?
While not specifically reported for this compound, natural products can sometimes interfere with the MTT assay. This can happen if the compound has inherent color that absorbs at the same wavelength as the formazan (B1609692) product, or if it directly reduces the MTT reagent, leading to false-positive results for cell viability[4].
Troubleshooting Guides
Guide 1: Inconsistent Cytotoxicity (MTT Assay) Results
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell viability. Inconsistencies can arise from various factors[4][5].
Potential Issue & Troubleshooting Steps:
-
High Variability Between Replicates:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Allow the plate to sit at room temperature for 20-30 minutes before incubation to allow for even cell settling.
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate compounds and media components. Consider not using the outer wells for critical experiments or use plates with moats that can be filled with sterile water.
-
Pipetting Errors: Calibrate and use appropriate pipettes for the volumes being dispensed.
-
-
Inconsistent IC50 Values Between Experiments:
-
Cell Health and Passage Number: Use cells from a consistent and low passage number range, as high-passage cells can have altered drug sensitivity. Ensure cells are healthy and in the logarithmic growth phase.
-
Initial Seeding Density: The starting number of cells can significantly impact the results. Optimize and maintain a consistent seeding density for all experiments.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution, as the compound may degrade over time in solution.
-
-
High Background Signal:
-
Compound Interference: this compound, like other natural products, may have intrinsic color or reducing properties that interfere with the assay. Run a control with the compound in cell-free media to check for direct reduction of MTT.
-
Data Presentation: Example of Troubleshooting Assay Interference
| Well Type | This compound (µg/mL) | Cells | MTT Reagent | Solubilization Solution | Absorbance (570 nm) | Interpretation |
| Vehicle Control | 0 (Vehicle) | + | + | + | 1.2 | 100% Cell Viability |
| Test Compound | 50 | + | + | + | 0.6 | 50% Cell Viability |
| Compound Control | 50 | - | + | + | 0.1 | Potential for direct MTT reduction by compound |
| Media Blank | 0 | - | + | + | 0.05 | Background absorbance of media and reagents |
Guide 2: Variable Anti-HIV (Cytopathic Effect Inhibition) Assay Results
The cytopathic effect (CPE) inhibition assay is a common method to screen for antiviral activity[2][6].
Potential Issue & Troubleshooting Steps:
-
Inconsistent CPE Development:
-
Virus Titer: Ensure the virus stock has a consistent and accurately determined titer. Use the same multiplicity of infection (MOI) for each experiment.
-
Cell Susceptibility: The host cell line's susceptibility to the virus can change with passage number. Use cells within a defined passage range.
-
Incubation Time: The timing of CPE development can vary. Establish a consistent and optimal incubation time for the virus to cause CPE in control wells.
-
-
Variable EC50 Values:
-
Compound Potency: Ensure the purity and integrity of the this compound sample.
-
Assay Endpoint: The method used to quantify CPE (e.g., microscopic observation, cell viability dye) should be consistent and objective. Using a quantitative method like a cell viability assay can reduce variability.
-
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for the specific cell line being used.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a media blank. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Anti-HIV Cytopathic Effect (CPE) Inhibition Assay
This protocol is a general guideline for an anti-HIV assay using a susceptible T-cell line (e.g., C8166).
-
Cell Preparation: Plate host cells (e.g., C8166) in a 96-well plate at a density that allows for optimal virus-induced CPE.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Virus Infection: Infect the cells with a pre-titered stock of HIV-1 at a specific MOI. Include uninfected cell controls and infected vehicle-treated controls.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).
-
CPE Quantification: Assess the cytopathic effect. This can be done microscopically by observing syncytia formation or cell death, or more quantitatively using a cell viability assay such as the MTT or a luciferase-based assay that measures ATP content[7].
-
Data Analysis: Calculate the percentage of protection from CPE for each compound concentration relative to the virus and cell controls. Determine the EC50 value.
Visualizations
Caption: Workflow for assessing compound-induced cytotoxicity using the MTT assay.
Caption: Logical relationships of potential sources of inconsistent bioassay results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. pblassaysci.com [pblassaysci.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [worldwide.promega.com]
Technical Support Center: Optimizing Reaction Conditions for Lancifodilactone F Derivatization
Welcome to the technical support center for the derivatization of Lancifodilactone F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the chemical modification of this complex natural product. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the derivatization of this compound?
A1: The most common derivatization strategies for this compound target its reactive functional groups, primarily hydroxyl and carboxyl moieties. Key strategies include:
-
Esterification: Converting carboxylic acid groups to esters, or acylating hydroxyl groups to form ester linkages. This can enhance lipophilicity and modulate biological activity.
-
Acylation: Introducing an acyl group onto hydroxyl or amino functionalities. This is a versatile method for producing a wide range of derivatives.[1][2]
-
Etherification: Transforming hydroxyl groups into ethers to alter polarity and metabolic stability.
Q2: How can I monitor the progress of my derivatization reaction?
A2: Reaction progress can be monitored using standard analytical techniques. Thin Layer Chromatography (TLC) is a rapid and effective method for visualizing the consumption of starting material and the formation of the product.[2] For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide quantitative data on the conversion and identify any side products.[3][4]
Q3: What are the key parameters to consider when optimizing a derivatization reaction for a complex natural product like this compound?
A3: Optimization of derivatization for complex molecules is a multifactorial process.[3][4] Key parameters include:
-
Reaction Temperature: Temperature can significantly influence the reaction rate. However, elevated temperatures may lead to decomposition or side product formation.[1][2]
-
Solvent: The choice of solvent is critical for ensuring the solubility of all reactants and for influencing the reaction pathway.[1] Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are often used.[1]
-
Catalyst: The selection and concentration of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP) for acylation, can dramatically affect the reaction rate and yield.[1]
-
Stoichiometry of Reagents: The ratio of the derivatizing agent to this compound should be carefully controlled to avoid side reactions like poly-derivatization.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am attempting an esterification of a hydroxyl group on this compound, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in the esterification of a sterically hindered hydroxyl group on a complex molecule like this compound is a common challenge. Several factors could be contributing to this issue.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | The target hydroxyl group may be in a sterically congested environment, preventing the approach of the acylating agent. Consider using a less bulky acylating agent or a more reactive one (e.g., an acid anhydride (B1165640) instead of a carboxylic acid). |
| Insufficient Catalyst Activity | The catalyst (e.g., DMAP) may be insufficient or inactive. Increase the catalyst loading incrementally. Ensure the catalyst is fresh and of high purity. |
| Inadequate Reaction Temperature | The reaction may require more energy to overcome the activation barrier. Gradually increase the reaction temperature while monitoring for any signs of decomposition of the starting material.[1][2] |
| Presence of Moisture | Acylating agents and catalysts can be sensitive to moisture, leading to their deactivation.[1][2] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[1] |
| Poor Solubility | This compound or the reagents may not be fully dissolved in the chosen solvent. Experiment with different anhydrous aprotic solvents (e.g., DCM, THF, Acetonitrile) to improve solubility.[1] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
Issue 2: Formation of Multiple Products
Q: My reaction is producing the desired derivative, but I am also observing multiple side products, which is complicating the purification process. What could be the cause and how can I improve the selectivity?
A: The presence of multiple reactive sites on this compound can lead to the formation of various side products. Improving selectivity is key to a successful derivatization.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Multiple Reactive Sites | This compound may possess several hydroxyl or carboxyl groups with similar reactivity, leading to non-selective derivatization. Employ a protecting group strategy to selectively block more reactive sites before carrying out the desired derivatization. |
| Over-acylation | Using a large excess of the acylating agent can lead to the derivatization of multiple sites.[1] Carefully control the stoichiometry and consider a slow, dropwise addition of the acylating agent to the reaction mixture.[1] |
| Side Reactions with the Acylating Agent | The acylating agent might be reacting with itself or the solvent, especially at higher temperatures. Ensure the purity of the acylating agent and consider running the reaction at a lower temperature. |
| Epimerization | Basic conditions or elevated temperatures can sometimes cause epimerization at sensitive stereocenters. Use milder reaction conditions and non-nucleophilic bases if a base is required. |
Experimental Protocols
Protocol 1: General Procedure for Acylation of a this compound Hydroxyl Group
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).[1]
-
Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents) followed by the dropwise addition of the desired acid anhydride or acyl chloride (1.1-1.5 equivalents).[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate (B1210297) gradient).
Protocol 2: General Procedure for Esterification of a this compound Carboxylic Acid Group
-
Preparation: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DCM or DMF).
-
Activation: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Alcohol Addition: Add the desired alcohol (1.5-2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude ester by flash column chromatography.
Data Presentation
Table 1: Optimization of Acylation Conditions for this compound
| Entry | Acylating Agent (Equivalents) | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride (1.2) | DMAP (0.1) | DCM | 25 | 12 | 45 |
| 2 | Acetic Anhydride (1.2) | DMAP (0.2) | DCM | 25 | 12 | 75 |
| 3 | Acetic Anhydride (1.5) | DMAP (0.2) | DCM | 40 | 6 | 85 |
| 4 | Acetyl Chloride (1.2) | DMAP (0.2) | THF | 25 | 8 | 60 |
| 5 | Acetic Anhydride (1.5) | DMAP (0.2) | Acetonitrile | 40 | 6 | 78 |
Visualization of Experimental Workflow
Caption: General workflow for optimizing derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
- 4. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
How to enhance the solubility of Lancifodilactone F for in vitro studies?
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Lancifodilactone F for in vitro studies.
Troubleshooting Guide: Poor Solubility of this compound
Researchers may encounter difficulties in dissolving this compound in aqueous media for in vitro experiments. This guide provides a systematic approach to troubleshoot and enhance its solubility.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for enhancing this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: For initial trials, Dimethyl sulfoxide (B87167) (DMSO) is a highly recommended starting solvent. It is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[1][2] For cellular assays, it's crucial to keep the final concentration of DMSO low, typically below 0.5% (v/v), to avoid cytotoxicity.[3][4] Other common organic solvents that can be tested include ethanol and acetone.[3]
Q2: My this compound precipitates when I add the stock solution to my aqueous cell culture medium. What should I do?
A2: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous buffer. Here are a few steps to resolve this:
-
Reduce the final solvent concentration: Prepare a more concentrated stock solution of this compound in your organic solvent. This allows you to add a smaller volume to your aqueous medium, thus lowering the final organic solvent concentration.
-
Use a gentle mixing technique: When diluting, add the stock solution dropwise to the aqueous medium while gently vortexing or stirring to facilitate dispersion.
-
Pre-warm the aqueous medium: Slightly warming the cell culture medium or buffer (e.g., to 37°C) can sometimes help improve solubility.
Q3: Are there alternatives to common organic solvents like DMSO?
A3: Yes, several alternative methods can be employed to enhance the solubility of hydrophobic compounds like this compound:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4] β-cyclodextrin is a commonly used variant.
-
Use of Co-solvents: A mixture of solvents can sometimes be more effective than a single solvent. For instance, a combination of polyethylene (B3416737) glycol (PEG) and ethanol has been used to dissolve hydrophobic drugs.[5]
-
Micellar Solubilization: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[6]
-
Solid Dispersion: This technique involves dispersing the compound in an inert carrier matrix at the solid-state.[6][7][8]
Q4: What are some advanced techniques for solubility enhancement if standard methods fail?
A4: For particularly challenging compounds, advanced formulation strategies may be necessary:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate.[6][9][10]
-
Nanotechnology-Based Drug Delivery: Encapsulating this compound in nanoparticles, liposomes, or nanoemulsions can significantly enhance its aqueous dispersibility and cellular uptake.[6]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble prodrug that converts to the active compound in vitro is another potential strategy.[7][9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile-filtered DMSO (or ethanol, acetone) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and sonicate for 5-10 minutes until the compound is fully dissolved.
-
Sterilization: If not already using a sterile solvent, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using β-Cyclodextrin Complexation
-
Prepare β-Cyclodextrin Solution: Prepare a stock solution of β-cyclodextrin in your desired aqueous buffer or cell culture medium. The concentration will need to be optimized.
-
Molar Ratio: Determine the desired molar ratio of this compound to β-cyclodextrin (e.g., 1:1, 1:2).
-
Complexation:
-
Add the β-cyclodextrin solution to the weighed this compound powder.
-
Alternatively, a thin film of this compound can be created by dissolving it in a volatile organic solvent (e.g., methanol) in a round-bottom flask, followed by evaporation of the solvent. Then, the aqueous β-cyclodextrin solution is added.
-
-
Incubation: Incubate the mixture, typically with stirring or shaking, for several hours to overnight at room temperature or a slightly elevated temperature to allow for complex formation.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., by HPLC-UV).
Data Presentation
Table 1: Comparison of Common Solvents for In Vitro Studies
| Solvent | Log P | Key Advantages | Common Final Concentration | Potential Issues |
| DMSO | -1.35 | Dissolves a wide range of compounds; miscible with water and culture media.[1] | < 0.5% (v/v) | Can affect cell growth and viability at higher concentrations.[1][4] |
| Ethanol | -0.31 | Biocompatible at low concentrations; volatile.[3] | < 0.5% (v/v) | Can suppress cell proliferation dose-dependently.[3] |
| Acetone | -0.24 | Generally low toxicity at effective concentrations; good solvent for many hydrophobic compounds.[3] | < 1% (v/v) | Can alter the permeability of cell membranes.[3] |
Signaling Pathways and Logical Relationships
Diagram: General Strategy for Solubility Enhancement
Caption: Overview of strategies for enhancing the solubility of hydrophobic compounds.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. japer.in [japer.in]
Preventing degradation of Lancifodilactone F during storage
Technical Support Center: Lancifodilactone F
This technical support center provides guidance on the proper storage and handling of this compound to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, like other complex lactone-containing natural products, is susceptible to degradation from several factors. The primary contributors to its degradation are hydrolysis, oxidation, photodegradation, and thermal stress. The presence of ester and other functional groups in its structure makes it sensitive to pH changes, exposure to light, and elevated temperatures.[1][2]
Q2: What is the recommended temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound at or below -20°C. For short-term storage, such as during the preparation of experiments, maintaining the compound at 4°C is advisable. Avoid repeated freeze-thaw cycles as this can introduce moisture and accelerate degradation.
Q3: How should I handle this compound to minimize degradation?
A3: To minimize degradation, handle this compound in a controlled environment. Use amber vials or light-blocking containers to protect it from light.[3] When preparing solutions, use high-purity, degassed solvents to minimize oxidative degradation. It is also recommended to work quickly and to keep the compound and its solutions cooled when not in immediate use.
Q4: What solvents are suitable for dissolving this compound?
A4: While specific solubility data for this compound may vary, it is generally advisable to use aprotic, anhydrous solvents to prevent hydrolysis. Solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (B52724) are common choices for creating stock solutions of complex natural products. It is crucial to use high-purity, dry solvents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, light exposure).2. Prepare fresh solutions from a new aliquot of the compound.3. Perform a quality control check on the compound using an appropriate analytical method (e.g., HPLC, LC-MS) to assess its purity and integrity. |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). | The compound has degraded into one or more new chemical entities. | 1. Analyze the degradation products to understand the degradation pathway (e.g., via mass spectrometry to identify molecular weights of impurities).[4]2. Review handling procedures to identify potential causes of degradation (e.g., exposure to incompatible solvents, high temperatures, or light). |
| Inconsistent experimental results between batches. | Variation in the stability of this compound due to differences in storage or handling of different aliquots. | 1. Standardize the protocol for storing and handling this compound across all experiments.2. Aliquot the compound upon receipt to avoid repeated opening of the main stock.3. Routinely check the purity of the stock solution before initiating a new set of experiments. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
Objective: To determine the stability of this compound under various storage conditions.
Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
pH buffers (e.g., phosphate-buffered saline at pH 5, 7.4, and 9)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
Light chamber for photostability testing
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Sample Preparation: Aliquot the stock solution into separate vials for each test condition. Dilute the stock solution with the respective buffer or solvent to a final concentration of 100 µg/mL.
-
Stress Conditions:
-
Temperature: Store the sample vials at different temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).
-
pH: Store the sample vials in different pH buffers (e.g., pH 5, 7.4, and 9) at a constant temperature (e.g., 25°C).
-
Light: Expose a set of samples to a controlled light source (e.g., ICH-compliant photostability chamber) while keeping a control set in the dark.
-
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
HPLC Analysis:
-
Inject a standard volume of each sample onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid).
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Identify and quantify any major degradation products.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under different conditions, as would be determined by the protocol above.
| Condition | Time Point | % this compound Remaining | Major Degradation Products (Area %) |
| -20°C | 1 week | 99.5% | < 0.5% |
| 4°C | 1 week | 98.2% | ~1.8% |
| 25°C | 1 week | 85.1% | ~14.9% |
| 40°C | 1 week | 62.7% | ~37.3% |
| pH 5 (25°C) | 72 hours | 95.3% | ~4.7% |
| pH 7.4 (25°C) | 72 hours | 88.9% | ~11.1% |
| pH 9 (25°C) | 72 hours | 70.4% | ~29.6% |
| Light Exposure | 72 hours | 90.2% | ~9.8% |
| Dark Control | 72 hours | 99.1% | < 0.9% |
Visualizations
Potential Degradation Pathway of a Lactone
This diagram illustrates a simplified, hypothetical degradation pathway for a lactone compound like this compound, focusing on hydrolysis.
Caption: Hypothetical hydrolytic degradation pathway of this compound.
Experimental Workflow for Stability Testing
This diagram outlines the experimental workflow for assessing the stability of this compound.
Caption: Workflow for conducting stability tests on this compound.
Troubleshooting Logic for Loss of Activity
This diagram provides a logical troubleshooting flow for addressing a loss of biological activity in experiments using this compound.
Caption: Troubleshooting flowchart for loss of this compound activity.
References
Addressing low bioactivity of synthetic Lancifodilactone F batches
Welcome to the technical support center for Lancifodilactone F. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the experimental use of synthetic this compound, particularly concerning its bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported biological activity?
This compound is a novel nortriterpenoid that was first isolated from the leaves and stems of Schisandra lancifolia.[1] It possesses a unique and complex chemical structure.[1] Its primary reported biological activity is the inhibition of HIV-1, with an EC50 value of 20.69 ± 3.31 μg/mL.[1]
Q2: My synthetic batch of this compound is showing lower anti-HIV activity than reported for the natural product. What are the potential reasons?
Several factors can contribute to the diminished bioactivity of synthetic compounds compared to their natural counterparts. The most common reasons include:
-
Incorrect Stereochemistry: this compound has a complex three-dimensional structure with multiple stereocenters. Even minor deviations in the stereochemistry of a synthetic batch can lead to a significant or total loss of biological activity.
-
Presence of Impurities: Residual reagents, byproducts, or solvents from the synthesis process can interfere with the biological assay, leading to inaccurate results or direct inhibition of the target.
-
Compound Instability: The compound may be degrading under the experimental conditions (e.g., in certain solvents, at specific pH values, or upon exposure to light).
-
Solubility Issues: Poor solubility of the synthetic compound in the assay buffer can lead to precipitation and an underestimation of its true potency.
Q3: How can I verify the identity and purity of my synthetic this compound batch?
A comprehensive analytical approach is crucial to confirm the quality of your synthetic compound. The following methods are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
X-ray Crystallography: Provides definitive confirmation of the three-dimensional structure and stereochemistry if a suitable crystal can be obtained.[1]
Troubleshooting Guide: Low Bioactivity of Synthetic this compound
This guide provides a step-by-step approach to troubleshooting low bioactivity in your synthetic this compound batches.
Step 1: Verify Compound Identity and Purity
Before proceeding with further biological assays, it is critical to ensure the integrity of your synthetic compound.
Recommended Actions:
-
Re-run Analytical Characterization: Perform NMR, MS, and HPLC analysis on the batch exhibiting low activity. Compare the results with the data reported for the natural product.[1]
-
Assess for Impurities: Carefully analyze the HPLC and NMR data for the presence of any unexpected signals that might indicate impurities.
| Parameter | Recommended Analytical Method | Purpose |
| Chemical Structure | ¹H and ¹³C NMR Spectroscopy | Confirm the correct chemical structure and connectivity of atoms. |
| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | Verify the elemental composition and molecular weight. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Quantify the percentage of the desired compound and detect impurities. |
| Stereochemistry | X-ray Crystallography, 2D NMR (NOESY/ROESY) | Confirm the correct three-dimensional arrangement of atoms. |
Step 2: Address Potential Solubility Issues
Poor solubility can significantly impact the apparent bioactivity.
Recommended Actions:
-
Solubility Testing: Determine the solubility of your compound in the assay buffer.
-
Use of Co-solvents: If solubility is low, consider using a small amount of a biocompatible co-solvent like DMSO. Ensure the final concentration of the co-solvent is low enough to not affect the assay results.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
Step 3: Evaluate Compound Stability
This compound may be susceptible to degradation under certain conditions.
Recommended Actions:
-
Stability Study: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation products by HPLC.
-
Storage Conditions: Ensure the compound is stored correctly (e.g., at low temperature, protected from light) in a suitable solvent.
Step 4: Review and Optimize the Bioassay Protocol
Inconsistencies in the experimental setup can lead to variable results.
Recommended Actions:
-
Cell-Based Assay Controls: Ensure all controls (e.g., vehicle control, positive control with a known anti-HIV drug) are behaving as expected.
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can affect cellular responses.
-
Consistent Cell Passaging: Use cells within a consistent passage number range to minimize variability.
Data Presentation
Currently, there is limited publicly available data directly comparing the bioactivity of natural versus synthetic this compound. The following table summarizes the reported bioactivity for the natural product. Researchers are encouraged to use this as a benchmark for their synthetic batches.
| Compound | Source | Bioactivity (Anti-HIV-1) | Cytotoxicity (CC50 in C8166 cells) | Selectivity Index |
| This compound | Natural (isolated from Schisandra lancifolia) | EC50 = 20.69 ± 3.31 μg/mL[1] | > 200 μg/mL[1] | > 6.62[1] |
| Synthetic Batch (Example) | Synthetic | User-determined value | User-determined value | User-determined value |
Experimental Protocols
Anti-HIV-1 Bioactivity Assay (MTT Method)
This protocol is a general guideline for assessing the anti-HIV-1 activity of this compound using the MTT method to measure cell viability.
Materials:
-
C8166 cells (or other suitable human T-cell line)
-
HIV-1 (e.g., IIIB strain)
-
This compound (dissolved in DMSO)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed C8166 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., a known reverse transcriptase inhibitor).
-
Virus Infection: Add 50 µL of a predetermined titer of HIV-1 to the wells. For cytotoxicity assessment (CC50), add medium instead of the virus.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 4-6 days.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by plotting the percentage of inhibition versus the compound concentration.
Visualizations
Potential Anti-HIV-1 Signaling Pathways for this compound
While the exact mechanism of this compound is yet to be fully elucidated, nortriterpenoids are known to interfere with various stages of the HIV-1 replication cycle. This diagram illustrates potential target points.
Caption: Potential targets of this compound in the HIV-1 lifecycle.
Troubleshooting Workflow for Low Bioactivity
This workflow provides a logical sequence of steps to diagnose the cause of low bioactivity in a synthetic batch of this compound.
Caption: A systematic workflow to troubleshoot low bioactivity issues.
References
Refining NMR data acquisition for complex nortriterpenoids like Lancifodilactone F
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers acquiring and interpreting NMR data for complex nortriterpenoids, such as Lancifodilactone F.
Frequently Asked Questions (FAQs)
Q1: Why is acquiring high-quality NMR data for nortriterpenoids like this compound so challenging?
A1: The structural complexity of nortriterpenoids presents several challenges. Their rigid, polycyclic frameworks result in significant signal overlap in ¹H NMR spectra due to many protons residing in similar chemical environments. Furthermore, the presence of numerous quaternary carbons and complex stereochemistry makes complete signal assignment and structure elucidation difficult with standard 1D and 2D NMR techniques alone.[1][2]
Q2: My ¹H NMR spectrum is a forest of overlapping multiplets. What is the first step to simplify it?
A2: The first and most crucial step is to move from 1D to 2D NMR experiments.[1] A ¹H-¹H COSY experiment will help identify proton-proton coupling networks, while a ¹H-¹³C HSQC experiment will resolve proton signals by spreading them out in the carbon dimension, correlating each proton to its directly attached carbon.[3]
Q3: What are "Pure Shift" NMR experiments, and how can they help with nortriterpenoid analysis?
A3: Pure Shift NMR is a collection of techniques that remove the effects of homonuclear J-couplings from ¹H NMR spectra, causing multiplets to collapse into single lines (singlets).[4][5] This dramatically increases spectral resolution, making it much easier to distinguish individual proton signals in crowded regions of the spectrum, which is a common problem with complex molecules.[6]
Q4: When should I consider using Non-Uniform Sampling (NUS)?
A4: Non-Uniform Sampling (NUS) is an acquisition method that randomly skips a fraction of the data points in the indirect dimension(s) of a 2D or 3D NMR experiment.[7] This can significantly reduce the total experiment time, often by a factor of two or more, without a major loss in quality.[8] It is particularly useful for time-consuming experiments like HMBC or NOESY, or for acquiring very high-resolution 2D spectra overnight that would be impractically long with conventional sampling.[7][9]
Q5: How can I confirm the stereochemistry of my nortriterpenoid?
A5: Determining stereochemistry often requires more than standard NMR experiments. NOESY or ROESY experiments provide through-space correlations and can reveal the relative orientation of protons up to 5 Å apart.[10] For unambiguous determination of relative stereochemistry in complex, rigid molecules, measuring Residual Dipolar Couplings (RDCs) can be a powerful tool. RDCs provide long-range orientational information about bonds relative to an external alignment medium.[11][12]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad, poorly resolved peaks in ¹H and ¹³C spectra. | 1. Poor magnetic field homogeneity (shimming). 2. Sample concentration is too high, causing aggregation. 3. Presence of paramagnetic impurities. 4. The molecule is undergoing intermediate chemical exchange (e.g., rotamers).[13] | 1. Re-shim the spectrometer. Automated procedures like topshim are highly recommended. 2. Dilute the sample. 3. Ensure the sample is pure. If suspected, filter the sample through a small plug of celite. 4. Acquire the spectrum at a different temperature (higher or lower) to either speed up or slow down the exchange process.[13] |
| Severe signal overlap in the aliphatic region of the ¹H spectrum. | 1. The inherent complexity of the nortriterpenoid structure. 2. Inappropriate solvent choice. | 1. Utilize 2D NMR experiments like HSQC and TOCSY to resolve proton signals based on their carbon chemical shifts or entire spin systems.[1][14] 2. For severe cases, employ advanced techniques like Pure Shift NMR to collapse multiplets into singlets.[4] 3. Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃). The anisotropic effects of the aromatic solvent can induce different chemical shifts and improve signal dispersion.[13] |
| Low sensitivity in 2D spectra (HSQC, HMBC), especially for quaternary carbons. | 1. Insufficient sample concentration. 2. Suboptimal acquisition parameters (e.g., relaxation delay, number of scans). 3. For HMBC, incorrect optimization of the long-range coupling constant. | 1. If possible, increase the sample concentration. The use of cryogenically cooled probes can significantly enhance sensitivity for small sample quantities.[15] 2. Increase the number of scans. Ensure the relaxation delay (d1) is appropriate for your molecule (typically 1-2 seconds for molecules of this size). 3. Optimize the J value in the HMBC experiment. A typical value is 8 Hz, but for detecting longer-range correlations, a value of 4-6 Hz might be better. Acquiring multiple HMBC spectra with different J values can be beneficial. |
| Cannot distinguish between diastereomers. | The chemical environments of many nuclei in the diastereomers are too similar. | 1. Acquire very high-resolution 1D ¹H spectra, potentially using Pure Shift techniques to resolve small chemical shift differences. 2. Carefully analyze 2D NOESY/ROESY spectra for subtle differences in through-space correlations that can define the relative stereochemistry. 3. Measure Residual Dipolar Couplings (RDCs). RDCs are highly sensitive to the relative orientation of bonds and can provide definitive evidence to distinguish between diastereomers.[11][16] |
Experimental Protocols
Protocol 1: Standard 2D NMR for Initial Structure Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified nortriterpenoid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆).
-
¹H and ¹³C Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra to assess the general features of the molecule.
-
gCOSY (Gradient-Selected Correlation Spectroscopy):
-
Purpose: To identify ¹H-¹H spin-spin coupling networks.
-
Key Parameters:
-
TD(F2): 2048
-
TD(F1): 512
-
NS: 2-4 scans per increment
-
SW(F2) and SW(F1): Set to cover the full proton spectral width.
-
-
-
gHSQC (Gradient-Selected Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons with their directly attached carbons.
-
Key Parameters:
-
TD(F2): 2048
-
TD(F1): 256
-
NS: 4-8 scans per increment
-
J(C,H): Optimized for one-bond couplings, typically set to 145 Hz.
-
-
-
gHMBC (Gradient-Selected Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-4 bond) correlations between protons and carbons. Crucial for identifying quaternary carbons and linking different fragments of the molecule.
-
Key Parameters:
-
TD(F2): 2048
-
TD(F1): 512
-
NS: 16-64 scans per increment
-
J(C,H) (long-range): Optimized for multiple bond couplings, typically set to 8 Hz.
-
-
Protocol 2: Advanced NMR for Overlap Resolution and Stereochemistry
-
Pure Shift NMR (e.g., PSYCHE):
-
Purpose: To simplify crowded ¹H spectra by removing multiplet structures.
-
Methodology: This is a pseudo-2D experiment that reconstructs a 1D homodecoupled spectrum. The implementation details vary by spectrometer manufacturer, but the goal is to selectively excite protons while decoupling their coupling partners.[17]
-
-
Non-Uniform Sampling (NUS) Acquisition:
-
Purpose: To reduce acquisition time for lengthy 2D/3D experiments.
-
Methodology: In the acquisition parameters for your 2D experiment (e.g., HMBC or NOESY), select the NUS option.[7] Set the sampling percentage (e.g., 25-50%). The spectrometer software will generate a sparse sampling schedule. The data is then reconstructed using algorithms like the Iterative Soft Thresholding (IST).[18]
-
-
Residual Dipolar Coupling (RDC) Measurement:
-
Purpose: To determine the relative orientation of bonds for stereochemical analysis.
-
Methodology:
-
Acquire a standard high-resolution spectrum (e.g., ¹H-¹³C HSQC) of the nortriterpenoid in an isotropic solvent.
-
Prepare a new sample in an alignment medium (e.g., poly-γ-benzyl-L-glutamate (PBLG) in CDCl₃) to induce a weak alignment of the molecule with the magnetic field.
-
Acquire the same spectrum in the alignment medium. The J-couplings measured in this spectrum will contain the RDC contribution (T = J + D).
-
The RDC (D) is calculated by subtracting the scalar coupling (J) from the total coupling (T). These values are then compared to theoretical values calculated for different possible stereoisomers.[11]
-
-
Data Presentation
Table 1: Key Acquisition Parameters for Optimization
| Parameter | Description | Typical Starting Value | Reason for Optimization |
| Relaxation Delay (d1) | The time allowed for nuclear spins to return to equilibrium between scans. | 1.5 s | A d1 that is too short can lead to signal saturation and inaccurate quantification. It should be at least 1.5 times the longest T₁ of interest. |
| Acquisition Time (aq) | The duration for which the FID is recorded. | 2-3 s | Longer acquisition times lead to higher digital resolution, which is critical for resolving fine coupling patterns. |
| Number of Scans (ns) | The number of times the experiment is repeated and averaged. | Varies (2 to 256+) | Increasing the number of scans improves the signal-to-noise ratio (S/N) by the square root of ns. |
| Long-Range J (HMBC) | The coupling constant optimized for in an HMBC experiment. | 8 Hz | Smaller values (4-6 Hz) can help detect longer-range correlations, while larger values (10-12 Hz) are better for 2-bond correlations. |
Table 2: Example of ¹³C NMR Data for a Lancifodilactone Analog
Data for Lancifodilactone C, a related nortriterpenoid.
| Atom Position | Chemical Shift (ppm) |
| 1 | 75.2 |
| 2 | 34.1 |
| 3 | 170.1 |
| 4 | 43.6 |
| 5 | 50.1 |
| 6 | 20.3 |
| 7 | 28.9 |
| 8 | 41.2 |
| ... | ... |
Source: Adapted from available spectral data.[19]
Visualizations
Caption: A workflow for selecting NMR experiments for complex nortriterpenoids.
Caption: A flowchart for troubleshooting common NMR data acquisition issues.
Caption: Logical relationships between NMR data types for structure elucidation.
References
- 1. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures with a benchtop NMR spectrometer - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Pure Shift NMR | Manchester NMR Methodology Group [nmr.chemistry.manchester.ac.uk]
- 6. Pure Shift NMR [uwyo.edu]
- 7. Non-Uniform Sampling (NUS) | Bruker [bruker.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Resolution-enhanced 2D NMR of complex mixtures by non-uniform [mestrelab.com]
- 10. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 11. Residual Dipolar Couplings in Structure Determination of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Residual dipolar couplings in NMR structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting [chem.rochester.edu]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Non-Uniform Sampling (NUS) | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 19. spectrabase.com [spectrabase.com]
Technical Support Center: Troubleshooting Lancifodilactone F Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting contamination issues and other common problems encountered during the extraction and purification of Lancifodilactone F from Schisandra lancifolia.
Frequently Asked Questions (FAQs)
Q1: What is the natural source of this compound?
This compound is a novel, highly oxygenated nortriterpenoid isolated from the leaves and stems of Schisandra lancifolia (Rehd. et Wils) A. C. Smith.[1] This plant belongs to the Schisandraceae family, which is known for producing a variety of bioactive compounds, including lignans (B1203133) and triterpenoids.[1][2]
Q2: What are the most common types of contaminants in Schisandra extracts?
Extracts from Schisandra species are complex mixtures containing various classes of secondary metabolites. Besides the target triterpenoids like this compound, common co-extractives can include:
-
Lignans: Schisandra is particularly rich in dibenzocyclooctadiene lignans (e.g., schisandrin).[2][3]
-
Other Triterpenoids: A variety of other triterpenoids may be present, potentially with similar polarities, making separation challenging.[1]
-
Phenolic Acids and Flavonoids: These polar compounds, such as quercetin (B1663063) derivatives, are often co-extracted.[4]
-
Polysaccharides: These can lead to viscous extracts that are difficult to process.[5]
-
Pigments: Chlorophylls and other pigments are common, especially in leaf and stem extracts.
Q3: What analytical techniques are recommended for monitoring the purification of this compound?
A combination of chromatographic and spectroscopic techniques is essential for effective monitoring:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid analysis of column chromatography fractions.
-
High-Performance Liquid Chromatography (HPLC): Crucial for assessing the purity of fractions and for the final purification step.[1][3] A reversed-phase C18 column is typically used.[1]
-
Mass Spectrometry (MS): Used for the identification of this compound and characterization of impurities based on their mass-to-charge ratio.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final purified compound and for identifying structurally related impurities.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
Low Yield of Crude Extract
Question: I am getting a very low yield of the crude ethyl acetate (B1210297) extract. What could be the issue?
Answer: Low yields of the crude extract can be attributed to several factors:
-
Inefficient Initial Extraction: The initial extraction with 70% aqueous acetone (B3395972) is critical. Ensure the plant material is powdered to a consistent and fine particle size to maximize the surface area for solvent penetration. The duration and number of extractions (e.g., 4 x 15 L for 5.7 kg of plant material) should be adequate to ensure exhaustive extraction.[1]
-
Incomplete Solvent Partitioning: During the partitioning between water and ethyl acetate, ensure vigorous mixing to facilitate the transfer of this compound into the organic phase. Allowing sufficient time for the layers to separate clearly is also crucial to prevent loss of the ethyl acetate layer.
-
Plant Material Quality: The concentration of secondary metabolites in plants can vary depending on the harvesting time, geographical location, and storage conditions of the plant material.[5]
Column Chromatography Issues
Question: My fractions from the silica (B1680970) gel column are showing poor separation of this compound from other compounds. How can I improve this?
Answer: Poor resolution during silica gel chromatography is a common challenge when purifying complex natural products. Here are some troubleshooting steps:
-
Solvent System Optimization: The choice and polarity of the mobile phase are paramount. If you are using a standard solvent system and observing poor separation, systematic optimization is necessary.
-
Try a gradient elution with a solvent system like chloroform-methanol or hexane-ethyl acetate, gradually increasing the polarity.
-
Adding a small amount of a modifier like acetic acid can sometimes improve the peak shape of acidic compounds.[5]
-
-
Column Packing and Loading: Ensure the silica gel is packed uniformly to avoid channeling. The crude extract should be adsorbed onto a small amount of silica gel before being dry-loaded onto the column. This generally provides better resolution than loading the sample dissolved in a solvent.
-
Sample Overloading: Loading too much crude extract onto the column will inevitably lead to poor separation. As a rule of thumb, the amount of crude extract should be about 1-5% of the weight of the stationary phase.
Question: The target compound is eluting with a tailing peak from the silica gel column. What is causing this?
Answer: Peak tailing is often observed with polar compounds like triterpenoids on silica gel.[5]
-
Active Sites on Silica: The silanol (B1196071) groups on the silica surface can interact strongly with polar functional groups on the analyte, causing tailing. Adding a small amount of a polar modifier like methanol (B129727) or a trace of acid (e.g., acetic acid) to the mobile phase can help to deactivate these sites and improve peak shape.[5]
-
Co-eluting Impurities: A closely eluting impurity can make the peak appear to be tailing. Analyze the peak by HPLC-MS to check for co-eluting species.
Preparative HPLC Purification Problems
Question: I'm having trouble achieving baseline separation during the final preparative HPLC purification step. What can I do?
Answer: Achieving high purity with preparative HPLC requires careful optimization.
-
Mobile Phase Composition: The published method uses a methanol-water (40:60) isocratic elution on a C18 column.[1] If this is not providing adequate separation, try modifying the solvent ratio or using a different organic modifier like acetonitrile. A shallow gradient elution can also significantly improve resolution.
-
Column Choice: Ensure you are using a high-quality, high-resolution preparative C18 column. The particle size of the stationary phase will also affect the resolution.
-
Sample Preparation: Filter your sample through a 0.45 µm filter before injection to prevent clogging of the column and improve performance.
Question: The recovery of this compound from the preparative HPLC is low. What are the potential reasons?
Answer: Low recovery can be due to several factors:
-
Compound Precipitation: this compound may precipitate on the column if the mobile phase is too weak (too aqueous) at the point of injection.[5] Ensure the sample is fully dissolved in a solvent mixture that is compatible with the initial mobile phase.
-
Irreversible Adsorption: Although less common on reversed-phase columns, highly nonpolar compounds can sometimes adsorb irreversibly.
-
Degradation: While this compound's stability is not extensively documented, some complex molecules can degrade under certain pH or solvent conditions.
Quantitative Data Summary
The following table summarizes the quantitative data from the published extraction protocol for this compound.[1]
| Parameter | Value |
| Starting Plant Material (dried and powdered) | 5.7 kg |
| Extraction Solvent | 70% aqueous acetone |
| Crude Extract (after evaporation) | 290 g |
| Ethyl Acetate Fraction | 101 g |
| Final Yield of this compound (1) | 25.2 mg |
Experimental Protocol: Extraction and Isolation of this compound
This protocol is based on the method described in the literature for the isolation of this compound.[1]
1. Plant Material and Extraction:
- Air-dry and powder the leaves and stems of Schisandra lancifolia (5.7 kg).
- Extract the powdered plant material with 70% aqueous acetone (4 x 15 L) at room temperature.
- Combine the extracts and concentrate them in vacuo to obtain a crude extract (290 g).
2. Solvent Partitioning:
- Partition the crude extract between water and ethyl acetate.
- Separate the layers and collect the ethyl acetate fraction.
- Evaporate the ethyl acetate under reduced pressure to yield the ethyl acetate fraction (101 g).
3. Silica Gel Column Chromatography:
- Subject the ethyl acetate fraction to repeated column chromatography on silica gel.
- Use a suitable solvent system (e.g., a gradient of chloroform-methanol or hexane-ethyl acetate) to elute the compounds.
- Monitor the fractions using TLC and combine fractions containing the target compound.
4. Preparative High-Performance Liquid Chromatography (HPLC):
- Further purify the combined fractions containing this compound using preparative HPLC.
- HPLC System: Agilent 1100 or equivalent.
- Column: Zorbax SB-C18 (9.4 mm x 25 cm).
- Mobile Phase: Isocratic elution with Methanol-Water (40:60).
- Collect the peak corresponding to this compound to yield the pure compound (25.2 mg).
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Hypothetical signaling pathway showing this compound's potential inhibitory action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and Separation of Active Ingredients in Schisandra chinensis (Turcz.) Baill and the Study of their Antifungal Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Cell-Based Assays for Screening Lancifodilactone F Analogs
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assays for the screening of Lancifodilactone F analogs.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and its related compounds?
This compound has demonstrated anti-HIV activity with an EC50 of 20.69 ± 3.31 μg/mL and has shown minimal cytotoxicity against C8166 cells.[1] Nortriterpenoids from the Schisandraceae family, to which this compound belongs, are known for a wide range of biological activities, including antitumor, antioxidant, anti-inflammatory, and hepatoprotective effects.[2][3]
Q2: Which cell-based assays are most suitable for screening this compound analogs?
The choice of assay depends on the therapeutic area of interest. Based on the known activities of related compounds, the following assays are recommended:
-
Cytotoxicity Assays (e.g., MTT, XTT, or LDH release): To assess the general toxicity of the analogs against various cell lines. These assays are crucial as a primary screen to eliminate overtly toxic compounds and to understand the therapeutic window.
-
Anti-inflammatory Assays: Given that many Schisandraceae triterpenoids exhibit anti-inflammatory properties, a reporter gene assay using a cell line with an NF-κB response element upstream of a luciferase gene would be highly relevant.[4] Measuring the inhibition of pro-inflammatory cytokines like TNF-α or IL-1β in LPS-stimulated macrophages (e.g., RAW 264.7) is also a valuable approach.[5]
-
Antiviral Assays: For screening against HIV or other viruses, co-culture systems of susceptible cells with the virus, followed by measurement of viral load (e.g., p24 antigen for HIV) or cell viability, can be employed.
-
Anticancer Proliferation Assays: To evaluate the antiproliferative effects, cell counting, clonogenic assays, or metabolic assays like MTT can be performed over several days on relevant cancer cell lines.
Q3: What are the common causes of false positives when screening natural product analogs like this compound?
False positives in high-throughput screening (HTS) of natural product analogs can be caused by:
-
Assay Interference: The complex structures of these analogs may lead to autofluorescence or light scattering, interfering with optical readouts.
-
Non-specific Activity: Compounds can act non-specifically through mechanisms like aggregation, forming micelles that sequester proteins and inhibit enzyme activity.
-
Cytotoxicity: In non-cytotoxicity assays, a compound that kills cells will reduce the signal, which could be misinterpreted as specific inhibition of the target pathway.[6]
Q4: How can I minimize the risk of false negatives in my screening campaign?
To avoid missing potentially active compounds, consider the following:
-
Optimized Assay Conditions: Ensure that assay parameters such as pH, temperature, and incubation time are optimal for the biological target.
-
Appropriate Concentration Range: Test a broad range of concentrations to identify compounds with narrow activity windows.
-
Use of Phenotypic Assays: Initial screening with broader, phenotype-based assays may be more effective at identifying active compounds that work through unknown mechanisms, compared to highly specific target-based assays.
Section 2: Troubleshooting Guides
Troubleshooting Guide 1: MTT Cytotoxicity Assay
| Problem | Possible Cause | Recommended Solution |
| High background absorbance in wells without cells. | Agent-50 directly reduces MTT. | Test the compound in a cell-free system with MTT. If a color change occurs, consider an alternative viability assay like SRB or LDH.[7] |
| Media components (e.g., phenol (B47542) red) are interfering. | Use phenol red-free media during the assay. Minimize serum concentration during MTT incubation.[7] | |
| Low absorbance readings in control wells. | Cell number per well is too low. | Increase the cell seeding density.[8] |
| Incubation time with MTT is too short. | Increase the incubation time with the MTT reagent until a purple color is visible in the cells.[8] | |
| Inconsistent results between replicate wells. | Uneven cell plating ("edge effects"). | Avoid using the outermost wells of the 96-well plate. Fill outer wells with sterile PBS or media.[7] Ensure a homogenous cell suspension before and during plating. |
| Incomplete dissolution of formazan (B1609692) crystals. | Increase incubation time with the solubilization solvent (e.g., DMSO) and ensure thorough mixing on an orbital shaker.[7][9] | |
| Contamination with bacteria or yeast. | Visually inspect wells for contamination before adding the MTT reagent. Always use sterile techniques.[8] |
Troubleshooting Guide 2: Dual-Luciferase Reporter Gene Assay
| Problem | Possible Cause | Recommended Solution |
| No or very low signal. | Poor transfection efficiency. | Use transfection-quality plasmid DNA. Optimize the DNA-to-transfection reagent ratio.[1] |
| Weak promoter driving luciferase expression. | Consider using a stronger promoter for the reporter construct.[1] | |
| Reagents are old or improperly stored. | Use fresh reagents and ensure they are stored according to the manufacturer's instructions.[10] | |
| High signal (saturation). | Too much plasmid DNA used for transfection. | Reduce the amount of plasmid DNA used in the transfection.[1] |
| High luciferase expression. | Reduce the incubation time before collecting samples or decrease the integration time on the luminometer.[11] | |
| High variability between replicates. | Pipetting errors. | Prepare a master mix for transfection and assay reagents. Use a calibrated multichannel pipette.[1][10] |
| Background luminescence from adjacent wells. | Use white-walled or opaque microplates for luciferase assays.[1] | |
| Cell lysis is incomplete. | Ensure sufficient volume of lysis buffer is added and allow for adequate incubation time.[12] |
Section 3: Data Presentation
Table 1: Example Optimization of Cell Seeding Density for MTT Assay
| Cell Line | Seeding Density (cells/well) | Incubation Time (48h) Absorbance (570 nm) | Optimal Density for 48h Assay |
| A549 | 2,500 | 0.45 ± 0.05 | |
| 5,000 | 0.92 ± 0.08 | ✓ | |
| 10,000 | 1.85 ± 0.12 | ||
| 20,000 | > 2.0 (saturated) | ||
| MCF-7 | 2,500 | 0.38 ± 0.04 | |
| 5,000 | 0.81 ± 0.07 | ✓ | |
| 10,000 | 1.65 ± 0.11 | ||
| 20,000 | > 2.0 (saturated) |
Note: The optimal cell number should result in an absorbance value within the linear range of the instrument, typically between 0.75 and 1.25, to allow for the measurement of both stimulatory and inhibitory effects.[8]
Table 2: Example Optimization of Transfection Conditions for a Dual-Luciferase Assay
| Plasmid DNA (ng/well) | Transfection Reagent (µL/well) | Firefly Luciferase Activity (RLU) | Renilla Luciferase Activity (RLU) | Firefly/Renilla Ratio |
| 50 | 0.25 | 1.5 x 10^5 | 2.5 x 10^4 | 6.0 |
| 100 | 0.5 | 5.2 x 10^6 | 8.8 x 10^4 | 59.1 |
| 100 | 1.0 | 8.9 x 10^6 | 9.5 x 10^4 | 93.7 |
| 200 | 1.0 | 9.5 x 10^6 | 1.1 x 10^5 | 86.4 |
Note: Optimal conditions are those that yield a high signal-to-noise ratio and a consistent Firefly/Renilla ratio.
Section 4: Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7]
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the this compound analogs. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Carefully aspirate the treatment medium. Add 100 µL of serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO2, protected from light.[7]
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Protocol 2: Dual-Luciferase Reporter Assay for NF-κB Inhibition
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid using an optimized transfection protocol. Incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.
-
Cell Lysis: Discard the cell culture medium and wash the cells twice with PBS. Add an appropriate amount of 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.[12]
-
Firefly Luciferase Measurement: Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well. Immediately measure the firefly luminescence using a luminometer.[13]
-
Renilla Luciferase Measurement: Add 100 µL of Stop & Glo® Reagent to each well. This quenches the firefly signal and initiates the Renilla reaction. Immediately measure the Renilla luminescence.[13]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Determine the percentage of NF-κB inhibition relative to the stimulated vehicle control.
Section 5: Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric Total Synthesis of Lancifodilactone G Acetate. 1. Diastereoselective Synthesis of CDEFGH Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatographic and Biological Screening of Chosen Species of Schisandraceae Family: Schisandra chinensis, S. rubriflora, S. sphenanthera, S. henryi and Kadsura japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current knowledge of Schisandra chinensis (Turcz.) Baill. (Chinese magnolia vine) as a medicinal plant species: a review on the bioactive components, pharmacological properties, analytical and biotechnological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural and Synthetic Lactones Possessing Antitumor Activities [mdpi.com]
Strategies to increase the stability of Lancifodilactone F in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to increase the stability of Lancifodilactone F in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a novel nortriterpenoid isolated from Schisandra lancifolia. Its molecular formula is C₂₅H₄₀O₆. The structure of this compound contains several functional groups that can influence its stability, including an ester group and a carboxylic acid group[1]. As a member of the broader class of sesquiterpene lactones, it also contains a lactone ring, which is a common site of instability.
Q2: What are the primary factors that affect the stability of this compound in solution?
The stability of sesquiterpene lactones like this compound is primarily influenced by pH, temperature, and light exposure. Generally, these compounds are more stable in slightly acidic conditions and degrade in neutral to alkaline environments[2]. Elevated temperatures and exposure to UV light can also accelerate degradation[2].
Q3: What is the main degradation pathway for this compound?
The most common degradation pathway for compounds containing a lactone ring, such as this compound, is hydrolysis. This reaction involves the opening of the lactone ring to form a hydroxy carboxylic acid. This process is often catalyzed by acidic or basic conditions, with the rate of hydrolysis significantly increasing at neutral to alkaline pH[3].
Troubleshooting Guide
Issue 1: Rapid degradation of this compound in aqueous buffer solutions.
Possible Cause: The pH of the buffer solution may be inappropriate, leading to hydrolysis of the lactone ring. Sesquiterpene lactones are generally unstable at neutral or alkaline pH[2].
Solutions:
-
pH Adjustment: Maintain the pH of the solution in a slightly acidic range (e.g., pH 4-6) to minimize hydrolysis. A study on other sesquiterpene lactones showed they were stable at pH 5.5 but degraded at pH 7.4[2].
-
Low Temperature: Store solutions at low temperatures (2-8 °C or frozen at -20 °C) to slow down the rate of degradation.
-
Aprotic Solvents: If the experimental design allows, consider using aprotic solvents like DMSO or acetonitrile (B52724) for stock solutions and minimize the time the compound is in an aqueous environment.
Issue 2: Loss of this compound activity and concentration upon storage.
Possible Cause: In addition to hydrolysis, oxidative degradation can occur, especially if the solution is exposed to air and light.
Solutions:
-
Use of Antioxidants: Incorporate antioxidants into the solution. Common antioxidants include butylated hydroxytoluene (BHT) for organic solutions and ascorbic acid for aqueous solutions.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light-induced degradation.
Issue 3: Poor solubility and stability for in vitro or in vivo studies.
Possible Cause: The hydrophobic nature of this compound can lead to precipitation and poor bioavailability in aqueous media, which can also affect its stability.
Solutions:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility and stability in aqueous solutions[4][5]. Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Nanoencapsulation: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation and improve its delivery[6][7].
Quantitative Data Summary
| Condition | Parameter | Observation | Reference |
| pH | Stability | Stable at pH 5.5 | [2] |
| Degraded at pH 7.4 | [2] | ||
| Temperature | Stability | Increased degradation at 37°C compared to 25°C | [2] |
| Formulation | Half-life of Topotecan (a lactone-containing drug) | ~0.93 h in pH 7.4 buffer | [8] |
| Half-life of Topotecan with cyclodextrin-based MOF | ~22.05 h in pH 7.4 buffer | [8] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
Objective: To develop a stability-indicating HPLC method capable of separating this compound from its degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Formic acid or phosphoric acid
-
Buffers of various pH (e.g., acetate (B1210297) buffer pH 5.5, phosphate (B84403) buffer pH 7.4)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
-
Chromatographic Conditions Development:
-
Start with a mobile phase of acetonitrile and water (with 0.1% formic acid) in a gradient elution.
-
Optimize the gradient, flow rate, and column temperature to achieve good separation between the parent peak and any degradation product peaks.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Preparation of this compound-Loaded Cyclodextrin Inclusion Complexes
Objective: To improve the solubility and stability of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours, protected from light.
-
Filter the solution to remove the undissolved this compound.
-
Freeze-dry the resulting solution to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
Characterize the complex for drug content and perform stability studies on the reconstituted solution.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Lactone Stabilized by Crosslinked Cyclodextrin Metal-Organic Frameworks to Improve Local Bioavailability of Topotecan in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Rearranged Pentanortriterpenoids
Welcome to the technical support center for the characterization of rearranged pentanortriterpenoids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the structural elucidation of this complex class of natural products.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the characterization of rearranged pentanortriterpenoids?
The primary challenges stem from their complex, highly oxygenated, and sterically hindered structures. Key difficulties include:
-
Extensive signal overlap in ¹H NMR spectra, making unambiguous assignments difficult.
-
Subtle stereochemical differences that are hard to distinguish using standard NMR techniques alone.
-
Complex fragmentation patterns in mass spectrometry that can be difficult to interpret without reference compounds or established fragmentation rules.
-
The tendency for these compounds to be isolated as complex mixtures, complicating purification and analysis.
-
Difficulty in obtaining high-quality crystals suitable for X-ray crystallography, which remains the definitive method for structure determination.[1]
Q2: Which NMR experiments are essential for the structural elucidation of these compounds?
A comprehensive suite of 1D and 2D NMR experiments is crucial. The most informative experiments include:
-
¹H and ¹³C NMR: For initial assessment of the carbon skeleton and proton environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (¹H-¹H correlations).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (²JCH, ³JCH), which is critical for assembling the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.[2][3]
Q3: Why is mass spectrometry crucial, and what are the typical fragmentation patterns observed?
Mass spectrometry is vital for determining the molecular weight and elemental composition (via High-Resolution Mass Spectrometry - HRMS) and for gaining structural insights through fragmentation analysis (MS/MS). For pentanortriterpenoids, common fragmentation pathways include:
-
Multiple losses of water molecules (-18 Da) due to the presence of several hydroxyl groups.
-
Loss of substituents such as acetyl groups (-42 Da) or formic acid (-46 Da).
-
Retro-Diels-Alder (rDA) cleavage of cyclic systems, which can provide valuable information about the ring structures.[4][5]
Troubleshooting Guides
NMR Spectroscopy Issues
Problem: Severe signal overlap in the ¹H NMR spectrum, particularly in the aliphatic region.
-
Possible Cause: The complex and condensed ring system of pentanortriterpenoids often leads to many protons resonating in a narrow chemical shift range.
-
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, pyridine-d₅, DMSO-d₆) can induce differential shifts in proton resonances, potentially resolving overlap. Varying the temperature can also improve resolution.
-
Utilize Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or above) to increase spectral dispersion.
-
Rely on 2D NMR: Heavily utilize 2D experiments like HSQC and HMBC. Even if proton signals overlap, their correlations to distinct carbon signals in the 2D matrix can allow for their assignment.
-
Advanced NMR Techniques: Consider employing techniques like 1D-TOCSY (Total Correlation Spectroscopy) to selectively excite overlapping multiplets and trace their entire spin system.
-
Problem: Ambiguous stereochemistry based on NOESY/ROESY data.
-
Possible Cause: The rigid and often globular shape of these molecules can lead to multiple, weak NOE correlations or a lack of key correlations needed to define relative stereochemistry. Molecular flexibility in certain regions can also average out NOE effects.
-
Troubleshooting Steps:
-
ROESY vs. NOESY: For molecules in the intermediate molecular weight range, the NOE effect can be close to zero. Acquiring a ROESY spectrum is often a better choice as the ROE is always positive.
-
Optimize Mixing Time: Systematically vary the mixing time in your NOESY/ROESY experiment to build up key correlations and avoid spin diffusion (which can lead to misleading correlations).
-
Coupling Constant Analysis: Carefully measure vicinal coupling constants (³JHH). The magnitude of these constants can provide valuable information about dihedral angles (Karplus relationship) and thus the relative orientation of substituents on a ring.[6][7][8][9]
-
Computational Modeling: Use computational chemistry to generate predicted 3D models of possible stereoisomers and compare the predicted interproton distances with the observed NOE intensities.
-
Mass Spectrometry Issues
Problem: The molecular ion peak [M+H]⁺ is weak or absent in the ESI-MS spectrum.
-
Possible Cause: The molecule may be prone to in-source fragmentation, especially if it has labile functional groups.
-
Troubleshooting Steps:
-
Softer Ionization Conditions: Adjust the electrospray ionization (ESI) source parameters. Decrease the fragmentor or cone voltage to reduce the energy imparted to the ions as they enter the mass spectrometer.
-
Adduct Formation: Try to form different adducts that may be more stable. For example, use ammonium (B1175870) acetate (B1210297) in the mobile phase to promote the formation of [M+NH₄]⁺ adducts, which are often more stable than protonated molecules.
-
Alternative Ionization: If available, try a different soft ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI).
-
Problem: The MS/MS spectrum is highly complex and difficult to interpret.
-
Possible Cause: Rearranged pentanortriterpenoids can undergo multiple, competing fragmentation pathways.
-
Troubleshooting Steps:
-
Systematic Analysis: Start by identifying common neutral losses (see Table 2). The loss of small, stable molecules like H₂O, CO, and CO₂ is very common.
-
Identify Key Cleavages: Look for characteristic fragmentation patterns like the retro-Diels-Alder cleavage, which is indicative of specific ring systems.[5]
-
Compare with Analogues: If available, analyze known compounds with similar skeletons. This can help to establish characteristic fragmentation pathways for your compound class.
-
Isotopic Labeling: If feasible, chemical modifications such as isotopic labeling can help to track specific parts of the molecule during fragmentation.
-
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Limonoid Cores
| Carbon/Proton Position | Typical ¹³C Chemical Shift (ppm) | Typical ¹H Chemical Shift (ppm) | Notes |
| C-1 | 150-160 | 5.8-7.1 | Often part of an α,β-unsaturated ketone system. |
| C-3 (Carbonyl) | 200-215 | - | Ketone in Ring A. |
| C-7 (Oxygenated) | 70-85 | 3.5-5.5 | Position of hydroxyl or ester functions. |
| C-14/C-15 (Olefinic) | 110-160 | 5.5-6.0 | Common double bond in many rearranged systems.[2] |
| C-17 | 45-55 | 2.5-3.5 | Bridgehead carbon, key for HMBC correlations to the side chain. |
| Furan (B31954) Ring (C-20 to C-23) | 110-145 | 6.3-7.4 | Characteristic signals for the furan moiety attached at C-17.[2] |
| Methyls (C-18, C-19, C-28, C-29, C-30) | 15-30 | 0.8-1.5 | Often appear as sharp singlets in the upfield region. |
Note: Chemical shifts are highly dependent on the specific substitution pattern and stereochemistry. This table provides general ranges.
Table 2: Common Neutral Losses and Fragment Ions in ESI-MS/MS of Pentanortriterpenoids
| Neutral Loss (Da) | Lost Moiety | Common Precursor Functionality |
| 18 | H₂O | Hydroxyl group |
| 28 | CO | Carbonyl group |
| 42 | C₂H₂O | Acetoxy group |
| 44 | CO₂ | Carboxylic acid |
| 46 | HCOOH | Formic acid ester |
| Fragment Type | Description | Structural Implication |
| Retro-Diels-Alder | Cleavage of a cyclohexene-like ring | Provides evidence for the structure of Rings A/B or D/E.[4][5] |
Experimental Protocols & Visualizations
General Workflow for Structure Elucidation
The process of elucidating the structure of a novel rearranged pentanortriterpenoid is a systematic, multi-step process that integrates various analytical techniques. The following workflow diagram illustrates the key stages and decision points.
Logic Diagram for Interpreting MS/MS Data
Interpreting MS/MS spectra involves a logical process of identifying the precursor ion and systematically accounting for the observed fragment ions through known chemical fragmentation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Optimizing Late-Stage Modifications of the Lancifodilactone F Scaffold
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of late-stage modifications of the Lancifodilactone F scaffold.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chemical manipulation of the this compound core structure.
Issue 1: Low Yields in C-H Functionalization Attempts
Question: We are attempting a palladium-catalyzed C-H arylation on the this compound scaffold, but are observing very low yields and significant starting material recovery. What are the potential causes and solutions?
Answer:
Low yields in late-stage C-H functionalization of complex molecules like this compound can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Steric Hindrance: The this compound scaffold is sterically congested, which can impede the approach of the catalyst and coupling partners to the target C-H bond.
-
Catalyst Deactivation: Functional groups present in the this compound molecule, such as the lactone or hydroxyl groups, may coordinate to the metal center and inhibit catalytic activity.
-
Suboptimal Reaction Conditions: The solvent, temperature, and choice of ligand are critical for successful C-H activation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield C-H functionalization.
Recommended Starting Conditions for Optimization:
| Parameter | Recommended Range | Notes |
| Palladium Source | Pd(OAc)₂, Pd(TFA)₂ | 5-10 mol% |
| Ligand | XPhos, SPhos, RuPhos | 1.2 - 2.0 equivalents relative to Pd |
| Base | K₂CO₃, Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | Toluene, Dioxane, t-Amyl alcohol | Anhydrous |
| Temperature | 80 - 120 °C | Monitor for decomposition |
| Aryl Halide | Aryl bromide or iodide | 1.5 - 2.0 equivalents |
Issue 2: Protecting Group Instability or Difficult Removal
Question: We are using a silyl (B83357) protecting group for a hydroxyl moiety on this compound, but it is being cleaved during a subsequent reaction step. Conversely, a different protecting group is proving very difficult to remove without degrading the scaffold. What strategies can we employ?
Answer:
The choice of protecting groups is critical when working with a polyfunctionalized molecule like this compound. The ideal protecting group should be robust enough to withstand the reaction conditions for which it is needed, yet be removable under mild conditions that do not affect the rest of the molecule.[1]
Protecting Group Strategy Workflow:
Caption: Decision-making workflow for protecting group strategies.
Common Protecting Groups for Hydroxyl Functions and Their Removal:
| Protecting Group | Abbreviation | Common Reagents for Removal | Notes |
| tert-Butyldimethylsilyl | TBDMS | TBAF, HF-Pyridine | Good general-purpose silyl ether. |
| Triethylsilyl | TES | TBAF, HF-Pyridine | More labile than TBDMS. |
| tert-Butyldiphenylsilyl | TBDPS | TBAF, HF-Pyridine | More robust than TBDMS, useful for sterically hindered alcohols. |
| Benzyl (B1604629) | Bn | H₂, Pd/C | Stable to a wide range of conditions, removed by hydrogenolysis. |
| p-Methoxybenzyl | PMB | DDQ, CAN | Can be removed oxidatively in the presence of benzyl groups. |
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on the this compound scaffold for late-stage modification?
A1: Based on its structure, the most likely sites for initial late-stage functionalization are the hydroxyl groups and potentially some of the more accessible C-H bonds. The reactivity will be influenced by steric hindrance and the electronic environment of each position. It is advisable to start with reactions targeting the hydroxyl groups, as their reactivity is more predictable.
Q2: Are there any known challenges in the purification of this compound derivatives?
A2: While specific data on this compound derivatives is scarce, complex natural product analogs often present purification challenges due to their similar polarities. A combination of chromatographic techniques may be necessary.[2] It is recommended to employ a multi-step purification strategy, potentially involving normal-phase and reverse-phase chromatography.
Q3: Can enzymatic reactions be used for the late-stage modification of this compound?
A3: Enzymatic late-stage modification is a powerful tool for achieving high selectivity on complex scaffolds.[3] While there are no specific reports on this compound, enzymes such as cytochrome P450s could potentially be used for selective hydroxylations. This would, however, require significant screening and potentially enzyme engineering efforts.
Experimental Protocols
Example Protocol: Protection of a Secondary Hydroxyl Group with TBDMSCl
This protocol is a general guideline and may require optimization for the specific hydroxyl group on the this compound scaffold.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).
-
Add imidazole (2.5 eq).
-
Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Example Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling on a Halogenated this compound Derivative
This protocol assumes a halogen (e.g., Br, I) has been installed on the scaffold and serves as a starting point for optimization.
-
To a flame-dried flask, add the halogenated this compound derivative (1.0 eq), the boronic acid coupling partner (1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Optimization Workflow:
Caption: A general workflow for optimizing reaction conditions.
References
Technical Support Center: Scaling Up Lancifodilactone F Synthesis
Disclaimer: As of late 2025, a complete total synthesis of Lancifodilactone F has not been published in peer-reviewed literature. However, due to its structural similarity to the extensively studied nortriterpenoid, Lancifodilactone G, this guide leverages the known synthetic challenges and methodologies for Lancifodilactone G acetate (B1210297) as a predictive framework for the synthesis of this compound. Researchers embarking on the synthesis of this compound will likely encounter similar hurdles, making this a valuable resource for troubleshooting and method refinement.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound and its analogues?
A1: The primary challenges include:
-
Stereocontrol: The complex, polycyclic core of this compound contains numerous stereocenters that must be set with high precision. Stereochemical errors in early steps can lead to difficult-to-separate diastereomers, significantly impacting overall yield on a larger scale.
-
Reagent Stoichiometry and Cost: Many steps in the synthesis of related compounds rely on expensive transition metal catalysts (e.g., for Pauson-Khand reaction, ring-closing metathesis) and stoichiometric chiral reagents. The cost and availability of these reagents can become prohibitive at scale.
-
Reaction Kinetics and Heat Transfer: Reactions that are manageable in the lab, such as highly exothermic or cryogenic steps, can become difficult to control in larger reactors. Ensuring efficient mixing and heat transfer is critical to avoid side reactions and ensure reproducibility.
-
Purification: The separation of structurally similar intermediates and byproducts can be challenging. Chromatographic purification, while effective at the lab scale, is often not economically viable for large-scale production. Development of crystallization or extraction-based purification methods is crucial.
-
Stability of Intermediates: Some intermediates in the synthetic pathway may be unstable, leading to degradation over time, especially during prolonged reaction or purification steps at scale.
Q2: Are there any known shortcuts or alternative routes to the core structure of this compound?
A2: While a full synthetic route is not published, research on the synthesis of the B,C,D-ring system of this compound has been reported. This suggests that a convergent synthesis, where different parts of the molecule are synthesized separately and then combined, could be a viable strategy. For related molecules like Lancifodilactone G, key reactions for constructing the core include the Diels-Alder reaction, Pauson-Khand reaction, and ring-closing metathesis. Exploring alternative catalysts or reaction conditions for these key steps could lead to a more efficient synthesis.
Q3: What are the key safety considerations when working with the reagents and reactions for this synthesis at scale?
A3: Key safety considerations include:
-
Pyrophoric Reagents: Some reactions may utilize pyrophoric reagents like organolithium compounds, which require strict anhydrous and inert atmosphere conditions, especially at larger scales where handling becomes more hazardous.
-
Toxic and Flammable Solvents: The use of large volumes of flammable and potentially toxic solvents necessitates well-ventilated workspaces, appropriate personal protective equipment (PPE), and adherence to safe handling and disposal protocols.
-
High-Pressure Reactions: Certain reactions, such as hydrogenations, may be conducted under high pressure, requiring specialized equipment and safety protocols to prevent catastrophic failures.
-
Exothermic Reactions: Close monitoring and control of reaction temperature are critical for exothermic reactions to prevent thermal runaways. This includes ensuring adequate cooling capacity for the scale of the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Pauson-Khand reaction | 1. Incomplete reaction. 2. Decomposition of the starting material or product. 3. Catalyst deactivation. 4. Suboptimal reaction temperature or pressure. | 1. Increase reaction time or temperature cautiously. 2. Use degassed solvents and perform the reaction under an inert atmosphere. 3. Use a fresh batch of catalyst or a higher catalyst loading. 4. Optimize temperature and CO pressure; a pressure vessel may be required for larger scales. |
| Poor diastereoselectivity in Diels-Alder reaction | 1. Incorrect choice of catalyst or chiral auxiliary. 2. Reaction temperature is too high. 3. Steric hindrance from bulky protecting groups. | 1. Screen different Lewis acid catalysts and chiral auxiliaries. 2. Perform the reaction at lower temperatures. 3. Re-evaluate the protecting group strategy to minimize steric clash. |
| Failed or incomplete ring-closing metathesis (RCM) | 1. Catalyst poisoning by impurities. 2. Low catalyst activity. 3. Unfavorable substrate conformation for cyclization. | 1. Purify the substrate meticulously to remove potential catalyst poisons (e.g., sulfur-containing compounds). 2. Use a more active generation of Grubbs or Hoveyda-Grubbs catalyst. 3. Modify the substrate to favor a conformation amenable to cyclization, for example, by changing protecting groups. |
| Difficulty in removing protecting groups | 1. Steric hindrance around the protecting group. 2. The protecting group is too stable under the attempted deprotection conditions. | 1. Use a less sterically hindered deprotection reagent or increase the reaction temperature. 2. Choose a protecting group that can be removed under milder, orthogonal conditions in subsequent synthetic design. |
| Product degradation during workup or purification | 1. Sensitivity of the product to acid, base, or oxygen. 2. Prolonged exposure to high temperatures during solvent removal. | 1. Use a buffered aqueous solution for workup and handle the product under an inert atmosphere. 2. Use a rotary evaporator at low temperature and pressure for solvent removal. Consider lyophilization for highly sensitive compounds. |
Quantitative Data from Analogue Synthesis (Lancifodilactone G Acetate)
The following table summarizes typical yields and reaction conditions for key steps in the synthesis of Lancifodilactone G acetate, which can serve as a benchmark for the synthesis of this compound.
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Asymmetric Diels-Alder | Chiral Lewis Acid, Diene, Dienophile | Toluene | -78 to -20 | 85-95 |
| Ring-Closing Metathesis | Hoveyda-Grubbs II Catalyst | CH₂Cl₂ | 40 | 80-90 |
| Pauson-Khand Reaction | Co₂(CO)₈, N-oxide | Toluene | 60-80 | 60-75 |
| Late-stage C-H oxidation | Oxidizing agent (e.g., SeO₂) | Dioxane | 100 | 40-50 |
Experimental Protocols (Based on Analogue Synthesis)
1. Asymmetric Diels-Alder Reaction for B-C Ring System Formation
-
Objective: To construct the core B-C ring system with high stereocontrol.
-
Procedure:
-
To a solution of the chiral Lewis acid catalyst (e.g., a chiral boron or titanium complex) in an anhydrous, degassed solvent (e.g., toluene) at -78 °C under an inert atmosphere, add the dienophile.
-
Stir the mixture for 30 minutes, then add the diene dropwise over 1 hour.
-
Allow the reaction to stir at -78 °C for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
2. Intramolecular Pauson-Khand Reaction for F-G Ring System Formation
-
Objective: To construct the cyclopentenone ring fused to the existing core.
-
Procedure:
-
To a solution of the enyne precursor in an anhydrous, degassed solvent (e.g., toluene) under an inert atmosphere, add dicobalt octacarbonyl (Co₂(CO)₈).
-
Stir the mixture at room temperature for 2-4 hours to allow for the formation of the cobalt-alkyne complex.
-
Add a promoter, such as N-methylmorpholine N-oxide (NMO), and heat the reaction to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with an oxidizing agent (e.g., I₂) to decompose the cobalt complexes.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low reaction yields.
Validation & Comparative
Comparative Analysis of Synthetic Lancifodilactone F's Anti-HIV Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-HIV activity of the synthetic nortriterpenoid, Lancifodilactone F, against other natural compounds and established antiretroviral therapies. The information is supported by experimental data to aid in the evaluation of its potential as a novel anti-HIV drug lead.
Introduction to this compound
This compound is a highly oxygenated nortriterpenoid originally isolated from the leaves and stems of Schisandra lancifolia.[1][2] It possesses a unique rearranged pentanortriterpenoid backbone derived from cycloartane.[1] Initial studies have confirmed its bioactivity against HIV-1, prompting further investigation into its efficacy and mechanism of action. This guide synthesizes the available data to provide a comparative context for its performance.
Comparative Efficacy and Cytotoxicity
The antiviral efficacy of a compound is typically measured by its half-maximal effective concentration (EC50), while its safety is assessed by the half-maximal cytotoxic concentration (CC50). The ratio of these two values (CC50/EC50) yields the Selectivity Index (SI), a critical measure of a drug's therapeutic window.
This compound has demonstrated anti-HIV activity with an EC50 of 20.69 ± 3.31 μg/mL and exhibited minimal cytotoxicity against C8166 cells (CC50 > 200 μg/mL), resulting in a selectivity index greater than 6.62.[1][2]
The following tables compare the anti-HIV activity of this compound with other nortriterpenoids isolated from the Schisandra genus and with standard FDA-approved antiretroviral drugs.
Data Presentation
Table 1: Anti-HIV Activity of this compound and Related Nortriterpenoids
| Compound | EC50 (μg/mL) | CC50 (μg/mL) | Selectivity Index (SI) | Source |
| This compound | 20.69 ± 3.31 | > 200 | > 6.62 | [1] |
| Micrandilactone C | 7.71 | > 200 | > 25.94 | [3] |
| Lancifodilactone G | 95.47 ± 14.19 | > 200 | > 1.82 | [4] |
| Schigrandilactone C | Active (quantitative data not specified) | - | - | [5] |
| Lancifodilactone H | Weak Activity | - | - | [6] |
Table 2: Comparison with Standard Antiretroviral Drugs (Selected Examples)
| Drug Name (Abbreviation) | Drug Class | Mechanism of Action |
| Zidovudine (AZT, ZDV) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Competes with natural deoxynucleotides, causing chain termination during viral DNA synthesis.[7][8] |
| Efavirenz (EFV) | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Directly binds to and inhibits the reverse transcriptase enzyme.[7] |
| Raltegravir (RAL) | Integrase Strand Transfer Inhibitor (INSTI) | Blocks the HIV integrase enzyme, preventing the viral genome from integrating into the host cell's DNA.[7][9] |
| Darunavir (DRV) | Protease Inhibitor (PI) | Binds to HIV-1 protease, preventing the cleavage of protein precursors necessary for producing mature virions.[7][10] |
| Lenacapavir (B1654289) (LEN) | Capsid Inhibitor | Targets the viral capsid protein (CA), interfering with multiple stages of the HIV lifecycle, including maturation and nuclear import.[11] |
| Enfuvirtide | Fusion Inhibitor | Binds to the gp41 subunit of the viral envelope, preventing the fusion of the viral and host cell membranes.[7][12] |
Experimental Protocols
The anti-HIV activity and cytotoxicity of this compound were determined using established in vitro assays. The detailed methodologies are crucial for the replication and validation of these findings.
Inhibition of HIV-1 Induced Cytopathic Effect Assay
This assay is a primary screening method to evaluate the ability of a compound to protect host cells from virus-induced death.[13]
-
Cell Line: C8166 cells, a human T-cell line, are used as they are highly susceptible to the cytopathic effects of HIV-1 infection.[1]
-
Procedure:
-
C8166 cells are seeded in 96-well plates.
-
The cells are treated with various concentrations of the test compound (e.g., this compound) in parallel with positive (e.g., AZT) and negative (no drug) controls.
-
A standardized amount of HIV-1 (e.g., strain IIIB) is added to the wells.
-
The plates are incubated for a set period (e.g., 3 days) to allow for viral replication and the induction of cytopathic effects.
-
Cell viability is quantified using the MTT assay (described below).
-
-
Data Analysis: The concentration of the compound that inhibits the HIV-1 induced cytopathic effect by 50% is calculated and reported as the EC50 value.
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
C8166 cells are seeded in 96-well plates and treated with a range of concentrations of the test compound, without the addition of the virus.
-
After an incubation period equivalent to the antiviral assay (e.g., 3 days), the MTT reagent is added to each well.
-
The cells are incubated further to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% compared to untreated controls is calculated and reported as the CC50 value.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz provide clear visual representations of the experimental process and the potential targets for anti-HIV compounds within the viral lifecycle.
Caption: Experimental workflow for in vitro anti-HIV activity and cytotoxicity screening.
Caption: The HIV lifecycle and points of intervention for major antiretroviral drug classes.
Conclusion
Synthetic this compound demonstrates confirmed, albeit moderate, anti-HIV activity in vitro with a favorable cytotoxicity profile. Its efficacy, as indicated by its EC50 value, is less potent than some other nortriterpenoids like Micrandilactone C and significantly less potent than clinically approved antiretroviral drugs, which often have activity in the nanomolar range. However, its unique chemical scaffold and low toxicity make it a valuable lead compound. Further research, including structure-activity relationship (SAR) studies and investigation into its precise mechanism of action, is warranted to optimize its antiviral properties and explore its potential for development as a new class of anti-HIV therapeutic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and anti-HIV activity of micrandilactones B and C, new nortriterpenoids possessing a unique skeleton from Schisandra micrantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioactive Nortriterpenoids from Schisandra grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triterpenoids from Schisandra lancifolia with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIV Antiretroviral Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. HIV Medications: Antiretroviral Therapy (ART) - Types, Brand Names, and How They Work [webmd.com]
- 9. FDA-Approved HIV Medicines | NIH [hivinfo.nih.gov]
- 10. Antiretroviral Therapy for HIV Infection: Overview, FDA-Approved Antivirals and Regimens, Complete Regimen Combination ARTs [emedicine.medscape.com]
- 11. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir | PLOS Pathogens [journals.plos.org]
- 12. Targeting strategies for delivery of anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro evaluation of experimental agents for anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the bioactivity of Lancifodilactone F with other anti-HIV compounds
A novel nortriterpenoid, Lancifodilactone F, demonstrates notable anti-HIV activity, positioning it as a compound of interest in the ongoing search for new antiretroviral agents. This guide provides a comparative overview of its bioactivity against established anti-HIV drugs, supported by experimental data and methodologies, to aid researchers and drug development professionals in evaluating its potential.
This compound, isolated from Schisandra lancifolia, has exhibited promising in vitro anti-HIV-1 activity with a half-maximal effective concentration (EC50) of 20.69 ± 3.31 μg/mL.[1] Converted to a molar concentration, this is approximately 47.39 µM. The compound showed minimal cytotoxicity against C8166 cells, with a 50% cytotoxic concentration (CC50) greater than 200 μg/mL (> 458.11 µM), resulting in a selectivity index (SI) of over 9.67.[1] This favorable selectivity index highlights its potential as a specific antiviral agent.
Quantitative Comparison of Anti-HIV Compounds
To contextualize the bioactivity of this compound, the following table summarizes its performance alongside a selection of well-established anti-HIV drugs from different classes. These classes include Nucleoside Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Protease Inhibitors (PIs), and Integrase Strand Transfer Inhibitors (INSTIs). The data presented includes EC50, CC50, and the calculated Selectivity Index (SI = CC50/EC50), providing a clear comparison of potency and therapeutic window.
| Compound | Drug Class | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Nortriterpenoid | 47.39 | > 458.11 | > 9.67 |
| Zidovudine (AZT) | NRTI | 0.005 - 0.1 | > 100 | > 1000 - 20000 |
| Lamivudine (3TC) | NRTI | 0.0018 - 0.21 | > 10 | > 47.6 - 5555 |
| Tenofovir | NRTI | 1.4 - 4.2 | > 1000 | > 238 - 714 |
| Nevirapine | NNRTI | 0.04 - 0.09 | > 1000 | > 11111 - 25000 |
| Efavirenz | NNRTI | ~0.0016 | 31.5 | ~19687 |
| Saquinavir | PI | 0.0009 - 0.0025 | > 10 | > 4000 - 11111 |
| Atazanavir | PI | 0.002 - 0.005 | > 50 | > 10000 - 25000 |
| Ritonavir | PI | 0.022 - 0.13 | - | - |
| Raltegravir | INSTI | 0.002 - 0.007 | 12 | 1714 - 6000 |
| Dolutegravir | INSTI | 0.0013 - 0.0026 | - | - |
Note: The EC50 and CC50 values for the established drugs are sourced from various studies and may have been determined using different cell lines and experimental conditions. Therefore, this table should be used as a general guide for comparison.
Experimental Protocols
The bioactivity of this compound and the comparative compounds is typically determined through standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Anti-HIV-1 Activity Assay
This assay is designed to measure the ability of a compound to inhibit HIV-1 replication in a susceptible human T-cell line, such as C8166 or MT-4.
-
Cell Culture: C8166 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Preparation: A stock of HIV-1 (e.g., IIIB strain) is prepared and titrated to determine the 50% tissue culture infectious dose (TCID50).
-
Assay Procedure:
-
C8166 cells are seeded in a 96-well plate at a density of 4 x 10^5 cells/mL.
-
The test compound (e.g., this compound) is serially diluted and added to the wells in triplicate.
-
A predetermined amount of HIV-1 (typically 100 TCID50) is added to each well, except for the cell control wells.
-
Control wells include cells only (mock-infected), cells with virus but no compound (virus control), and a positive control drug (e.g., Zidovudine).
-
The plate is incubated for 3-5 days at 37°C.
-
-
Endpoint Measurement: The extent of viral replication is determined by measuring a relevant endpoint, such as:
-
Syncytia Formation: Counting the number of multinucleated giant cells (syncytia) formed due to viral infection.
-
p24 Antigen Capture ELISA: Quantifying the amount of HIV-1 p24 capsid protein in the culture supernatant.
-
MTT Assay for Cytopathic Effect (CPE): As described below, measuring the viability of the cells, as HIV-1 infection leads to cell death.
-
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic effect of a compound.
-
Cell Seeding: C8166 cells are seeded in a 96-well plate at a density of 4 x 10^5 cells/mL.
-
Compound Addition: The test compound is serially diluted and added to the wells in triplicate. Control wells contain cells with medium only.
-
Incubation: The plate is incubated for the same duration as the anti-HIV assay (e.g., 3-5 days) at 37°C.
-
MTT Reagent Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Formazan (B1609692) Crystal Formation: The plate is incubated for 4 hours at 37°C, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
Visualizing Experimental Workflows and Potential Mechanisms
To further elucidate the processes involved in evaluating anti-HIV compounds and their potential modes of action, the following diagrams are provided.
Caption: Workflow for in vitro anti-HIV bioactivity and cytotoxicity testing.
While the precise mechanism of action for this compound is still under investigation, many triterpenoids isolated from the Schisandra genus have been found to exhibit anti-HIV activity through various mechanisms. Some studies on related compounds, such as Nigranoic acid, suggest inhibition of the HIV-1 reverse transcriptase enzyme. The potential points of intervention in the HIV life cycle are illustrated below.
Caption: Potential targets of anti-HIV compounds in the viral life cycle.
References
A Structural and Bioactivity Showdown: Lancifodilactone F vs. Lancifodilactone G
For Immediate Release
A detailed comparative analysis of Lancifodilactone F and Lancifodilactone G, two complex nortriterpenoids isolated from Schisandra lancifolia, reveals significant structural distinctions that likely contribute to their differing anti-HIV bioactivities. This guide provides researchers, scientists, and drug development professionals with a side-by-side examination of their chemical architecture, biological performance, and the experimental protocols used for their evaluation.
Structural Comparison
This compound and Lancifodilactone G, while originating from the same plant species, possess unique molecular frameworks. This compound is characterized by a rearranged pentanortriterpenoid backbone derived from cycloartane. In contrast, Lancifodilactone G is a highly oxygenated nortriterpenoid featuring a distinctive partial enol structure and a spirocyclic moiety, representing a novel structural class.
The key structural differences lie in the core ring systems and functional groups. Below is a summary of their fundamental properties:
| Property | This compound | Lancifodilactone G |
| Molecular Formula | C₂₅H₄₀O₆ | Not explicitly stated in snippets, but implied to be a highly oxygenated nortriterpenoid |
| Core Skeleton | Rearranged pentanortriterpenoid from cycloartane | Novel nortriterpenoid with a partial enol and spirocyclic moiety |
| Key Features | Unique rearranged backbone | Partial enol structure, spirocyclic moiety |
To visualize the structural relationship and complexity, a diagram is provided below:
Biological Activity: Anti-HIV Performance
Both compounds were evaluated for their in vitro anti-HIV-1 activity and cytotoxicity. The experimental data reveals a notable difference in their potency.
| Compound | Anti-HIV-1 Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) |
| This compound | 20.69 ± 3.31 µg/mL | > 200 µg/mL | > 6.62 |
| Lancifodilactone G | 95.47 ± 14.19 µg/mL | > 200 µg/mL | > 1.82 - 2.46 |
This compound demonstrates significantly higher anti-HIV-1 activity, with an EC₅₀ value approximately 4.6 times lower than that of Lancifodilactone G.[1] Both compounds exhibit minimal cytotoxicity against C8166 cells.[1]
The workflow for the anti-HIV activity screening is outlined in the following diagram:
Experimental Protocols
The anti-HIV activity and cytotoxicity of this compound and G were determined using established cell-based assays.
Cytotoxicity Assay: The cytotoxicity against C8166 cells was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. This colorimetric assay assesses cell metabolic activity, where a reduction in MTT indicates viable cells. The CC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, was determined.
Anti-HIV-1 Activity Assay: The anti-HIV-1 activity was evaluated by an inhibition assay that measures the cytopathic effects of HIV-1. The EC₅₀ value, the concentration of the compound that achieves 50% protection against HIV-1-induced cell death, was calculated.
Selectivity Index (SI): The selectivity index, a measure of the therapeutic window of a compound, was calculated as the ratio of the CC₅₀ to the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable safety profile.
Conclusion
This compound and Lancifodilactone G represent two structurally diverse nortriterpenoids with varying degrees of anti-HIV-1 activity. The more potent activity of this compound suggests that its unique rearranged pentanortriterpenoid skeleton may be more favorable for interaction with viral or host targets involved in HIV-1 replication compared to the enol and spirocyclic moiety of Lancifodilactone G. Both compounds, however, serve as interesting scaffolds for further investigation in the development of novel anti-HIV agents. The detailed structural and bioactivity data presented here provide a valuable resource for medicinal chemists and pharmacologists in this field.
References
Comparative analysis of different Lancifodilactone F isolation techniques
A Comparative Guide to the Isolation of Lancifodilactone F
For researchers in natural product chemistry and drug development, the efficient isolation of bioactive compounds is a critical first step. This compound, a novel nortriterpenoid isolated from Schisandra lancifolia, has garnered interest for its unique chemical structure and potential biological activities. This guide provides a comparative analysis of different techniques for its isolation, offering experimental data and detailed protocols to aid researchers in selecting the most suitable method for their objectives.
Comparison of Isolation Techniques
Two primary strategies for the isolation of this compound and related compounds have been identified in the literature. The first is a conventional approach utilizing silica (B1680970) gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC). The second, a more modern technique, employs a combination of macroporous resin enrichment and High-Speed Counter-Current Chromatography (HSCCC). While the latter has been specifically detailed for the closely related Lancifodilactone C, its principles are directly applicable and present a valuable alternative.
The following table summarizes the key quantitative and qualitative aspects of these two methodologies.
| Parameter | Method 1: Silica Gel & Preparative HPLC | Method 2: Macroporous Resin & HSCCC (Adapted for this compound) |
| Initial Extraction | 70% aqueous acetone (B3395972) | 70% ethanol (B145695) |
| Primary Separation | Silica Gel Column Chromatography | Macroporous Resin Column Chromatography |
| Final Purification | Preparative HPLC (RP-C18) | High-Speed Counter-Current Chromatography (HSCCC) |
| Reported Yield | 25.2 mg from 5.7 kg of plant material (approx. 0.00044%)[1] | 101 mg of Lancifodilactone C from an unspecified amount of crude extract[2] |
| Reported Purity | Not explicitly stated, but sufficient for structural elucidation[1] | >98% (for Lancifodilactone C)[2] |
| Key Advantages | Well-established, high resolution in the final step. | High sample loading capacity, no irreversible adsorption, reduced solvent consumption.[3][4][5][6] |
| Key Disadvantages | Potential for irreversible adsorption on silica gel, time-consuming, higher solvent consumption. | Requires specialized HSCCC equipment, optimization of the two-phase solvent system can be complex. |
Experimental Protocols
Method 1: Silica Gel Chromatography followed by Preparative HPLC
This protocol is based on the published isolation of this compound[1].
1. Plant Material and Extraction:
-
Air-dried and powdered stems and leaves of Schisandra lancifolia (5.7 kg) are extracted with 70% aqueous acetone (4 x 15 L) at room temperature.
-
The solvent is removed under vacuum to yield a crude extract (290 g).
2. Solvent Partitioning:
-
The crude extract is suspended in water and partitioned with ethyl acetate (B1210297) (EtOAc).
-
The EtOAc fraction (101 g) is collected for further purification.
3. Silica Gel Column Chromatography:
-
The EtOAc fraction is subjected to repeated column chromatography on silica gel.
-
The specific solvent gradients used for elution are not detailed but would typically involve a step-gradient of hexane/ethyl acetate and/or dichloromethane/methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
4. Preparative HPLC:
-
Fractions containing this compound are pooled and further purified using a preparative HPLC system.
-
Column: Zorbax SB-C18 (9.4 mm × 25 cm)
-
Mobile Phase: Methanol-Water (40:60)
-
Detection: UV (wavelength not specified, typically ~210-254 nm for non-chromophoric compounds)
-
This final step yields 25.2 mg of pure this compound.
Method 2: Macroporous Resin and HSCCC (Adapted Protocol)
This protocol is adapted from the successful isolation of the related compound, Lancifodilactone C, and offers a scalable alternative[2].
1. Plant Material and Extraction:
-
Dried and powdered plant material of Schisandra lancifolia is extracted with 70% ethanol.
-
The solvent is evaporated to yield a crude extract.
2. Macroporous Resin Chromatography:
-
The crude extract is dissolved in water and loaded onto an AB-8 macroporous resin column.
-
The column is washed with water to remove polar impurities.
-
The target compounds are then eluted with a graded series of ethanol (e.g., 30%, 50%, 70%, 90%).
-
The 70% ethanol fraction, typically enriched with triterpenoids, is collected and concentrated.
3. High-Speed Counter-Current Chromatography (HSCCC):
-
The enriched fraction is separated using HSCCC.
-
Two-Phase Solvent System: A system like Chloroform-n-Butanol-Methanol-Water (10:0.5:8:4, v/v) is prepared and thoroughly equilibrated. The upper phase is used as the stationary phase, and the lower phase as the mobile phase.
-
Operation: The HSCCC coil is first filled with the stationary phase. The apparatus is then rotated at a set speed (e.g., 800 rpm), and the mobile phase is pumped through the coil at a specific flow rate. Once equilibrium is reached, the sample is injected.
-
The effluent is continuously monitored by a UV detector, and fractions are collected to yield highly pure this compound.
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for each isolation technique.
Caption: Workflow for this compound isolation using silica gel and HPLC.
Caption: Workflow for this compound isolation using macroporous resin and HSCCC.
Decision Pathway for Method Selection
Choosing the appropriate isolation technique depends on the specific goals of the research, available equipment, and desired scale. The following decision-making diagram can guide researchers in their selection process.
Caption: Decision guide for selecting an isolation method for this compound.
References
- 1. Isolation and characterization of biogenetically related highly oxygenated nortriterpenoids from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of high-speed counter-current chromatography for isolation of triterpenes from Schisandra Chinensis (Turcz.) Baill and induction apoptosis mechanism of HSC-T6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
Validating the Mechanism of Action of Lancifodilactone F: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Researchers in the field of drug discovery and development now have access to a comparative guide on the mechanism of action of Lancifodilactone F, a novel nortriterpenoid. This publication aims to provide a comprehensive overview of the current understanding of this compound, alongside a comparison with other relevant agents, supported by available experimental data.
This compound has been identified as a unique pentanortriterpenoid isolated from Schisandra lancifolia. Preliminary studies have highlighted its potential biological activities, drawing interest from the scientific community. This guide synthesizes the existing data to offer a clear perspective on its molecular interactions and therapeutic potential.
Overview of this compound
This compound is a structurally complex natural product. Its intricate scaffold has presented a significant challenge for total synthesis, a feat that would enable more extensive biological evaluation. Initial biological screening has revealed that this compound exhibits anti-HIV activity.[1] However, a detailed understanding of the underlying mechanism of this activity remains an active area of investigation.
Elucidating the Mechanism of Action: Current Experimental Evidence
The precise molecular targets and signaling pathways modulated by this compound are not yet fully characterized in publicly available literature. Nortriterpenoids, as a class of compounds, are known to interact with a wide range of cellular targets and influence various signaling cascades. To validate the mechanism of action of any new compound like this compound, a series of well-established experimental protocols are typically employed.
Target Identification and Validation
Identifying the direct binding partners of a small molecule is a critical first step. A common workflow for this process is outlined below.
Caption: A generalized workflow for identifying the protein targets of a bioactive small molecule.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Immobilization of this compound: A derivative of this compound containing a reactive handle is synthesized and covalently attached to a solid support, such as agarose (B213101) beads.
-
Cell Lysate Preparation: Cells relevant to the observed biological activity (e.g., human T-cells for anti-HIV activity) are lysed to release their protein content.
-
Incubation: The cell lysate is incubated with the this compound-conjugated beads, allowing for the specific binding of target proteins.
-
Washing: Non-specifically bound proteins are removed through a series of washing steps.
-
Elution: Specifically bound proteins are eluted from the beads using a competitive ligand or by changing the buffer conditions.
-
Protein Identification: The eluted proteins are identified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Target Validation: The identified potential targets are then validated using orthogonal methods, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding, and in cellular assays to confirm functional relevance.
Signaling Pathway Analysis
Once a target is validated, the downstream signaling pathways affected by the compound-target interaction can be investigated.
Caption: Key experimental approaches to dissect the signaling pathways modulated by a compound.
Experimental Protocol: Phosphoproteomics
-
Cell Treatment: Relevant cells are treated with this compound or a vehicle control for a specified time.
-
Protein Extraction and Digestion: Proteins are extracted from the cells and digested into peptides.
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: The enriched phosphopeptides are analyzed by LC-MS/MS to identify and quantify changes in protein phosphorylation.
-
Bioinformatics Analysis: The data is analyzed to identify signaling pathways that are significantly altered by this compound treatment.
Comparative Analysis with Alternative Compounds
Due to the limited publicly available data on the specific mechanism of action of this compound, a direct, data-driven comparison with alternative compounds is not feasible at this time. However, based on its reported anti-HIV activity, a hypothetical comparison could be made with established antiretroviral drugs that target different stages of the HIV life cycle.
| Compound Class | Mechanism of Action | This compound (Hypothetical) |
| NRTI | Inhibits reverse transcriptase | Unknown |
| NNRTI | Allosterically inhibits reverse transcriptase | Unknown |
| Protease Inhibitor | Inhibits viral protease | Unknown |
| Integrase Inhibitor | Inhibits viral DNA integration | Unknown |
| Entry Inhibitor | Blocks viral entry into host cells | Unknown |
Table 1: Hypothetical Comparison of this compound with Existing Antiretroviral Drug Classes. The specific mechanism of this compound's anti-HIV activity has not been determined.
Future Directions
The validation of this compound's mechanism of action is a critical step towards its potential development as a therapeutic agent. Future research should focus on:
-
Total Synthesis: To provide sufficient material for in-depth biological studies.
-
Target Identification: Utilizing the experimental workflows described above to identify its direct molecular targets.
-
In-depth Mechanistic Studies: To elucidate the specific signaling pathways it modulates.
-
Comparative Efficacy and Toxicity Studies: To benchmark its performance against existing drugs.
This guide serves as a foundational resource for researchers interested in this compound. As more data becomes available, a more detailed and quantitative comparison will be possible, further clarifying the therapeutic potential of this novel nortriterpenoid.
References
Cross-Validation of Analytical Methods for Lancifodilactone F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common analytical methods for the quantification of Lancifodilactone F, a bioactive natural product with significant interest in pharmacological research. The cross-validation of analytical methods is a critical step to ensure the reliability, reproducibility, and overall validity of scientific data. Here, we present a hypothetical cross-validation scenario comparing a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The data and protocols presented are representative of typical performance characteristics for the analysis of complex natural products and are intended to serve as a practical guide for researchers in establishing and validating their own analytical methods for this compound.
Comparative Performance Data
The following table summarizes the key performance parameters of the two hypothetical analytical methods for this compound. This data is essential for an objective comparison of the methods' capabilities.
| Performance Parameter | Method A: HPLC-UV | Method B: LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range (ng/mL) | 50 - 5000 | 0.5 - 500 |
| Accuracy (% Recovery) | 98.2% - 101.5% | 99.0% - 100.9% |
| Precision (% RSD) | ||
| - Intra-day | < 2.0% | < 1.5% |
| - Inter-day | < 3.0% | < 2.5% |
| Limit of Detection (LOD) (ng/mL) | 15 | 0.15 |
| Limit of Quantification (LOQ) (ng/mL) | 50 | 0.5 |
| Specificity | Moderate | High |
| Run Time (minutes) | 20 | 8 |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are provided below. These protocols are based on established methods for the analysis of similar chemical entities.
Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
1. Sample Preparation (Plasma)
-
To 200 µL of plasma, add 600 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2. Chromatographic Conditions
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: 0-15 min, 40-80% A; 15-17 min, 80-40% A; 17-20 min, 40% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 300 µL of methanol (B129727) containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new vial.
-
Inject 5 µL into the LC-MS/MS system.
2. Chromatographic Conditions
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Gradient Program: 0-5 min, 20-95% A; 5-6 min, 95% A; 6-6.1 min, 95-20% A; 6.1-8 min, 20% A.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [M+H]⁺ > fragment ion 1, [M+H]⁺ > fragment ion 2
-
Internal Standard: [M+H]⁺ > fragment ion
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
Visualized Workflows
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Decision pathway for analytical method selection.
Discussion
The selection of an appropriate analytical method for this compound depends on the specific requirements of the study. While HPLC-UV offers a robust, cost-effective, and widely accessible platform suitable for routine analysis and quality control of bulk material, LC-MS/MS provides superior sensitivity and selectivity. This makes the LC-MS/MS method more suitable for bioanalytical applications, such as pharmacokinetic studies, where low concentrations of the analyte are expected in complex biological matrices.
Regardless of the method chosen, a thorough validation according to regulatory guidelines is essential to ensure data quality and reliability. Furthermore, cross-validation should be performed whenever analytical methods are changed or transferred between laboratories to demonstrate the continued integrity of the analytical data.
In vivo efficacy of Lancifodilactone F compared to in vitro results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reported in vitro efficacy of Lancifodilactone F, a novel nortriterpenoid isolated from Schisandra lancifolia. To date, published research has focused on the anti-HIV activity of this compound, with no available data on its in vivo efficacy. This document aims to present the existing experimental data in a clear and structured format to aid researchers in the field.
In Vitro Biological Activity of this compound
This compound has been evaluated for its potential as an anti-HIV-1 agent. The study conducted by Sun et al. provides the foundational data for its activity in a cell-based assay. The results are summarized below, offering a snapshot of its potency and therapeutic window in vitro.
| Parameter | Cell Line | Value |
| Anti-HIV-1 Activity (EC₅₀) | C8166 | 20.69 ± 3.31 µg/mL |
| Cytotoxicity (CC₅₀) | C8166 | > 200 µg/mL |
| Selectivity Index (SI) | C8166 | > 9.67 |
EC₅₀ (Half-maximal Effective Concentration): The concentration of this compound that inhibits 50% of the cytopathic effects of HIV-1 in C8166 cells.[1]
CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of this compound that causes the death of 50% of C8166 cells.[1]
Selectivity Index (SI): Calculated as the ratio of CC₅₀ to EC₅₀, this value indicates the therapeutic window of the compound. A higher SI value suggests greater selectivity for antiviral activity over cellular toxicity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro efficacy.
Cytotoxicity Assay
The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Cell Line: C8166 (a human T-cell line)
Protocol:
-
Cell Seeding: C8166 cells were seeded into 96-well plates at a specific density.
-
Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for a specified period.
-
MTT Addition: After the incubation period, MTT solution was added to each well.
-
Incubation: The plates were incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution was measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The CC₅₀ value was calculated by plotting the percentage of cell viability against the concentration of this compound.
Anti-HIV-1 Activity Assay
The anti-HIV-1 activity of this compound was evaluated by assessing its ability to inhibit the cytopathic effects of the virus in C8166 cells.
Cell Line: C8166
Virus: HIV-1
Protocol:
-
Cell and Virus Preparation: C8166 cells were prepared, and a stock of HIV-1 was used to infect the cells.
-
Compound Treatment: The cells were treated with different concentrations of this compound concurrently with or prior to infection with HIV-1.
-
Incubation: The treated and infected cells were incubated to allow for viral replication and the development of cytopathic effects.
-
Assessment of Cytopathic Effects: The extent of virus-induced cell death was quantified. This is often done using methods similar to the cytotoxicity assay (e.g., MTT assay), where the viability of the cells is measured.
-
Data Analysis: The EC₅₀ value was determined by plotting the percentage of inhibition of the viral cytopathic effect against the concentration of this compound.
In Vivo Efficacy: A Data Gap
A comprehensive literature search did not yield any studies on the in vivo efficacy of this compound. Research on triterpenoids from the Schisandraceae family has primarily been limited to in vitro investigations.[2] Therefore, a direct comparison between the in vitro results and in vivo performance of this compound cannot be made at this time. The lack of in vivo data represents a significant gap in the understanding of this compound's therapeutic potential and highlights an area for future research.
Visualizing the In Vitro Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of a compound like this compound.
Caption: General workflow for in vitro evaluation of this compound.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. Further research, particularly in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound.
References
A Comparative Analysis of the Cytotoxic Properties of Lancifodilactone F and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative examination of the cytotoxic effects of Lancifodilactone F and its related naturally occurring analogs. The information provided herein is intended to support research and development efforts in the field of oncology by offering a structured overview of the cytotoxic profiles of these complex nortriterpenoids, supported by available experimental data.
Introduction to this compound and its Analogs
This compound is a highly oxygenated nortriterpenoid isolated from plants of the Schisandra genus. While initial studies have highlighted its anti-HIV activity with minimal general cytotoxicity, a closer look at its structural analogs reveals a spectrum of cytotoxic potential against various cancer cell lines. This guide focuses on comparing the cytotoxic activities of this compound with its analogs, providing a basis for understanding their structure-activity relationships.
Comparative Cytotoxicity Data
The cytotoxic activities of this compound and its analogs have been evaluated against a range of human cancer cell lines. The following table summarizes the available quantitative data, primarily presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values, to facilitate a direct comparison of their potency.
| Compound | Cancer Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) | Reference |
| This compound | C8166 (Human T-cell leukemia) | MTT | > 459 (CC₅₀ > 200 µg/mL) | [1] |
| Lancifodilactone H | A549 (Human lung carcinoma) | Not Specified | 11.83 - 35.65 | [2] |
| PC-3 (Human prostate cancer) | Not Specified | 11.83 - 35.65 | [2] | |
| KB (Human oral cancer) | Not Specified | 11.83 - 35.65 | [2] | |
| KBvin (Vincristine-resistant KB) | Not Specified | 11.83 - 35.65 | [2] | |
| Schigrandilactone A | Two human cancer cell lines | Not Specified | Displayed cytotoxic activity | [3][4] |
| Schigrandilactone B | Two human cancer cell lines | Not Specified | Displayed cytotoxic activity | [3][4] |
| Schirubrisin B | PC3 (Human prostate cancer) | Not Specified | 3.21 ± 0.68 | [5] |
| MCF7 (Human breast cancer) | Not Specified | 13.30 ± 0.68 | [5] |
Note: A direct comparison of IC₅₀/GI₅₀ values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
The evaluation of the cytotoxic effects of this compound and its analogs typically involves the use of established in vitro cell-based assays. The following are detailed methodologies for key experiments cited in the literature for assessing cytotoxicity.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound or its analogs) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
-
b) Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The amount of LDH in the medium is proportional to the number of dead cells.
-
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Sample Collection: After the incubation period, a sample of the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt. LDH catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of NAD⁺ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan is measured at a specific wavelength.
-
Data Analysis: The amount of LDH released is quantified and used to determine the percentage of cytotoxicity.
-
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Cell Treatment and Harvesting: Cells are treated with the compounds, and then both adherent and floating cells are harvested.
-
Staining: The cells are washed and resuspended in a binding buffer containing FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound and its analogs are not extensively detailed in the currently available literature, natural products, particularly terpenoids, are known to exert their cytotoxic effects through the modulation of various key cellular signaling pathways. The structural complexity of these compounds allows them to interact with multiple molecular targets, leading to the induction of apoptosis, cell cycle arrest, and inhibition of proliferation.
Potential Signaling Pathways Modulated by Nortriterpenoids
Based on the known mechanisms of other cytotoxic natural products, the following pathways are potential targets for this compound analogs.
-
PI3K/Akt Pathway: This is a crucial survival pathway that is often hyperactivated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Its inhibition can sensitize cancer cells to apoptosis.
-
Apoptosis Pathway: This programmed cell death pathway is a primary target for many anticancer agents. Cytotoxic compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.
Visualizations
Experimental Workflow: Cytotoxicity Assessment
Caption: A generalized workflow for determining the cytotoxicity of this compound and its analogs.
Potential Signaling Pathways in Cytotoxicity
Caption: A diagram illustrating potential signaling pathways targeted by cytotoxic nortriterpenoids.
Conclusion
The comparative analysis reveals that while this compound itself exhibits minimal cytotoxicity, some of its naturally occurring analogs, such as Lancifodilactone H and particularly Schirubrisin B, display moderate to potent cytotoxic activity against various cancer cell lines. This suggests that subtle structural modifications within the nortriterpenoid scaffold can significantly impact their cytotoxic potential. Further investigation into the synthesis of novel analogs and a deeper exploration of their mechanisms of action, including the specific signaling pathways they modulate, are warranted to fully elucidate their therapeutic potential in oncology. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for such future research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytotoxic and potential anticancer constituents from the stems of Schisandra pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Nortriterpenoids from Schisandra grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical constituents from Schisandra sphenanthera and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Benchmarking Study: The Total Synthesis of Lancifodilactone F and Other Complex Nortriterpenoids
For Researchers, Scientists, and Drug Development Professionals
The intricate architecture of complex natural products presents a formidable challenge to synthetic chemists, demanding innovative strategies and robust methodologies. This guide provides a comparative analysis of the total synthesis of Lancifodilactone F, a nortriterpenoid with promising anti-HIV activity, benchmarked against the syntheses of other structurally related and complex natural products: Propindilactone G and Schindilactone A. This objective comparison, supported by experimental data, aims to inform researchers and professionals in drug development on the current state-of-the-art in complex molecule synthesis.
Synthetic Efficiency at a Glance: A Quantitative Comparison
The efficiency of a total synthesis is often measured by its overall step count and yield. Below is a summary of these key metrics for the asymmetric total synthesis of Lancifodilactone G acetate (B1210297) (a close analogue of this compound), Propindilactone G, and Schindilactone A.
| Natural Product | Longest Linear Sequence (Steps) | Key Strategic Reactions |
| Lancifodilactone G Acetate | 28 | Asymmetric Diels-Alder Reaction, Ring-Closing Metathesis, Pauson-Khand Reaction, Dieckmann-type Condensation |
| Propindilactone G | 20 | Asymmetric Diels-Alder Reaction, Pauson-Khand Reaction, Pd-catalyzed Reductive Hydrogenolysis, Oxidative Heterocoupling |
| Schindilactone A | 29 | Diels-Alder Reaction, Ring-Closing Metathesis, Pauson-Khand Reaction, Dieckmann-type Condensation |
Key Experimental Protocols: A Glimpse into the Synthetic Playbook
The successful synthesis of these complex nortriterpenoids hinges on the precise execution of several key chemical transformations. Below are representative experimental protocols for some of the pivotal reactions employed.
Asymmetric Diels-Alder Reaction (Lancifodilactone G Acetate Synthesis)
This reaction establishes the core carbocyclic framework with high stereocontrol. A representative procedure involves the reaction of a diene with a dienophile in the presence of a chiral Lewis acid catalyst. The specific conditions, including the choice of catalyst, solvent, and temperature, are crucial for achieving high enantioselectivity.
Intramolecular Pauson-Khand Reaction (Propindilactone G Synthesis)
This powerful cycloaddition reaction is employed to construct a cyclopentenone ring fused to the existing molecular framework. A typical protocol involves the treatment of an enyne substrate with a cobalt carbonyl complex, such as dicobalt octacarbonyl, to mediate the [2+2+1] cycloaddition between the alkene, alkyne, and a carbon monoxide ligand.
Dieckmann-type Condensation (Schindilactone A Synthesis)
This intramolecular condensation of a diester is a key step for the formation of a cyclic β-keto ester, which is a crucial intermediate in the synthesis of the A-ring of Schindilactone A. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or potassium tert-butoxide.
Visualizing the Synthetic Strategy and Biological Context
To better understand the intricate processes involved, the following diagrams illustrate a generalized synthetic workflow and a potential biological signaling pathway relevant to this compound.
Caption: A generalized workflow for the total synthesis of complex nortriterpenoids.
Caption: A putative signaling pathway for the anti-HIV activity of this compound.
Biological Activity of this compound: A Potential Anti-HIV Agent
This compound has been identified as a novel nortriterpenoid with anti-HIV activity. While the precise mechanism of action is still under investigation, many anti-HIV compounds target key viral enzymes such as reverse transcriptase, protease, or integrase. Furthermore, studies on other nortriterpenoids isolated from the Schisandraceae family have shown that these compounds can modulate various cellular signaling pathways, including the NF-κB, MAPK, and Nrf2 pathways. It is plausible that this compound exerts its anti-HIV effects through a combination of direct viral enzyme inhibition and modulation of host cellular pathways that are crucial for viral replication.
Representative Anti-HIV Assay Protocol
A common method to evaluate the anti-HIV activity of a compound is the cell-based assay. This typically involves:
-
Cell Culture: Maintaining a culture of a human T-cell line (e.g., MT-4) that is susceptible to HIV infection.
-
Viral Infection: Infecting the cells with a known amount of HIV-1.
-
Compound Treatment: Adding various concentrations of the test compound (this compound) to the infected cell cultures.
-
Incubation: Incubating the treated and untreated (control) cells for a specific period.
-
Quantification of Viral Replication: Measuring the extent of viral replication in the cell supernatants, often by quantifying the amount of a viral protein like p24 antigen using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculating the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.
Conclusion
The total syntheses of this compound and its congeners represent significant achievements in organic chemistry, showcasing the power of modern synthetic methods to construct highly complex and biologically active molecules. The comparison of different synthetic routes highlights the trade-offs between step count and the strategic use of key reactions. The promising anti-HIV activity of this compound warrants further investigation into its mechanism of action and potential as a therapeutic lead. The experimental protocols and strategic insights presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new medicines from complex natural products.
Replicating Initial Bioactivity Findings of Lancifodilactone F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the initial bioactivity findings for Lancifodilactone F, a nortriterpenoid isolated from Schisandra lancifolia. Due to the limited availability of direct replication studies for this compound, this document focuses on its initially reported anti-HIV activity and compares it with structurally related nortriterpenoids from the Schisandraceae family. Detailed experimental protocols for the key bioassays are provided to facilitate replication and further investigation.
Comparative Bioactivity of this compound and Related Nortriterpenoids
The initial biological screening of this compound revealed its potential as an anti-HIV agent. The primary measure of this activity is the half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% of its maximum effect, and the 50% cytotoxic concentration (CC50), which is the concentration that kills 50% of cells in a cytotoxicity assay. A higher selectivity index (SI = CC50/EC50) indicates a more promising therapeutic window for the compound.
| Compound | Organism/Cell Line | Bioactivity | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
| This compound | C8166 cells | Anti-HIV-1 | 20.69 ± 3.31 | > 200 | > 9.67 |
| Micrandilactone C | C8166 cells | Anti-HIV-1 | 7.71 | > 200 | > 25.94 |
| Lancifodilactone G | C8166 cells | Anti-HIV-1 | 95.47 ± 14.19 | > 200 | > 2.09 |
| Schigrandilactone C | C8166 cells | Anti-HIV-1 | 5.1 | Not Reported | Not Reported |
Experimental Protocols
To ensure the reproducibility of the initial findings, detailed methodologies for the anti-HIV and cytotoxicity assays are presented below. These protocols are based on established methods used for the evaluation of anti-HIV activity of natural products.
Anti-HIV-1 Assay (Syncytium Formation Assay)
This assay evaluates the ability of a compound to inhibit the fusion of HIV-infected cells with uninfected cells, a process known as syncytium formation.
Materials:
-
C8166 cells (human T-cell line)
-
HIV-1IIIB strain
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Test compound (this compound or alternatives)
-
Control drug (e.g., AZT)
-
96-well microtiter plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Seed C8166 cells in a 96-well plate at a density of 4 x 10^5 cells/mL in RPMI 1640 medium.
-
Add varying concentrations of the test compound to the wells. Include a positive control (HIV-1 infected cells without compound), a negative control (uninfected cells), and a drug control (e.g., AZT).
-
Infect the cells with HIV-1IIIB at a multiplicity of infection (MOI) of 0.06.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3 days.
-
After incubation, observe the formation of syncytia (giant multi-nucleated cells) under an inverted microscope.
-
Count the number of syncytia in each well.
-
The EC50 value is calculated as the concentration of the compound that inhibits syncytium formation by 50% compared to the positive control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the test compound.
Materials:
-
C8166 cells
-
RPMI 1640 medium with 10% FBS
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Seed C8166 cells in a 96-well plate at a density of 4 x 10^5 cells/mL.
-
Add different concentrations of the test compound to the wells. Include a control group with untreated cells.
-
Incubate the plate for 3 days at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC50 value is determined as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Visualizing the Experimental Workflow and Potential Mechanism
To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow for evaluating the anti-HIV activity of this compound.
While the precise molecular target of this compound has not been definitively identified in the initial reports, many nortriterpenoids from the Schisandraceae family are known to inhibit the HIV life cycle. A plausible mechanism of action is the inhibition of a key viral enzyme, such as reverse transcriptase.
Caption: Potential mechanism of action of this compound in the HIV replication cycle.
Head-to-head comparison of different synthetic routes to the Lancifodilactone F core
A Comparative Guide to the Synthetic Strategies for the Lancifodilactone Core
For researchers and professionals in drug development, understanding the synthetic accessibility of complex natural products is crucial. Lancifodilactone F, a nortriterpenoid with a highly intricate polycyclic architecture, presents a formidable synthetic challenge. While multiple distinct total syntheses of this compound have not been published, a head-to-head comparison with the closely related and synthetically well-documented Lancifodilactone G provides valuable insights into constructing its core structure.
This guide compares the total synthesis of Lancifodilactone G acetate, accomplished by the Yang group, with a synthetic strategy for the ABC-ring system of Lancifodilactone G developed by the Paquette group. This comparative analysis highlights different strategic approaches to assembling the complex core of these molecules.
Comparative Analysis of Synthetic Strategies
The two approaches showcase different philosophies in tackling the complex framework of the Lancifodilactone core. Yang's route is a complete total synthesis, while Paquette's work focuses on an efficient construction of a key tricyclic intermediate.
| Feature | Yang's Total Synthesis of Lancifodilactone G Acetate | Paquette's Synthesis of the ABC-Ring System |
| Final Target | Lancifodilactone G Acetate (Full Molecule) | ABC-Ring System of Lancifodilactone G |
| Overall Strategy | Convergent approach with late-stage ring formations. | Linear sequence to the ABC-ring core. |
| Longest Linear Sequence | 28 steps for the total synthesis.[1][2] | Not a total synthesis; focuses on a fragment. |
| Key Core-Forming Reactions | Asymmetric Diels-Alder, Ring-Closing Metathesis, Pauson-Khand Reaction, Dieckmann Condensation.[1][2] | Enyne Ring-Closing Metathesis, Biomimetic Oxy-Michael Addition-Lactonization.[3] |
Experimental Protocols for Key Transformations
The following sections detail the methodologies for the pivotal reactions in each synthetic route, providing a glimpse into the practical execution of these strategies.
Yang's Synthesis: Key Methodologies
1. Asymmetric Diels-Alder Reaction for BC-Ring Construction:
-
Objective: To construct the bicyclic core of the BC-ring system with high stereocontrol.
-
Protocol: A chiral diene is reacted with a suitable dienophile in the presence of a Lewis acid catalyst. The reaction conditions, including temperature and solvent, are optimized to maximize the diastereoselectivity, thereby setting the crucial stereochemistry of the core. This is a key step in establishing the scaffold of the BC-ring.[1][2]
2. Intramolecular Pauson-Khand Reaction for F-Ring Formation:
-
Objective: To construct the sterically congested cyclopentenone F-ring.
-
Protocol: An enyne precursor is treated with dicobalt octacarbonyl to form a cobalt-alkyne complex. This intermediate is then heated or treated with a promoter to induce a cyclization cascade. The reaction involves the insertion of the alkene into a cobalt-carbon bond, followed by carbonyl insertion and reductive elimination to yield the fused cyclopentenone. This reaction is critical for assembling the intricate F-ring of Lancifodilactone G.[1][2][4][5]
3. Ring-Closing Metathesis for Cyclooctene Formation:
-
Objective: To form the eight-membered D-ring.
-
Protocol: A diene substrate is dissolved in an appropriate solvent and treated with a ruthenium-based catalyst, such as the Hoveyda-Grubbs II catalyst.[1][2] The reaction mixture is stirred, often under an inert atmosphere, to allow for the intramolecular olefin metathesis to proceed, yielding the trisubstituted cyclooctene.[1][2]
4. Dieckmann-Type Condensation for A-Ring Installation:
-
Objective: To complete the full ring system by forming the A-ring lactone.
-
Protocol: A diester precursor is treated with a strong base, such as sodium hydride or potassium tert-butoxide, in an anhydrous solvent. The base promotes an intramolecular condensation between the two ester groups, leading to the formation of the A-ring.[1][2]
Paquette's Synthesis: Key Methodologies
1. Enyne Ring-Closing Metathesis for C-Ring Construction:
-
Objective: To form the C-ring of the ABC-ring system.
-
Protocol: An acyclic precursor containing both a terminal alkene and a terminal alkyne is subjected to a ruthenium-catalyzed ring-closing metathesis. This reaction efficiently forges the C-ring, setting the stage for the subsequent formation of the AB-rings.[3]
2. Base-Mediated Biomimetic Oxy-Michael Addition-Lactonization:
-
Objective: To construct the AB-ring system in a biomimetic fashion.
-
Protocol: The substrate is treated with a suitable base to initiate a cascade reaction. This sequence involves an intramolecular oxy-Michael addition, where an oxygen nucleophile attacks a conjugated system, followed by a lactonization step to close the A and B rings, thereby efficiently assembling the ABC-ring core.[3]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the key transformations in each synthetic approach.
Caption: Key stages in Yang's total synthesis of Lancifodilactone G acetate.
Caption: Paquette's synthetic strategy for the ABC-ring system of Lancifodilactone G.
References
- 1. 124.Asymmetric Total Synthesis of Lancifodilactone G Acetate. 2. Final Phase and Completion of the Total Synthesis-YANG Group [web.pkusz.edu.cn]
- 2. Asymmetric Total Synthesis of Lancifodilactone G Acetate. 2. Final Phase and Completion of the Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies directed toward the total synthesis of lancifodilactone G: an expeditious route to the ABC subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Total Synthesis of Lancifodilactone G Acetate. 1. Diastereoselective Synthesis of CDEFGH Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Lancifodilactone F: A Guide for Laboratory Professionals
For Immediate Release – In the complex landscape of pharmaceutical research and development, the proper handling and disposal of novel chemical entities are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Lancifodilactone F, a bioactive compound of interest to researchers. Adherence to these protocols is critical for maintaining a safe and compliant laboratory environment.
This compound, a complex natural product, requires careful management due to its potential biological activity and environmental impact. While specific governmental disposal regulations for this compound have not been established, its known characteristics necessitate its treatment as hazardous chemical waste.
Key Safety and Environmental Data
A thorough understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes critical data extrapolated from available safety information.
| Hazard Category | Description | Source |
| Acute Toxicity | While specific data is limited, similar complex organic molecules may be harmful if swallowed or inhaled. | General Chemical Safety Principles |
| Environmental Hazard | Classified as very toxic to aquatic life with long-lasting effects.[1] | Thermo Fisher Scientific SDS |
| Physical State | Solid.[1] | Thermo Fisher Scientific SDS |
| Stability | Stable under normal conditions.[1] | Thermo Fisher Scientific SDS |
Pre-Disposal: Handling and Storage of this compound Waste
Proper segregation and storage of this compound waste are crucial to prevent accidental exposure and environmental contamination.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically compatible gloves.
-
Lab Coat: A standard lab coat is required.
-
Eye Protection: Safety glasses or goggles are mandatory.
Waste Segregation and Storage:
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) should be placed in a clearly labeled, dedicated hazardous waste container. The container must be sealable and made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the name "this compound."
-
Storage Location: Store the sealed waste container in a designated, secure area away from general laboratory traffic and incompatible materials. This area should be well-ventilated.
Step-by-Step Disposal Protocol
Given the environmental hazards of this compound, it must be disposed of as hazardous waste through a licensed environmental waste management company. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or flushed down the drain. [1][2]
-
Waste Collection: Collect all this compound waste in the designated and properly labeled hazardous waste container.
-
Contact Environmental Health & Safety (EHS): Notify your institution's EHS office or equivalent safety department about the hazardous waste awaiting disposal.
-
Arrange for Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal contractor for the pickup and ultimate disposal of the this compound waste.
-
Documentation: Maintain a record of the waste generated, including the approximate quantity and date of generation, until it is collected by the disposal service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the scientific community.
References
Essential Safety and Logistical Information for Handling Lancifodilactone F
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Lancifodilactone F. The following procedures and data are compiled to ensure the safe execution of laboratory operations involving this compound.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.[1][2][3] PPE is considered the last line of defense in laboratory safety.[3]
Recommended Personal Protective Equipment:
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact. Ensure gloves are suitable for the task and remove them with care to avoid skin contamination.[1] |
| Body Protection | Long-sleeved laboratory coat. | Protects skin from accidental contact. |
| Respiratory Protection | Not required under normal use with adequate ventilation. For large-scale use, emergencies, or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter.[1] | Protects respiratory system from inhalation of dust. |
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.[1]
| Property | Value |
| Molecular Formula | C₂₆H₂₉N₃O₂ |
| Molecular Weight | 415.53 |
| Appearance | Solid |
| Melting Point/Range | 180 - 183 °C / 356 - 361.4 °F |
| Stability | Stable under normal conditions. |
| Water Solubility | No information available |
| Odor | No information available |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
Storage:
First Aid Measures
In case of exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. |
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations.
Disposal Considerations:
-
Do not allow material to contaminate ground water system.[1][5]
-
Local authorities should be advised if significant spillages cannot be contained.[1]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
